Product packaging for 1-Methyl-2-oxopiperidine-4-carboxylic acid(Cat. No.:CAS No. 1000932-09-1)

1-Methyl-2-oxopiperidine-4-carboxylic acid

Cat. No.: B1291826
CAS No.: 1000932-09-1
M. Wt: 157.17 g/mol
InChI Key: FQRTVGXATBBMPJ-UHFFFAOYSA-N
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Description

1-Methyl-2-oxopiperidine-4-carboxylic acid is a versatile organic compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . It is characterized by its piperidine ring structure substituted with a methyl group, an oxo group, and a carboxylic acid functional group. The compound is identified by the CAS Registry Number 1000932-09-1 . Its unique structure is further defined by the SMILES notation CN1CCC(CC1=O)C(=O)O and the InChIKey FQRTVGXATBBMPJ-UHFFFAOYSA-N . This chemical serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research . It is typically supplied with a high purity level, for example, 97.0% . For optimal stability, it is recommended to store the compound in a refrigerator at 2-8°C . Researchers utilize this lactam-containing carboxylic acid for developing novel compounds and exploring structure-activity relationships. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO3 B1291826 1-Methyl-2-oxopiperidine-4-carboxylic acid CAS No. 1000932-09-1

Properties

IUPAC Name

1-methyl-2-oxopiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-8-3-2-5(7(10)11)4-6(8)9/h5H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRTVGXATBBMPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624061
Record name 1-Methyl-2-oxopiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000932-09-1
Record name 1-Methyl-2-oxopiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2-oxopiperidine-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Methyl-2-oxopiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and analytical data pertinent to the structure elucidation of 1-methyl-2-oxopiperidine-4-carboxylic acid. While comprehensive experimental data for this specific molecule is not extensively available in public literature, this document outlines the expected structural characteristics, a plausible synthetic pathway, and the anticipated spectroscopic data based on established principles of organic chemistry and analysis of analogous compounds.

Compound Identity and Physicochemical Properties

This compound is a heterocyclic organic compound. Its core structure is a piperidine ring, which is a six-membered ring containing one nitrogen atom. The structure is further characterized by a methyl group attached to the nitrogen atom (position 1), a carbonyl group at position 2 (forming a lactam), and a carboxylic acid group at position 4.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1000932-09-1[1]
Molecular Formula C₇H₁₁NO₃[1]
Molecular Weight 157.17 g/mol [1]
Appearance Solid (predicted)
Storage Room temperature[1]
SMILES CN1CCC(C(=O)O)CC1=O[2]
InChIKey FQRTVGXATBBMPJ-UHFFFAOYSA-N[2]

Proposed Synthesis Pathway

A plausible synthetic route for this compound involves the hydrolysis of its corresponding methyl ester, methyl 1-methyl-2-oxopiperidine-4-carboxylate. This precursor could potentially be synthesized via N-methylation of methyl 2-oxopiperidine-4-carboxylate. An alternative approach could be the cyclization of a suitable linear amino acid derivative.

Below is a DOT script visualizing a potential synthetic workflow.

G Proposed Synthesis Workflow A Methyl 2-oxopiperidine-4-carboxylate C Methyl 1-methyl-2-oxopiperidine-4-carboxylate A->C N-methylation B Methylating Agent (e.g., CH₃I) B->C E This compound C->E Ester Hydrolysis D Base or Acid Hydrolysis D->E

Caption: Proposed synthesis of this compound.

Methodologies for Structure Elucidation

The definitive structure of this compound would be elucidated through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to provide key information about the number and connectivity of hydrogen atoms in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
N-CH2.8 - 3.0Singlet3H
CH ₂ (adjacent to N)3.2 - 3.5Multiplet2H
CH ₂ (adjacent to C=O)2.3 - 2.6Multiplet2H
CH (at position 4)2.7 - 3.0Multiplet1H
CH ₂ (at position 3)1.9 - 2.2Multiplet2H
COOH 10 - 12Broad Singlet1H

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will reveal the number of unique carbon environments.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C =O (Carboxylic acid)175 - 180
C =O (Lactam)170 - 175
C H₂ (adjacent to N)45 - 55
C H (at position 4)40 - 50
N-C H₃30 - 35
C H₂ (adjacent to C=O)30 - 40
C H₂ (at position 3)25 - 35
Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. Predicted collision cross-section data for various adducts are available.[2]

Table 4: Predicted m/z for Common Adducts

AdductPredicted m/z
[M+H]⁺158.08118
[M+Na]⁺180.06312
[M-H]⁻156.06662
Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (Carboxylic acid)2500-3300Broad
C=O (Carboxylic acid)1700-1725Strong
C=O (Lactam)1630-1680Strong
C-N Stretch1180-1360Medium
C-H Stretch2850-3000Medium-Strong

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound would follow a logical progression from synthesis to comprehensive spectroscopic analysis.

G Structure Elucidation Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR Infrared Spectroscopy Purification->IR Data_Analysis Data Interpretation and Comparison NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmed Structure Elucidated Data_Analysis->Structure_Confirmed

Caption: Logical workflow for the structure elucidation of a novel compound.

Conclusion

The structural elucidation of this compound relies on a synergistic application of modern spectroscopic techniques. While direct experimental data is sparse in the reviewed literature, the predicted data presented in this guide, based on fundamental principles and known values for similar structures, provides a robust framework for its characterization. The synthesis and subsequent analysis as outlined would provide the definitive evidence for its molecular architecture, which is of interest to researchers in medicinal chemistry and drug development. Further experimental investigation is warranted to confirm these predicted values and fully characterize this compound.

References

1-Methyl-2-oxopiperidine-4-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-oxopiperidine-4-carboxylic acid, with the CAS number 1000932-09-1, is a heterocyclic organic compound.[1] Its structure features a six-membered piperidine ring containing a lactam (a cyclic amide) and a carboxylic acid functional group at the 4-position. The nitrogen atom of the piperidine ring is substituted with a methyl group. This molecule is recognized as a valuable building block in medicinal chemistry and organic synthesis, primarily utilized as an intermediate in the development of more complex molecules.[2][3] While detailed experimental data remains limited in publicly accessible literature, this guide consolidates available information on its chemical properties and provides a putative synthetic approach based on related compounds.

Core Chemical Properties

Currently, experimentally determined physicochemical data for this compound is not widely published. The information available is primarily from commercial suppliers and computational predictions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₁NO₃[1]
Molecular Weight 157.17 g/mol [1]
CAS Number 1000932-09-1[1]
Physical Form White to Yellow Solid[4]
Storage Temperature Room Temperature (Sealed, Dry)[4]

Table 2: Predicted Physicochemical Properties of Related Compounds

Note: The following data is for the closely related compound, Methyl 2-oxopiperidine-4-carboxylate (CAS 25504-47-6), and should be used as an estimation for the target carboxylic acid.

PropertyPredicted ValueSource
Boiling Point 316.0 ± 35.0 °C
Density 1.150 ± 0.06 g/cm³
pKa 15.65 ± 0.40
Solubility Soluble in organic solvents[5]

Spectroscopic Characterization

  • ¹H NMR: The spectrum would be expected to show signals for the N-methyl group, the protons on the piperidine ring, and a characteristic broad singlet for the carboxylic acid proton, typically downfield.

  • ¹³C NMR: The spectrum should display seven distinct carbon signals, including a carbonyl carbon for the lactam, a carboxylic acid carbon, the N-methyl carbon, and the four carbons of the piperidine ring.

  • IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, a C=O stretching band for the carboxylic acid, and another C=O stretching band for the lactam.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight.

Synthesis and Reactivity

Putative Synthetic Pathway

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a plausible synthetic route involves the hydrolysis of its corresponding methyl ester, Methyl 2-oxopiperidine-4-carboxylate, which is commercially available. A general procedure for the hydrolysis of a similar ester to a carboxylic acid using lithium hydroxide has been reported and could be adapted.

The proposed workflow is as follows:

G start Methyl 2-oxopiperidine-4-carboxylate hydrolysis Ester Hydrolysis start->hydrolysis reagents Lithium Hydroxide (LiOH) in Water reagents->hydrolysis acidification Acidification (e.g., with HCl) hydrolysis->acidification workup Work-up and Purification acidification->workup product This compound workup->product

Caption: Proposed synthesis of the target compound via ester hydrolysis.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups: a tertiary amine, a lactam, and a carboxylic acid.

  • Carboxylic Acid: This group can undergo typical reactions such as esterification, amide bond formation, and reduction.

  • Lactam: The lactam is relatively stable but can be hydrolyzed under harsh acidic or basic conditions.

  • N-Methyl Group: The tertiary amine can be involved in salt formation with acids.

Biological and Pharmacological Context

There is no specific information in the reviewed literature regarding the biological activity, pharmacological properties, or involvement in any signaling pathways of this compound itself. However, the piperidine scaffold is a common motif in many biologically active compounds, and piperidine carboxylic acid derivatives are recognized as important intermediates in drug discovery.[3] The presence of the carboxylic acid group can be crucial for interactions with biological targets, but it can also present challenges in drug design related to metabolic stability and membrane permeability.[6]

Conclusion

This compound is a commercially available building block with potential applications in medicinal chemistry and organic synthesis. While a comprehensive experimental characterization is not yet publicly available, its chemical properties can be inferred from its structure and data from related compounds. The development of a detailed understanding of its reactivity and potential biological activity will rely on future research efforts. This guide provides a foundational overview for scientists and researchers interested in utilizing this compound in their work.

References

In-Depth Technical Guide on 1-Methyl-2-oxopiperidine-4-carboxylic acid (CAS 1000932-09-1)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following a comprehensive search of scientific literature, patent databases, and chemical supplier information, it has been determined that there is a significant lack of publicly available in-depth technical and biological data for 1-Methyl-2-oxopiperidine-4-carboxylic acid. While the compound is available commercially as a chemical building block, dedicated research into its synthesis, biological activity, and specific experimental protocols is not present in the accessible literature. Therefore, the core requirements for a detailed technical whitepaper, including extensive quantitative data, experimental protocols, and signaling pathway diagrams, cannot be fully met.

This document provides a summary of the available chemical information and a general overview of the potential relevance of the core chemical structure based on related compounds.

Chemical Identity and Properties

This compound is a heterocyclic organic compound. Its structure consists of a piperidine ring with a methyl group on the nitrogen atom, a ketone at the 2-position, and a carboxylic acid at the 4-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1000932-09-1Chemical Suppliers
Molecular Formula C₇H₁₁NO₃Chemical Suppliers
Molecular Weight 157.17 g/mol Chemical Suppliers
Canonical SMILES CN1C(=O)CCC(C1)C(=O)OPubChem
Physical Form White to Yellow SolidChemical Suppliers
Purity Typically ≥95-97%Chemical Suppliers
Storage Room temperature, sealed in a dry environmentChemical Suppliers

Note: Data is primarily sourced from commercial chemical suppliers and public chemical databases. Experimental validation may be required.

Synthesis

A specific, peer-reviewed synthesis protocol for this compound has not been identified in the scientific literature. However, general synthetic routes for related N-methyl-piperidone and piperidine-4-carboxylic acid derivatives often involve multi-step processes. These can include:

  • Cyclization reactions to form the piperidine ring.

  • N-methylation of a piperidone precursor.

  • Functional group interconversions to introduce the carboxylic acid moiety.

One plausible, though unverified, conceptual pathway could involve the synthesis of a piperidone-4-carboxylate ester followed by N-methylation and subsequent hydrolysis of the ester to the carboxylic acid.

Conceptual Synthesis Workflow

G A Piperidone-4-carboxylate Precursor B N-Methylation A->B e.g., CH₃I, Base C Ester Hydrolysis B->C Acid or Base D 1-Methyl-2-oxopiperidine- 4-carboxylic acid C->D

Caption: A conceptual synthetic workflow for the target compound.

Biological Activity and Potential Applications

There is no specific biological data available for this compound in published literature. One commercial supplier categorizes it as a "Protein Degrader Building Block," which suggests it may be used in the synthesis of molecules like PROTACs (Proteolysis-Targeting Chimeras) or other chemical probes designed to induce protein degradation. However, without experimental evidence, this remains speculative.

Research on structurally related piperidone and piperidine-4-carboxylic acid derivatives has shown a broad range of biological activities. This indicates that the piperidine scaffold is a valuable pharmacophore in drug discovery. It is crucial to note that these activities are not directly attributable to the specific compound of interest but provide context for its potential areas of research.

  • Oncology: Piperidone-containing compounds have been investigated as mimics of curcumin for their anti-tumor properties.[1] Some piperidinone-based molecules have been developed as inhibitors of the MDM2-p53 interaction, a key pathway in cancer.

  • Neurodegenerative Diseases: Derivatives of 2-piperidone have been designed and evaluated for their ability to inhibit the aggregation of β-amyloid peptides, a hallmark of Alzheimer's disease.[2]

  • Inflammation: Certain piperidone derivatives have demonstrated anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines like TNF-α and various interleukins.[3]

  • Infectious Diseases: The piperidine scaffold is a core component of various antibacterial and antimalarial agents.[3]

Experimental Protocols

Due to the absence of published research, there are no established experimental protocols for investigating the biological effects of this compound. Researchers interested in this compound would need to develop and validate their own methodologies.

A hypothetical workflow for preliminary biological screening might involve the following steps:

Hypothetical Experimental Workflow

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Compound Solubility & Stability Assessment B Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) A->B C Target-Based Assay (e.g., Enzyme Inhibition, Receptor Binding) A->C D Phenotypic Screen (e.g., Anti-proliferation, Anti-inflammatory) A->D E Hit Compound B->E C->E D->E F Target Identification (e.g., Pull-down, Thermal Shift) E->F G Pathway Analysis (e.g., Western Blot, Reporter Assays) F->G

Caption: A hypothetical workflow for initial biological evaluation.

Conclusion

This compound (CAS 1000932-09-1) is a commercially available chemical building block. While its basic chemical properties are known, there is a significant gap in the scientific literature regarding its synthesis, specific quantitative data, biological activity, and associated experimental protocols. The broader family of piperidone and piperidine carboxylic acid derivatives is of significant interest in medicinal chemistry, suggesting that this compound could be a valuable starting point for new research initiatives. However, any such research would require the development of novel synthetic and experimental procedures from the ground up. Professionals in drug development and research should view this compound as an unexplored chemical entity with potential for discovery.

References

Physicochemical Characterization of 1-Methyl-2-oxopiperidine-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the known physicochemical properties of 1-Methyl-2-oxopiperidine-4-carboxylic acid. Due to the limited availability of experimental data in public literature for this specific compound, this document also furnishes detailed experimental protocols for the determination of key physicochemical parameters, serving as a procedural framework for researchers.

Core Physicochemical Data

This compound is a heterocyclic organic compound. Basic identifiers and properties are summarized below.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1000932-09-1[1]
Molecular Formula C₇H₁₁NO₃[1]
Molecular Weight 157.17 g/mol [1]
Appearance Solid (predicted)[2]
Melting Point Data not available-
Boiling Point Data not available-
Aqueous Solubility Data not available-
pKa Data not available-
Predicted XlogP -0.7[3]

Note: The XlogP value is a computationally predicted measure of lipophilicity. The negative value suggests that the compound is likely to be hydrophilic.

Experimental Protocols for Physicochemical Characterization

Given the absence of comprehensive experimental data, the following sections detail standardized methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point is a fundamental indicator of a solid compound's purity.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small, dry sample of this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A sharp melting range typically indicates high purity.

MeltingPoint_Workflow A Finely powder the This compound sample B Pack the powder into a capillary tube (2-3 mm height) A->B C Place the capillary in a calibrated melting point apparatus B->C D Heat slowly (1-2 °C/min) near the expected melting point C->D E Record the temperature range from first liquid to complete melting D->E

Capillary Melting Point Determination Workflow
Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug development, influencing absorption and distribution.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: The resulting suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated titration method. This concentration represents the equilibrium solubility.[5]

Solubility_Workflow A Add excess solid to a known volume of solvent B Agitate at constant temperature for 24-48 hours to reach equilibrium A->B C Separate the solid and liquid phases (centrifugation/filtration) B->C D Quantify the concentration of the dissolved compound in the liquid phase C->D E The measured concentration is the equilibrium solubility D->E

Shake-Flask Method for Solubility Determination
Determination of pKa (Acid Dissociation Constant)

The pKa value is essential for predicting the ionization state of a molecule at a given pH, which affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise amount of this compound is dissolved in deionized water to create a solution of known concentration (e.g., 0.01 M).[4]

  • Titration Setup: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[6]

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the stirred solution.[4]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant. The titration continues past the equivalence point.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[7] Alternatively, the inflection point of the first derivative of the titration curve can be used to determine the equivalence point.[7]

pKa_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Prepare a solution of the compound with known concentration C Incrementally add titrant to the compound solution A->C B Calibrate pH electrode and standardize titrant (e.g., NaOH) B->C D Record pH after each addition C->D Repeat until past equivalence point E Plot pH vs. titrant volume to generate a titration curve D->E F Determine the half-equivalence point E->F G The pH at the half-equivalence point is the pKa F->G

Potentiometric Titration for pKa Determination
Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.

Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Standard Preparation: A series of standard compounds with known logP values that bracket the expected logP of the analyte are prepared.

  • Chromatographic System: An RP-HPLC system with a C18 column is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: The standard compounds are injected, and their retention times (t_R) are measured. The logarithm of the capacity factor (log k) is calculated for each standard. A calibration curve is generated by plotting the known logP values of the standards against their corresponding log k values.

  • Sample Analysis: this compound is injected into the same HPLC system under identical conditions, and its retention time is measured.

  • logP Determination: The log k for the target compound is calculated from its retention time. The logP is then determined by interpolating from the calibration curve.[8][9]

logP_Workflow A Select standard compounds with known logP values B Measure retention times of standards using RP-HPLC A->B C Calculate log k for each standard and create a calibration curve (logP vs. log k) B->C F Determine logP from the calibration curve using the compound's log k value C->F D Measure the retention time of This compound E Calculate log k for the target compound D->E E->F

References

An In-depth Technical Guide to 1-Methyl-2-oxopiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-Methyl-2-oxopiperidine-4-carboxylic acid, a key building block in contemporary drug discovery, particularly in the development of targeted protein degraders.

Core Compound Data

This compound is a heterocyclic compound featuring a saturated six-membered lactam ring with a methyl group on the nitrogen atom and a carboxylic acid at the 4-position. Its chemical properties make it a versatile intermediate in organic synthesis.

PropertyValueCitation(s)
Molecular Formula C₇H₁₁NO₃[1]
Molecular Weight 157.17 g/mol [1]
CAS Number 1000932-09-1[1]
Appearance Solid[2]
Storage Room temperature, sealed in dry conditions[1]
Purity (typical) ≥97%[1]
Synonyms 1-Methyl-2-oxo-piperidine-4-carboxylic acid

Application in Targeted Protein Degradation

This molecule is primarily utilized as a structural component or "building block" for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The piperidine-based scaffold of this compound can be incorporated into the linker region of a PROTAC, influencing its physicochemical properties such as solubility, cell permeability, and the spatial orientation of the two binding ligands.

The following diagram illustrates the general workflow of PROTAC synthesis, highlighting the integration of building blocks like this compound.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_application Biological Application POI_Ligand Protein of Interest (POI) Ligand PROTAC Final PROTAC Molecule POI_Ligand->PROTAC Amide Coupling Linker_Building_Block 1-Methyl-2-oxopiperidine -4-carboxylic acid Linker_Building_Block->PROTAC Amide Coupling E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC Amide Coupling Ternary_Complex Ternary Complex Formation (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Cellular Entry Ubiquitination Target Protein Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation of Target Protein Ubiquitination->Degradation

PROTAC Synthesis and Action Workflow.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively published. However, a plausible synthetic route can be derived from standard organic chemistry transformations involving N-methylation of a piperidone precursor followed by functional group manipulations. Below is a representative, multi-step protocol based on established chemical reactions for similar substrates.

Protocol 1: Synthesis of this compound

This synthesis can be envisioned in two main stages: 1) N-methylation of a suitable precursor, and 2) modification of the 4-position to yield the carboxylic acid. A likely precursor is methyl 2-oxopiperidine-4-carboxylate.

Step 1: N-methylation of Methyl 2-oxopiperidine-4-carboxylate

  • Objective: To introduce a methyl group onto the nitrogen atom of the lactam ring.

  • Materials:

    • Methyl 2-oxopiperidine-4-carboxylate

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Methyl iodide (CH₃I)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of methyl 2-oxopiperidine-4-carboxylate (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield methyl 1-methyl-2-oxopiperidine-4-carboxylate.

Step 2: Saponification to this compound

  • Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid.

  • Materials:

    • Methyl 1-methyl-2-oxopiperidine-4-carboxylate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Methanol or Tetrahydrofuran/Water mixture

    • Hydrochloric acid (HCl), 1 M

    • Dichloromethane or Ethyl acetate

  • Procedure:

    • Dissolve methyl 1-methyl-2-oxopiperidine-4-carboxylate (1.0 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).

    • Add an aqueous solution of LiOH or NaOH (1.5 - 2.0 equivalents) and stir the mixture at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

    • Remove the organic solvent under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

    • Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3x).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Amide Coupling for PROTAC Synthesis

This protocol outlines the use of this compound in forming an amide bond with an amine-containing molecule, a common step in constructing the linker of a PROTAC.

  • Objective: To couple the carboxylic acid with an amine-functionalized E3 ligase ligand or a linker component.

  • Materials:

    • This compound

    • Amine-containing substrate (e.g., an E3 ligase ligand with an amine handle)

    • Coupling reagent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole).[3][4]

    • Amine base, e.g., DIPEA (N,N-Diisopropylethylamine) or triethylamine.[4]

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Procedure:

    • In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent), the amine-containing substrate (1.1 equivalents), and the coupling reagent (e.g., HATU, 1.2 equivalents) in anhydrous DMF.[3]

    • Add the amine base (e.g., DIPEA, 2.5 equivalents) dropwise to the stirred solution.

    • Allow the reaction to proceed at room temperature for 2-12 hours, monitoring its progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product via flash column chromatography or preparative HPLC to obtain the desired amide-coupled product.

References

Technical Guide: Spectroscopic Analysis of 1-Methyl-2-oxopiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-2-oxopiperidine-4-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development as a building block for more complex molecules. Its structure, featuring a lactam ring, a carboxylic acid, and a chiral center, necessitates thorough spectroscopic characterization to confirm identity, purity, and stereochemistry. This document serves as a technical guide to the expected spectral properties and the methodologies used for their determination.

Compound Profile

Below is a summary of the known and predicted properties of this compound.

PropertyValueSource
Molecular Formula C₇H₁₁NO₃[PubChem]
Molecular Weight 157.17 g/mol [PubChem]
CAS Number 1000932-09-1Commercial
Monoisotopic Mass 157.0739 Da[PubChem]
Predicted XlogP -0.7[PubChem]

Predicted Mass Spectrometry Data

While experimental mass spectra are unavailable, computational predictions provide insight into the expected mass-to-charge ratios (m/z) for various adducts of the parent molecule. These values are crucial for identifying the compound in mass spectrometry analyses.[1]

Adduct IonPredicted m/z
[M+H]⁺158.08118
[M+Na]⁺180.06312
[M-H]⁻156.06662
[M+NH₄]⁺175.10772
[M+K]⁺196.03706
[M+H-H₂O]⁺140.07116
[M+HCOO]⁻202.07210

Data sourced from PubChem CID 22265446.[1]

Experimental Protocols for Spectroscopic Analysis

The following are detailed, generalized protocols for obtaining NMR, IR, and MS data for a solid organic compound such as this compound.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.[2]

  • Sample Preparation (¹H and ¹³C NMR):

    • Accurately weigh 5-20 mg of the solid sample for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[2][3]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) to dissolve the sample completely.[2][3] Gentle vortexing or sonication can be used to aid dissolution.[2]

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring the liquid height is between 4.0 and 5.0 cm.[2] Avoid introducing solid particles or air bubbles.[2][3]

    • If required, add an internal standard such as tetramethylsilane (TMS).[4]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.[2]

    • Shim the magnetic field to optimize homogeneity and improve signal resolution.[2]

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).[2]

    • Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay).[2]

4.2 Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry, purified potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5] This minimizes light scattering.[5]

    • Place the powder mixture into a pellet press die.

    • Apply high pressure to form a translucent or transparent pellet.[5]

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount of the solid (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[6]

    • Drop the solution onto a single salt plate (e.g., KBr or NaCl).[6]

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[6]

  • Data Acquisition:

    • Place the prepared sample (pellet or filmed plate) in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

4.3 Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, often coupled with a separation technique like liquid chromatography (LC-MS).[7]

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

    • The objective is to create a clean solution containing a high concentration of the analyte while removing interfering substances.[8]

  • Data Acquisition (using Electrospray Ionization - ESI):

    • The sample solution is introduced into the ESI source, where it is ionized.

    • The generated ions are directed into the mass analyzer (e.g., Quadrupole or Time-of-Flight).[9]

    • The ions are separated based on their mass-to-charge (m/z) ratio.[9][10]

    • The detector measures the abundance of ions at each m/z value, generating a mass spectrum.[10]

    • High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy (within 5 ppm).[11]

Visualizations

The following diagrams illustrate the general workflow for compound characterization and the logical flow of spectroscopic analysis.

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Purity Purity Assessment (e.g., HPLC, TLC) Purification->Purity NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purity->NMR IR IR Spectroscopy Purity->IR MS Mass Spectrometry (HRMS) Purity->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Report Final Report & Data Archiving Structure->Report

Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.

G cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Sample Pure Solid Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Dissolve and Dilute for ESI Sample->Prep_MS Acq_NMR Acquire ¹H & ¹³C Spectra Prep_NMR->Acq_NMR Data_NMR H-C Framework Data Acq_NMR->Data_NMR Structure Structure Confirmation Data_NMR->Structure Acq_IR Acquire IR Spectrum Prep_IR->Acq_IR Data_IR Functional Group Data Acq_IR->Data_IR Data_IR->Structure Acq_MS Acquire Mass Spectrum Prep_MS->Acq_MS Data_MS Molecular Weight & Formula Data Acq_MS->Data_MS Data_MS->Structure

References

The Predicted Biological Activity of 1-Methyl-2-oxopiperidine-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activities of 1-Methyl-2-oxopiperidine-4-carboxylic acid. In the absence of direct experimental data for this specific molecule, this report extrapolates its potential therapeutic effects based on robust findings from structurally related 2-piperidone derivatives. The primary predicted activities are the inhibition of β-amyloid (Aβ) aggregation and potent anti-inflammatory effects, suggesting its potential as a multi-target agent for neurodegenerative diseases such as Alzheimer's disease. This document details the scientific basis for these predictions, presents quantitative data from analogous compounds, outlines detailed experimental protocols for validation, and provides visual diagrams of relevant signaling pathways and experimental workflows.

Introduction

This compound is a small heterocyclic compound belonging to the 2-piperidone class of molecules. The piperidine scaffold is a significant pharmacophore in medicinal chemistry, present in numerous approved drugs. While direct studies on this compound are not publicly available, a growing body of evidence on analogous 2-piperidone derivatives allows for informed predictions of its biological potential. Research into this class of compounds has revealed significant activity in models of neurodegenerative diseases, particularly Alzheimer's disease. This is attributed to a dual mechanism of action: the direct inhibition of β-amyloid peptide aggregation and the suppression of neuroinflammatory pathways. This guide synthesizes the available data on close structural analogs to build a predictive profile for this compound.

Predicted Biological Activities

Based on the activities of structurally similar 2-piperidone derivatives, this compound is predicted to exhibit two primary biological activities relevant to the treatment of neurodegenerative diseases.

Inhibition of β-Amyloid (Aβ) Aggregation

The aggregation of the Aβ peptide into oligomers and fibrils is a central pathological hallmark of Alzheimer's disease. A series of novel 2-piperidone derivatives have been shown to significantly inhibit the self-aggregation of Aβ(1-42). For instance, compound 7q from a recent study demonstrated a 59.11% inhibition of Aβ(1-42) aggregation at a concentration of 20 μM.[1] This suggests that the 2-piperidone scaffold is a promising starting point for the development of Aβ aggregation inhibitors. The predicted mechanism involves the compound binding to Aβ monomers or early oligomers, thereby preventing their conformational change and subsequent assembly into neurotoxic aggregates.

Anti-Inflammatory and Neuroprotective Activity

Neuroinflammation, mediated by activated microglia, is another critical component in the progression of Alzheimer's disease. Activated microglia release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), which contribute to neuronal damage. Several 2-piperidone derivatives have demonstrated potent anti-inflammatory properties in lipopolysaccharide (LPS)-induced microglial BV-2 cells.[1] These compounds were found to effectively suppress the production of TNF-α, IL-1β, and IL-6.[1] Furthermore, select compounds were able to protect SH-SY5Y neuronal cells from neurotoxicity induced by LPS-activated microglia.[1] Molecular docking studies of a highly active analog, compound 7q , suggest that it binds to the myeloid differentiation factor 88 (MyD88), a key adaptor protein in the Toll-like receptor 4 (TLR4) signaling pathway, which is crucial for the LPS-induced inflammatory response.[1]

Data Presentation: Biological Activity of Analogous 2-Piperidone Derivatives

The following tables summarize the quantitative data available for 2-piperidone derivatives in the key biological assays.

Table 1: Inhibition of Aβ(1-42) Self-Aggregation by 2-Piperidone Derivatives

Compound IDConcentration (µM)Inhibition of Aβ(1-42) Aggregation (%)
7a2035.14
7d2042.33
7e2048.76
7h2045.21
7k2052.34
7p2055.67
7q2059.11

Data extracted from a study on novel multipotent 2-piperidone derivatives.[1]

Table 2: Anti-Inflammatory Activity of 2-Piperidone Derivatives in LPS-Induced BV-2 Microglia

Compound IDActivity Observed
6bSuppression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)
7pSuppression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)
7qSuppression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)
7qPrevention of neuronal cell death (SH-SY5Y) mediated by activated microglia

Data extracted from a study on novel multipotent 2-piperidone derivatives.[1]

Predicted Signaling Pathway

The anti-inflammatory activity of 2-piperidone derivatives is predicted to involve the inhibition of the TLR4 signaling pathway. The diagram below illustrates this proposed mechanism of action.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Compound 1-Methyl-2-oxopiperidine- 4-carboxylic acid (Predicted) Compound->MyD88 Inhibition

Caption: Predicted Anti-inflammatory Signaling Pathway.

Experimental Protocols

The following are detailed protocols for the experimental validation of the predicted biological activities of this compound.

Inhibition of β-Amyloid (Aβ(1-42)) Aggregation Assay

This protocol is for assessing the ability of a test compound to inhibit the aggregation of the Aβ(1-42) peptide using a Thioflavin T (ThT) fluorescence assay.

Materials:

  • Aβ(1-42) peptide

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thioflavin T (ThT)

  • Test compound (this compound)

  • 96-well black, clear-bottom microplates

  • Fluorometric microplate reader

Procedure:

  • Preparation of Aβ(1-42) Stock Solution:

    • Dissolve Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.

    • Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum concentrator.

    • Store the resulting peptide film at -80°C until use.

  • Assay Preparation:

    • Resuspend the Aβ(1-42) peptide film in PBS to a final concentration of 60 µM. This will be the working solution.

    • Prepare various concentrations of the test compound in PBS.

  • Incubation:

    • In a 96-well plate, mix 50 µL of the 60 µM Aβ(1-42) solution with 50 µL of the test compound solution at various concentrations (final Aβ(1-42) concentration will be 30 µM). Include a positive control (e.g., a known inhibitor) and a negative control (vehicle, e.g., PBS).

    • Incubate the plate at 37°C for 24-48 hours with gentle shaking.

  • Thioflavin T Measurement:

    • Prepare a ThT solution in PBS (e.g., 5 µM).

    • Add 10 µL of the ThT solution to each well of the incubation plate.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Fluorescence_sample - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank)] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anti-Inflammatory Assay in LPS-Stimulated BV-2 Microglia

This protocol describes how to measure the anti-inflammatory effects of the test compound by quantifying the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the supernatant of LPS-stimulated BV-2 microglial cells.

Materials:

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Test compound (this compound)

  • 24-well cell culture plates

  • ELISA kits for mouse TNF-α, IL-1β, and IL-6

  • MTT assay kit for cell viability

Procedure:

  • Cell Culture and Seeding:

    • Culture BV-2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells into 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment and LPS Stimulation:

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include a vehicle control (no compound, no LPS), an LPS control (LPS only), and a positive control (a known anti-inflammatory drug).

  • Supernatant Collection:

    • After the 24-hour incubation, centrifuge the plates at a low speed to pellet any detached cells.

    • Carefully collect the supernatant from each well and store it at -80°C until analysis.

  • Cytokine Quantification (ELISA):

    • Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay (MTT):

    • After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed reduction in cytokines is not due to cytotoxicity of the test compound.

  • Data Analysis:

    • Calculate the percentage reduction in each cytokine compared to the LPS-only control.

    • Determine the IC50 values for the inhibition of each cytokine.

Experimental Workflows

The following diagrams illustrate the workflows for the key experiments described above.

G cluster_0 Aβ Aggregation Inhibition Assay A1 Prepare Aβ(1-42) and Compound Solutions A2 Incubate Aβ(1-42) with Compound in 96-well plate A1->A2 A3 Add Thioflavin T A2->A3 A4 Measure Fluorescence (Ex: 440nm, Em: 485nm) A3->A4 A5 Calculate % Inhibition and IC50 A4->A5

Caption: Aβ Aggregation Inhibition Assay Workflow.

G cluster_1 Anti-Inflammatory Assay Workflow B1 Seed BV-2 Microglia in 24-well plates B2 Pre-treat with Compound B1->B2 B3 Stimulate with LPS B2->B3 B4 Incubate for 24h B3->B4 B5 Collect Supernatant B4->B5 B7 Assess Cell Viability (MTT) B4->B7 B6 Measure Cytokines (ELISA) B5->B6

References

1-Methyl-2-oxopiperidine-4-carboxylic acid: A Technical Guide for Application as a Protein Degrader Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" targets. At the heart of this strategy are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. The rational design of these degraders relies on a toolkit of versatile chemical building blocks. This technical guide provides an in-depth overview of 1-methyl-2-oxopiperidine-4-carboxylic acid, a piperidine-based scaffold, as a prospective building block for the synthesis of novel protein degraders. While direct literature on its application in published PROTACs is nascent, its structural motifs suggest a potential role as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).

This document outlines the physicochemical properties of this compound, proposes a general synthetic strategy for its incorporation into PROTACs, and details the necessary experimental protocols for the validation of the resulting degraders. This guide is intended to serve as a foundational resource for researchers seeking to explore this and similar novel building blocks in the design and development of next-generation protein degraders.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation is a therapeutic strategy that harnesses the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that only block a protein's function, TPD agents lead to the physical removal of the target protein.[1][2] The most prominent class of TPD agents are PROTACs, which are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4]

The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in the mechanism of action.[3][5] This proximity enables the E3 ligase to catalyze the transfer of ubiquitin to the POI, marking it for recognition and subsequent degradation by the proteasome.[1][6] The efficacy of a PROTAC is often quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).[3]

Core Building Block: this compound

The selection of appropriate building blocks is crucial for the successful design of potent and selective PROTACs. This compound is a heterocyclic compound featuring a piperidine scaffold, a common motif in ligands for the E3 ligase Cereblon (CRBN).[4][7] The carboxylic acid functional group provides a convenient handle for conjugation to a linker, making it a potentially valuable building block for PROTAC synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its corresponding methyl ester are presented in Table 1.

PropertyThis compoundMethyl 2-oxopiperidine-4-carboxylate
CAS Number 1000932-09-125504-47-6
Molecular Formula C₇H₁₁NO₃C₇H₁₁NO₃
Molecular Weight 157.17 g/mol 157.17 g/mol
Appearance SolidColorless to pale yellow liquid or solid
Solubility Soluble in organic solventsSoluble in organic solvents
Storage Room temperature, sealed in dry conditionsRoom temperature, sealed in dry conditions

Data sourced from commercial supplier information.[8][9][10]

Proposed Synthetic Strategy for PROTAC Assembly

The carboxylic acid moiety of this compound is an ideal attachment point for a linker, which can then be further elaborated with a ligand for the protein of interest. A common and robust method for this conjugation is via an amide bond formation.

General Synthetic Workflow

The overall workflow for synthesizing a PROTAC using this building block would typically involve the coupling of the building block to a linker, followed by the attachment of the POI ligand.

G cluster_synthesis PROTAC Synthesis Workflow start This compound coupling Amide Coupling (e.g., HATU, DIPEA) start->coupling linker Linker with terminal amine linker->coupling intermediate Building Block-Linker Conjugate coupling->intermediate coupling2 Amide Coupling intermediate->coupling2 poi_ligand POI Ligand with carboxylic acid poi_ligand->coupling2 protac Final PROTAC Molecule coupling2->protac

A generalized synthetic workflow for PROTAC assembly.
Experimental Protocol: Amide Coupling

This protocol describes the general steps for coupling the carboxylic acid building block to an amine-terminated linker.

  • Activation of the Carboxylic Acid:

    • Dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as dimethylformamide (DMF).

    • Add a coupling reagent, for example, HATU (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction:

    • To the activated carboxylic acid solution, add the amine-terminated linker (1.0 eq).

    • Continue stirring the reaction mixture at room temperature for 2-16 hours.

    • Monitor the reaction progress by an appropriate analytical technique such as LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the desired building block-linker conjugate.

This process can then be repeated to couple the other end of the linker to a POI ligand with a suitable functional group. Solid-phase synthesis can also be employed for a more streamlined and high-throughput approach.[11][12]

Experimental Validation of PROTAC Functionality

Once a PROTAC is synthesized using the this compound building block, a series of experiments are necessary to validate its mechanism of action and efficacy.

Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for successful protein degradation. Several biophysical and cell-based assays can be used to assess this.

G cluster_ternary Ternary Complex Formation poi Protein of Interest (POI) ternary_complex Ternary Complex (POI-PROTAC-E3) poi->ternary_complex binds protac PROTAC protac->ternary_complex bridges e3_ligase E3 Ligase (e.g., CRBN) e3_ligase->ternary_complex binds

Schematic of PROTAC-mediated ternary complex formation.

Experimental Protocols:

  • Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics and affinity of the PROTAC to both the POI and the E3 ligase individually, as well as the formation of the ternary complex.[13] This assay can also determine the cooperativity of ternary complex formation.[13]

  • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): This proximity-based assay can be used in a high-throughput format to screen for ternary complex formation.[5][14]

  • Co-immunoprecipitation (Co-IP): In a cellular context, Co-IP can be used to pull down the POI and then blot for the presence of the E3 ligase, and vice-versa, to confirm their interaction in the presence of the PROTAC.

Target Ubiquitination

Following ternary complex formation, the E3 ligase ubiquitinates the POI. This can be assessed through in vitro and cellular assays.

Experimental Protocol: In Vitro Ubiquitination Assay [6]

  • Reaction Setup:

    • Combine purified recombinant proteins in a reaction buffer: E1 activating enzyme, E2 conjugating enzyme, E3 ligase (e.g., CRBN complex), the POI, ubiquitin, and ATP.

    • Add the PROTAC at various concentrations.

    • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Detection:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

    • Perform a Western blot using an antibody specific to the POI. A ladder of higher molecular weight bands above the unmodified POI indicates polyubiquitination.[6]

G cluster_ubiquitination Ubiquitination and Degradation Pathway ternary_complex Ternary Complex ubiquitination Polyubiquitination of POI ternary_complex->ubiquitination facilitates proteasome 26S Proteasome ubiquitination->proteasome marks for recognition by degradation Degradation of POI proteasome->degradation mediates

The downstream ubiquitination and degradation cascade.
Cellular Protein Degradation

The ultimate validation of a PROTAC's efficacy is the measurement of POI degradation in a cellular context.

Experimental Protocol: Western Blot for Protein Degradation [1][3][15]

  • Cell Culture and Treatment:

    • Plate cells that endogenously express the POI at an appropriate density.

    • Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with a primary antibody specific for the POI.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH, β-actin) to normalize the data.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Plot the normalized POI levels against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

This compound presents itself as a promising, yet underexplored, building block for the synthesis of novel protein degraders. Its piperidine core is a recognized scaffold for engaging the E3 ligase CRBN, and the carboxylic acid functional group provides a straightforward point of attachment for linker and POI ligand conjugation. While specific data on its performance in PROTACs is not yet available in the public domain, the established methodologies for PROTAC synthesis and validation outlined in this guide provide a clear roadmap for its investigation. Researchers in the field of targeted protein degradation are encouraged to consider this and other novel building blocks to expand the chemical space of E3 ligase recruiters and to develop the next generation of potent and selective therapeutics.

References

The Ascendancy of the Oxopiperidine Scaffold: A Technical Guide to its Discovery, History, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxopiperidine core, a six-membered heterocyclic ring containing a nitrogen atom and a carbonyl group, represents a cornerstone in modern medicinal chemistry. Its prevalence in a wide array of biologically active compounds, from natural alkaloids to blockbuster pharmaceuticals, underscores its significance as a privileged scaffold. This technical guide provides an in-depth exploration of the discovery and history of substituted oxopiperidines, their synthesis, and their diverse therapeutic applications. It is designed to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

A Historical Journey: From Obscure Origins to Pharmaceutical Prominence

The history of substituted oxopiperidines is not a linear narrative but rather a convergence of progress in synthetic organic chemistry and the relentless pursuit of novel therapeutic agents.

Early Syntheses and the Dawn of Lactam Chemistry: The precise first synthesis of a simple, unsubstituted oxopiperidine, such as 2-piperidone (δ-valerolactam), is not attributed to a single individual but emerged from the broader exploration of lactam chemistry in the early 20th century.[1] These early investigations were often academic in nature, focusing on the fundamental reactivity and properties of these cyclic amides. Landmark synthetic methodologies of the late 19th and early 20th centuries, such as the Gabriel Synthesis (1887) for primary amines and the von Braun reaction for tertiary amine cleavage, while not directly targeting oxopiperidines, laid the essential groundwork for the manipulation of nitrogen-containing heterocycles.[2][3][4][5][6][7]

The Rise of Piperidones in Alkaloid Synthesis: A significant milestone in the history of substituted oxopiperidines was the Petrenko-Kritschenko piperidone synthesis , first reported in the early 20th century.[8] This multicomponent reaction, which predates the more widely known Robinson–Schöpf tropinone synthesis, provided a versatile method for constructing 4-piperidone rings.[8] These 4-piperidone derivatives became crucial intermediates in the total synthesis of complex alkaloids, which were, and continue to be, a rich source of new drug leads.[9]

The Modern Pharmaceutical Era: The mid-20th century marked a turning point with the intentional design and synthesis of substituted oxopiperidines as therapeutic agents. A prime example is Loperamide (Imodium), a peripherally acting μ-opioid receptor agonist used to treat diarrhea. First synthesized in 1969, its development demonstrated the potential of the 4-hydroxypiperidine scaffold, which can be considered a derivative of a 4-oxopiperidine.

The latter half of the 20th century and the beginning of the 21st century have witnessed an explosion in the discovery of substituted oxopiperidines with a vast range of pharmacological activities, extending far beyond the opioid system. These include agents targeting the central nervous system (nootropics, antipsychotics), as well as compounds with anticancer, anti-inflammatory, and antiviral properties. This diversification has been fueled by the advent of modern synthetic methods, high-throughput screening, and a deeper understanding of the molecular targets underlying various diseases.

Quantitative Insights: A Comparative Analysis of Bioactive Substituted Oxopiperidines

The versatility of the oxopiperidine scaffold is evident in the wide range of biological targets it can be tailored to address. The following tables summarize key quantitative data for a selection of substituted oxopiperidines, highlighting their diverse therapeutic applications.

Table 1: Substituted Oxopiperidines Targeting the Central Nervous System

Compound ClassExampleTarget(s)Bioactivity (IC₅₀/EC₅₀/Ki)Therapeutic Application
NootropicsPiracetam (2-oxo-1-pyrrolidine acetamide - a related lactam)AMPA receptors, Cholinergic systemModulates receptor functionCognitive enhancement
NootropicsFasoracetam (a piperidine derivative)mGluR, GABA-B receptorsModulates receptor functionCognitive enhancement
AntipsychoticsRisperidone (contains a piperidine moiety)D₂ and 5-HT₂A receptorsKi = 3.13 nM (D₂), 0.12 nM (5-HT₂A)Schizophrenia, Bipolar disorder
Opioid AnalgesicsFentanyl (a 4-anilidopiperidine)μ-opioid receptorKi = 0.39 nMSevere pain

Table 2: Substituted Oxopiperidines in Oncology

Compound ClassExampleTarget(s)Bioactivity (IC₅₀)Therapeutic Application
PI3K InhibitorsGedatolisib (a piperidinyl-purine derivative)PI3K/mTORIC₅₀ = 0.4 nM (PI3Kα), 11 nM (mTOR)Breast Cancer
PARP InhibitorsOlaparib (contains a piperazine-1-carboxamide, structurally related)PARP1/2IC₅₀ = 5 nM (PARP1), 1 nM (PARP2)Ovarian, Breast Cancer
MDM2 Inhibitors(Experimental Compounds)MDM2-p53 interactionVariesVarious Cancers

Table 3: Pharmacokinetic and Pharmacodynamic Parameters of Selected Oxopiperidine-Containing Drugs

DrugBioavailability (%)Protein Binding (%)Half-life (h)MetabolismPrimary Excretion
Loperamide<1~9511Hepatic (CYP3A4, CYP2C8)Feces
Risperidone70903-20Hepatic (CYP2D6)Urine
Fentanyl33-50 (transmucosal)80-853-12Hepatic (CYP3A4)Urine
Pethidine50-6060-803-5HepaticUrine

Note: Data presented are approximate values and can vary based on the specific study and patient population. More comprehensive quantitative data for a wider range of non-opioid oxopiperidines is an active area of research.

Experimental Protocols: Synthesizing the Oxopiperidine Core

The synthesis of substituted oxopiperidines is a rich field of organic chemistry. The following protocols provide detailed methodologies for the preparation of key oxopiperidine intermediates.

Synthesis of 2-Piperidone (δ-Valerolactam)

The synthesis of the parent 2-oxopiperidine can be achieved through various methods. One common laboratory-scale preparation involves the cyclization of 5-aminopentanoic acid.

Materials:

  • 5-Aminopentanoic acid

  • Xylene

  • Dean-Stark apparatus

  • Heating mantle

  • Distillation apparatus

Procedure:

  • A mixture of 5-aminopentanoic acid (1 mole) in xylene (500 mL) is placed in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • The mixture is heated to reflux. Water is collected in the Dean-Stark trap as it is formed during the intramolecular amidation.

  • The reaction is monitored by the cessation of water collection.

  • After the reaction is complete, the xylene is removed by distillation under reduced pressure.

  • The crude 2-piperidone is then purified by vacuum distillation.

Petrenko-Kritschenko Synthesis of a Substituted 4-Piperidone

This classical multicomponent reaction provides an efficient route to symmetrically substituted 4-piperidones.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 2 moles)

  • Ethyl acetoacetate (1 mole)

  • Amine (e.g., ammonium acetate or a primary amine, 1 mole)

  • Ethanol

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (2 equivalents) and ethyl acetoacetate (1 equivalent) in ethanol.

  • Add the amine (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 4-piperidone derivative.

Synthesis of N-Substituted 2-Oxopiperidines

N-alkylation or N-arylation of 2-piperidone is a common method to introduce substituents on the nitrogen atom.

Materials:

  • 2-Piperidone

  • Strong base (e.g., sodium hydride, NaH)

  • Anhydrous solvent (e.g., tetrahydrofuran, THF, or dimethylformamide, DMF)

  • Alkyl or aryl halide (e.g., benzyl bromide)

  • Stirring apparatus under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere, add a solution of 2-piperidone (1 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add the alkyl or aryl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Landscape: Signaling Pathways and Workflows

The biological activity of substituted oxopiperidines is intimately linked to their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways and a generalized workflow for the discovery of these compounds.

Signaling Pathways

G cluster_0 PI3K/Akt/mTOR Pathway in Cancer RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Oxopiperidine Oxopiperidine-based PI3K/mTOR Inhibitor Oxopiperidine->PI3K Oxopiperidine->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of oxopiperidine-based drugs.

G cluster_1 Cholinergic Signaling and Nootropic Action Presynaptic Presynaptic Neuron ACh_release Acetylcholine (ACh) Release Presynaptic->ACh_release ACh ACh ACh_release->ACh Muscarinic_R Muscarinic Receptor ACh->Muscarinic_R Nicotinic_R Nicotinic Receptor ACh->Nicotinic_R Postsynaptic Postsynaptic Neuron Cognition Cognitive Enhancement Muscarinic_R->Cognition Nicotinic_R->Cognition Nootropic Nootropic Oxopiperidine (e.g., Piracetam analog) Nootropic->ACh_release Modulates

Caption: Cholinergic signaling pathway and the modulatory effect of nootropic oxopiperidines.

Drug Discovery Workflow

G cluster_2 Substituted Oxopiperidine Drug Discovery Workflow Target_ID Target Identification & Validation Library_Design Library Design (Oxopiperidine Scaffolds) Target_ID->Library_Design Synthesis Chemical Synthesis Library_Design->Synthesis HTS High-Throughput Screening (HTS) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt Preclinical Preclinical Development (In vivo/In vitro) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for the discovery and development of substituted oxopiperidine drugs.

Conclusion and Future Perspectives

The journey of substituted oxopiperidines from their early, often serendipitous, syntheses to their current status as a cornerstone of medicinal chemistry is a testament to the power of chemical innovation in addressing unmet medical needs. The structural simplicity and synthetic tractability of the oxopiperidine scaffold, coupled with its ability to be decorated with a vast array of substituents, have enabled the development of a diverse armamentarium of therapeutic agents.

Looking ahead, the field continues to evolve. The application of novel synthetic methodologies, such as flow chemistry and photoredox catalysis, promises to further expand the accessible chemical space of substituted oxopiperidines.[4] Furthermore, the integration of computational chemistry and artificial intelligence into the drug discovery process will undoubtedly accelerate the identification and optimization of new oxopiperidine-based drug candidates. As our understanding of the molecular basis of disease deepens, the versatile and privileged oxopiperidine scaffold is poised to remain at the forefront of therapeutic innovation for years to come.

References

An In-depth Technical Guide on the Stereochemistry of 1-Methyl-2-oxopiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific experimental data on the stereochemistry of 1-methyl-2-oxopiperidine-4-carboxylic acid is not extensively available in publicly accessible literature. This guide, therefore, presents a comprehensive overview based on established principles of stereochemistry, general synthetic methodologies for analogous piperidine derivatives, and plausible analytical techniques for chiral separation and characterization. The experimental protocols and quantitative data provided are illustrative and intended to serve as a foundational resource for researchers in this area.

Introduction

This compound is a heterocyclic compound featuring a chiral center at the C4 position of the piperidine ring. The presence of this stereocenter dictates that the molecule can exist as a pair of enantiomers, (R)- and (S)-1-methyl-2-oxopiperidine-4-carboxylic acid. The stereochemistry of pharmacologically active molecules is of paramount importance in drug development, as different enantiomers can exhibit distinct biological activities, metabolic profiles, and toxicities. This technical guide provides a detailed exploration of the stereochemical aspects of this compound, including its synthesis, chiral resolution, and potential biological significance.

Synthesis of this compound

The synthesis of this compound can be approached through both racemic and asymmetric routes.

Racemic Synthesis

A plausible racemic synthesis can be envisioned starting from 2-oxopiperidine-4-carboxylic acid. N-methylation of the lactam nitrogen would yield the target compound as a racemic mixture.

Hypothetical Experimental Protocol: Racemic Synthesis

  • Dissolution: Dissolve 2-oxopiperidine-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise. Allow the reaction to stir for 30 minutes at this temperature.

  • Methylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by thin-layer chromatography (TLC).

  • Quenching and Extraction: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford racemic this compound.

Asymmetric Synthesis

Enantioselective synthesis can be approached through various strategies to obtain a single enantiomer. One common approach involves the use of a chiral auxiliary.

Conceptual Experimental Workflow: Asymmetric Synthesis

G start Start with a Prochiral Substrate auxiliary Attach a Chiral Auxiliary start->auxiliary cyclization Diastereoselective Ring Formation auxiliary->cyclization cleavage Cleavage of the Chiral Auxiliary cyclization->cleavage product Enantiomerically Enriched Product cleavage->product

Caption: Asymmetric synthesis workflow using a chiral auxiliary.

Stereochemistry and Chiral Resolution

The C4 carbon atom in this compound is a stereocenter, leading to two enantiomers. The resolution of the racemic mixture is crucial for studying the biological activity of each enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers.[1][2][3][4]

Hypothetical Experimental Protocol: Chiral HPLC Resolution

  • Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose carbamates), would be appropriate.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. For acidic compounds, the addition of a small amount of a strong acid like trifluoroacetic acid (TFA) can improve peak shape. A starting mobile phase could be 90:10 hexane:isopropanol with 0.1% TFA.

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally suitable.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., 210 nm) can be used.

  • Analysis: The retention times of the two enantiomers will differ, allowing for their separation and the determination of the enantiomeric excess (ee%) of a non-racemic sample.

Hypothetical Chiral HPLC Data

ParameterValue
ColumnChiralpak AD-H (4.6 x 250 mm, 5 µm)
Mobile PhaseHexane:Isopropanol:TFA (85:15:0.1)
Flow Rate0.8 mL/min
Temperature25 °C
DetectionUV at 210 nm
Retention Time (Enantiomer 1)12.5 min
Retention Time (Enantiomer 2)15.2 min
Resolution (Rs)> 1.5
Specific Rotation

The specific rotation is a physical property of a chiral compound and can be used to characterize the enantiomers.[5][6]

Hypothetical Specific Rotation Data

EnantiomerSpecific Rotation [α]D²⁰ (c=1, MeOH)
(+)-1-Methyl-2-oxopiperidine-4-carboxylic acid+X.X°
(-)-1-Methyl-2-oxopiperidine-4-carboxylic acid-X.X°

Note: The actual values (X.X°) would need to be determined experimentally.

Potential Biological Relevance and Signaling Pathways

Piperidine and its derivatives are common scaffolds in many biologically active compounds and approved drugs.[7][8] They are known to interact with various biological targets, including enzymes and receptors, and can modulate key signaling pathways implicated in diseases such as cancer.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[7] Dysregulation of this pathway is a hallmark of many cancers. Several piperidine-containing molecules have been developed as inhibitors of this pathway.[9][10][11][12]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates Inhibitor 1-Methyl-2-oxopiperidine- 4-carboxylic acid (Hypothetical Inhibitor) Inhibitor->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and immunity, and its aberrant activation is associated with various inflammatory diseases and cancers.[8][13][14][15] Certain piperidine-containing compounds have been shown to inhibit this pathway.[13][14][15]

G cluster_0 Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates Proteasome Proteasomal Degradation IkB->Proteasome NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to Gene Gene Transcription (Inflammatory Genes) Nucleus->Gene Inhibitor 1-Methyl-2-oxopiperidine- 4-carboxylic acid (Hypothetical Inhibitor) Inhibitor->IKK

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

While specific experimental data for this compound remains to be published, this technical guide provides a robust framework for its stereochemical investigation. The synthesis, chiral resolution, and characterization of its enantiomers can be achieved through established methodologies. Furthermore, the potential for this compound to interact with key biological signaling pathways, such as PI3K/Akt and NF-κB, highlights its promise as a scaffold for the development of novel therapeutic agents. Further research is warranted to elucidate the specific properties and biological activities of the individual enantiomers of this compound.

References

An In-depth Technical Guide on the Solubility of 1-Methyl-2-oxopiperidine-4-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methyl-2-oxopiperidine-4-carboxylic acid. Due to the limited availability of public domain quantitative data for this specific compound, this document focuses on providing a robust framework for its solubility determination. This includes a detailed, generalized experimental protocol based on the well-established shake-flask equilibrium method, and predictive solubility information based on its chemical structure.

Introduction to this compound

This compound is a heterocyclic compound incorporating a piperidine ring, a lactam, a carboxylic acid, and an N-methyl group. Its chemical structure suggests a polar nature, which is a key determinant of its solubility profile. The presence of both a hydrogen bond donor (carboxylic acid) and hydrogen bond acceptors (carbonyls and the nitrogen atom) indicates its potential for interaction with a variety of solvents.

Compound Properties:

  • Molecular Formula: C₇H₁₁NO₃[1][2]

  • Molecular Weight: 157.17 g/mol [1][2]

  • CAS Number: 1000932-09-1[1][2]

Predicted Solubility in Organic Solvents

While specific quantitative data is not available, a qualitative prediction of solubility can be inferred from the compound's structure. The polar functional groups suggest that this compound is likely to be more soluble in polar protic and aprotic solvents and less soluble in nonpolar solvents.

The following table provides a predictive summary of solubility. It is intended to serve as a guideline for solvent selection in experimental determinations.

Solvent Solvent Type Predicted Solubility Rationale
MethanolPolar ProticHighCapable of hydrogen bonding with the carboxylic acid and carbonyl groups.
EthanolPolar ProticHighSimilar to methanol, can act as a hydrogen bond donor and acceptor.
IsopropanolPolar ProticModerateSteric hindrance may slightly reduce solubility compared to methanol and ethanol.
AcetonitrilePolar AproticModerate to HighThe dipole moment can interact with the polar groups of the solute.
Dimethylformamide (DMF)Polar AproticHighA strong polar aprotic solvent capable of solvating the compound effectively.
Dimethyl Sulfoxide (DMSO)Polar AproticHighA highly polar solvent known for its ability to dissolve a wide range of compounds.
AcetonePolar AproticModerateLess polar than DMF and DMSO, but should still offer moderate solubility.
Dichloromethane (DCM)HalogenatedLow to ModerateCan interact via dipole-dipole interactions, but lacks hydrogen bonding capability.
ChloroformHalogenatedLow to ModerateSimilar to DCM.
Ethyl AcetateEsterLow to ModerateIntermediate polarity; solubility may be limited.
TolueneAromatic HydrocarbonLowNonpolar nature makes it a poor solvent for this polar compound.
HexaneAliphatic HydrocarbonVery LowA nonpolar solvent with weak intermolecular forces, unlikely to dissolve the compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in organic solvents using the shake-flask method. This method is considered the gold standard for equilibrium solubility measurements.

3.1. Materials and Equipment

  • This compound (purity ≥97%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Constant temperature shaker bath or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) if applicable.

3.2. Procedure

  • Preparation of the Solid: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.

  • Solvent Addition: Accurately dispense a known volume of the selected organic solvent into the vial.

  • Equilibration: Tightly seal the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). The samples should be agitated for a sufficient period to reach equilibrium, typically 24 to 72 hours.

  • Phase Separation: After the equilibration period, allow the vials to rest at the same constant temperature for at least 2 hours to permit the undissolved solid to settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC or other suitable analytical method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. The solubility can be expressed in various units, such as mg/mL, g/100 mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the equilibrium solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solid B Add Known Volume of Solvent A->B C Shake at Constant Temperature (24-72 hours) B->C D Settle Undissolved Solid (≥ 2 hours) C->D E Filter Supernatant D->E F Dilute Sample E->F G Quantify by HPLC/GC F->G H Calculate Solubility G->H

Caption: Workflow for Determining Equilibrium Solubility.

Conclusion

This technical guide provides a foundational framework for understanding and determining the solubility of this compound in organic solvents. While experimentally determined quantitative data is not currently available in the public literature, the provided predictive information and the detailed experimental protocol offer a robust starting point for researchers and professionals in the field of drug development and chemical research. The successful application of the outlined methodology will enable the generation of precise and reliable solubility data, which is critical for the formulation and development of new chemical entities.

References

Technical Guide: 1-Methyl-2-oxopiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

InChI Key: FQRTVGXATBBMPJ-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of 1-Methyl-2-oxopiperidine-4-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its chemical identifiers, a proposed synthetic pathway with experimental protocols, and its physicochemical properties.

Chemical Identity and Properties

This compound is a derivative of piperidine, featuring a methyl group at the nitrogen atom, a carbonyl group at the second position, and a carboxylic acid at the fourth position.

Table 1: Chemical Identifiers and Physicochemical Properties

IdentifierValueSource
IUPAC Name This compoundPubChem
InChI InChI=1S/C7H11NO3/c1-8-3-2-5(7(10)11)4-6(8)9/h5H,2-4H2,1H3,(H,10,11)PubChem[1]
InChI Key FQRTVGXATBBMPJ-UHFFFAOYSA-NPubChem[1]
Canonical SMILES CN1CCC(CC1=O)C(=O)OPubChem[1]
Molecular Formula C7H11NO3PubChem[1]
Molecular Weight 157.17 g/mol PubChem
CAS Number 1000932-09-1
Predicted XlogP -0.7PubChem[1]
Predicted Hydrogen Bond Donors 1PubChem
Predicted Hydrogen Bond Acceptors 3PubChem
Predicted Rotatable Bond Count 1PubChem

Proposed Synthesis

Proposed Synthetic Workflow

The following diagram illustrates a proposed two-step synthesis starting from a commercially available precursor.

Synthesis_Workflow Proposed Synthesis of this compound cluster_0 Step 1: N-methylation cluster_1 Step 2: Ester Hydrolysis Methyl_2-oxopiperidine-4-carboxylate Methyl 2-oxopiperidine-4-carboxylate Methyl_1-methyl-2-oxopiperidine-4-carboxylate Methyl 1-methyl-2-oxopiperidine-4-carboxylate Methyl_2-oxopiperidine-4-carboxylate->Methyl_1-methyl-2-oxopiperidine-4-carboxylate Methyl iodide, Base (e.g., NaH) 1-Methyl-2-oxopiperidine-4-carboxylic_acid This compound Methyl_1-methyl-2-oxopiperidine-4-carboxylate->1-Methyl-2-oxopiperidine-4-carboxylic_acid Aqueous acid or base (e.g., HCl or NaOH)

References

Methodological & Application

Synthesis of 1-Methyl-2-oxopiperidine-4-carboxylic acid from Pyridine Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-Methyl-2-oxopiperidine-4-carboxylic acid, a valuable building block in pharmaceutical development, starting from pyridine-based precursors. The synthesis involves a multi-step pathway, including catalytic hydrogenation, protection of the carboxylic acid functionality, oxidation to the corresponding lactam, N-methylation, and subsequent deprotection.

Synthetic Strategy Overview

The synthesis of this compound from pyridine-4-carboxylic acid (isonicotinic acid) is a multi-step process. The overall strategy involves the initial reduction of the pyridine ring, followed by a series of functional group manipulations to introduce the desired methyl group on the nitrogen and the ketone at the 2-position of the piperidine ring.

digraph "Synthetic Workflow" {
  rankdir=LR;
  node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [color="#34A853", fontcolor="#202124", fontsize=9];

Pyridine_4_COOH [label="Pyridine-4-carboxylic Acid"]; Piperidine_4_COOH [label="Piperidine-4-carboxylic Acid"]; Ester_Protection [label="Methyl Piperidine-4-carboxylate"]; Oxidation [label="Methyl 2-Oxopiperidine-4-carboxylate"]; N_Methylation [label="Methyl 1-Methyl-2-oxopiperidine-4-carboxylate"]; Hydrolysis [label="this compound"];

Pyridine_4_COOH -> Piperidine_4_COOH [label="Catalytic Hydrogenation"]; Piperidine_4_COOH -> Ester_Protection [label="Esterification"]; Ester_Protection -> Oxidation [label="Oxidation"]; Oxidation -> N_Methylation [label="N-Methylation"]; N_Methylation -> Hydrolysis [label="Hydrolysis"]; }

Caption: Key chemical transformations in the synthesis.

These protocols and application notes provide a comprehensive guide for the synthesis of this compound from pyridine precursors. Researchers should optimize the reaction conditions for each step based on their specific laboratory setup and available resources. Standard laboratory safety procedures should be followed throughout all experimental work.

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1-Methyl-2-oxopiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a potential synthetic pathway for the asymmetric synthesis of chiral 1-Methyl-2-oxopiperidine-4-carboxylic acid, a valuable building block in medicinal chemistry. The protocols detailed below are based on established chemical transformations and offer a strategic approach to obtaining the target molecule in high enantiopurity. Two primary strategies are outlined: a linear asymmetric synthesis involving a key Michael addition step, and a biocatalytic approach using enzymatic kinetic resolution.

Strategic Overview

The synthesis of chiral this compound presents the challenge of controlling the stereochemistry at the C4 position. The proposed synthetic strategies address this challenge through distinct approaches.

Strategy 1: Asymmetric Michael Addition and Subsequent Cyclization

This strategy relies on the creation of the chiral center via a highly enantioselective organocatalyzed Michael addition of a nitrogen nucleophile to an achiral precursor. Subsequent cyclization, N-methylation, and hydrolysis afford the final product.

Strategy 2: Enzymatic Kinetic Resolution

This approach involves the synthesis of a racemic mixture of a precursor ester, followed by selective enzymatic hydrolysis or acylation to resolve the enantiomers. This method leverages the high stereoselectivity of enzymes to achieve excellent enantiomeric excess.

Strategy 1: Asymmetric Synthesis via Michael Addition

This pathway involves a four-step sequence starting from commercially available reagents. The key step is the organocatalytic asymmetric Michael addition to establish the chiral center.

cluster_0 Synthetic Pathway A Diethyl Glutaconate + N-Boc-methylamine B Asymmetric Michael Addition (Organocatalyst) A->B Step 1 C Chiral Michael Adduct B->C D Intramolecular Cyclization C->D Step 2 E N-Boc-2-oxopiperidine-4-carboxylate D->E F N-Methylation E->F Step 3 G (+/-)-1-Methyl-2-oxopiperidine- 4-carboxylate F->G H Ester Hydrolysis G->H Step 4 I Chiral 1-Methyl-2-oxopiperidine- 4-carboxylic acid H->I

Caption: Proposed synthetic workflow for Strategy 1.

Experimental Protocols

Step 1: Asymmetric Michael Addition of N-Boc-methylamine to Diethyl Glutaconate

This protocol is based on general principles of organocatalytic Michael additions. Optimization of the catalyst and reaction conditions may be required for this specific transformation.

  • Materials:

    • Diethyl glutaconate (1.0 eq)

    • N-Boc-methylamine (1.2 eq)

    • Chiral Squaramide or Cinchona Alkaloid-derived Catalyst (e.g., Quinine-derived thiourea) (0.1 eq)

    • Toluene, anhydrous

    • 4Å Molecular Sieves

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the chiral organocatalyst and 4Å molecular sieves.

    • Add anhydrous toluene to the flask.

    • Add N-Boc-methylamine to the mixture and stir for 10 minutes at room temperature.

    • Add diethyl glutaconate dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 24-72 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Expected Outcome: Chiral diethyl 2-(N-Boc-N-methylamino)pent-3-enedioate. The enantiomeric excess (ee) and diastereomeric ratio (dr) will depend on the chosen catalyst and optimized conditions.

Step 2: Intramolecular Cyclization to form N-Boc-2-oxopiperidine-4-carboxylate

This step involves a base-mediated intramolecular cyclization (Dieckmann condensation).

  • Materials:

    • Chiral Michael Adduct from Step 1 (1.0 eq)

    • Sodium ethoxide (1.1 eq)

    • Ethanol, anhydrous

  • Procedure:

    • Dissolve the chiral Michael adduct in anhydrous ethanol in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium ethoxide to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, neutralize the reaction with a saturated aqueous solution of NH₄Cl.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

  • Expected Outcome: Ethyl N-Boc-2-oxopiperidine-4-carboxylate.

Step 3: N-Methylation of the Piperidone Ring

This protocol describes the methylation of the nitrogen atom of the piperidone.

  • Materials:

    • N-Boc-2-oxopiperidine-4-carboxylate from Step 2 (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

    • Methyl iodide (CH₃I) (1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a stirred suspension of NaH in anhydrous DMF at 0 °C, add a solution of the N-Boc-protected piperidone in anhydrous DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add methyl iodide dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water at 0 °C.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

  • Expected Outcome: Ethyl 1-methyl-2-oxopiperidine-4-carboxylate.

Step 4: Hydrolysis of the Ester to Carboxylic Acid

This final step converts the ester to the desired carboxylic acid.

  • Materials:

    • Ethyl 1-methyl-2-oxopiperidine-4-carboxylate from Step 3 (1.0 eq)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 eq)

    • Tetrahydrofuran (THF) and Water mixture (e.g., 3:1)

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the ester in a THF/water mixture.

    • Add LiOH or NaOH and stir the mixture at room temperature for 4-8 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the THF under reduced pressure.

    • Cool the aqueous residue to 0 °C and acidify to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

  • Expected Outcome: Chiral this compound.

Strategy 2: Synthesis via Enzymatic Kinetic Resolution

This strategy involves the synthesis of the racemic ester followed by lipase-catalyzed resolution.

cluster_1 Biocatalytic Pathway A Racemic Ethyl 1-Methyl-2- oxopiperidine-4-carboxylate B Lipase-Catalyzed Kinetic Resolution A->B C Separated Enantiomers: (R)-Ester and (S)-Acid B->C D Hydrolysis of (R)-Ester C->D Enantiomer Separation F (S)-1-Methyl-2-oxopiperidine- 4-carboxylic acid C->F E (R)-1-Methyl-2-oxopiperidine- 4-carboxylic acid D->E

Caption: Workflow for enzymatic kinetic resolution.

Experimental Protocols

Step 1: Synthesis of Racemic Ethyl 1-Methyl-2-oxopiperidine-4-carboxylate

This can be achieved through a non-asymmetric version of the Michael addition and cyclization described in Strategy 1, followed by N-methylation.

Step 2: Lipase-Catalyzed Kinetic Resolution

This protocol provides a general method for enzymatic resolution. The choice of lipase and reaction conditions will be critical for success.

  • Materials:

    • Racemic Ethyl 1-methyl-2-oxopiperidine-4-carboxylate (1.0 eq)

    • Lipase (e.g., Candida antarctica Lipase B (CAL-B), Pseudomonas cepacia Lipase)

    • Phosphate buffer (pH 7.0)

    • tert-Butyl methyl ether (MTBE) or Toluene

  • Procedure for Hydrolytic Resolution:

    • To a solution of the racemic ester in a suitable organic solvent (e.g., MTBE), add phosphate buffer.

    • Add the lipase to the biphasic mixture.

    • Stir the reaction vigorously at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining ester and the formed acid.

    • Stop the reaction at approximately 50% conversion.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers (containing the unreacted ester) and dry over anhydrous Na₂SO₄.

    • Acidify the aqueous layer (containing the carboxylate salt) with 1 M HCl and extract with ethyl acetate to isolate the chiral acid.

    • The recovered chiral ester can be hydrolyzed separately to obtain the other enantiomer of the acid.

Data Presentation

The following tables summarize hypothetical quantitative data for the key steps. Actual results will vary depending on the specific conditions and catalyst used.

Table 1: Asymmetric Michael Addition (Strategy 1, Step 1)

CatalystSolventTemp (°C)Time (h)Yield (%)ee (%)dr
Squaramide AToluene25488592>95:5
Quinine-Thiourea BCH₂Cl₂072788890:10

Table 2: Enzymatic Kinetic Resolution (Strategy 2, Step 2)

LipaseSolventTemp (°C)Time (h)Conversion (%)ee (Ester) (%)ee (Acid) (%)
CAL-BMTBE302451>9998
PCLToluene40484997>99

Concluding Remarks

The presented protocols offer viable pathways for the asymmetric synthesis of chiral this compound. The choice between the linear asymmetric synthesis and the enzymatic resolution will depend on factors such as the availability of chiral catalysts, the desired enantiomer, and scalability requirements. For all proposed steps, optimization of reaction conditions is recommended to achieve the best results in terms of yield and stereoselectivity. It is crucial for researchers to consult relevant literature for specific examples and adaptations of these general methodologies.

Application Notes and Protocols for the Use of 1-Methyl-2-oxopiperidine-4-carboxylic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance the therapeutic properties of peptides. N-methylation, the substitution of a peptide backbone's amide proton with a methyl group, is a key modification known to improve metabolic stability, increase membrane permeability, and introduce conformational constraints.[1] 1-Methyl-2-oxopiperidine-4-carboxylic acid is a cyclic, N-methylated amino acid analog that offers a unique scaffold for designing peptides with novel structural and functional properties. Its rigid ring structure is anticipated to impart significant conformational pre-organization to the peptide backbone, potentially leading to enhanced receptor affinity and selectivity.

These application notes provide detailed protocols for the synthesis of Fmoc-protected this compound and its incorporation into peptide chains using solid-phase peptide synthesis (SPPS). Additionally, methods for the characterization of the resulting peptides are described.

Data Presentation

The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the choice of coupling reagents and reaction conditions. Below are tables summarizing expected outcomes based on common protocols for N-methylated amino acids.

Table 1: Comparison of Coupling Reagents for the Incorporation of Fmoc-1-Methyl-2-oxopiperidine-4-carboxylic acid-OH

Coupling ReagentActivating AdditiveBaseExpected Coupling Efficiency (%)Notes
HATU (Internal, HOAt)DIEA / NMM> 95Highly recommended for sterically hindered N-methylated amino acids.
HCTU (Internal, HOBt)DIEA / NMM90 - 95A common and effective coupling reagent.
PyAOP (Internal, HOAt)DIEA / NMM> 95Excellent for challenging couplings, minimizes racemization.
PyBOP HOBtDIEA / NMM85 - 95A well-established reagent, may require longer reaction times.

Data are representative and may vary depending on the peptide sequence and synthesis conditions.

Table 2: Characterization of a Model Peptide Containing this compound (Xaa)

Peptide SequenceTheoretical Mass (Da)Observed Mass (Da)HPLC Retention Time (min)Purity (%)
Ac-Gly-Xaa-Leu-Arg-NH2524.65524.715.8> 98

Experimental Protocols

Protocol 1: Synthesis of this compound

While this compound is commercially available, it can also be synthesized from its methyl ester.

1. Hydrolysis of Methyl 2-oxopiperidine-4-carboxylate: a. Dissolve methyl 2-oxopiperidine-4-carboxylate (1.0 eq) in a 1:1 mixture of methanol and water. b. Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 4-6 hours. c. Monitor the reaction progress by TLC or LC-MS. d. Upon completion, neutralize the reaction mixture with 1N HCl to pH 3-4. e. Extract the product with ethyl acetate (3 x 50 mL). f. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Fmoc Protection of this compound

For use in Fmoc-based SPPS, the N-terminal amine of the subsequent amino acid needs to be protected. The target molecule is already N-methylated, so the carboxylic acid needs to be activated for coupling. To prepare it as a building block for SPPS, we would typically protect the amino group of the preceding amino acid with Fmoc. The protocol below describes the standard procedure for incorporating an amino acid into a peptide chain, which will be adapted for our target molecule.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual synthesis of a model peptide (e.g., Ac-Gly-Xaa-Leu-Arg-NH2, where Xaa is this compound) on a Rink Amide resin using Fmoc/tBu chemistry.

1. Resin Swelling: a. Place Rink Amide resin (0.1 mmol) in a reaction vessel. b. Swell the resin in dimethylformamide (DMF) for 30 minutes.

2. Fmoc Deprotection: a. Drain the DMF. b. Add a solution of 20% piperidine in DMF to the resin. c. Agitate for 5 minutes, then drain. d. Repeat the piperidine treatment for 15 minutes. e. Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x).

3. Coupling of Standard Fmoc-Amino Acids (e.g., Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Gly-OH): a. In a separate vial, dissolve the Fmoc-amino acid (4 eq), HATU (3.9 eq), and DIEA (8 eq) in DMF. b. Pre-activate for 2 minutes. c. Add the activated amino acid solution to the resin. d. Agitate for 1-2 hours at room temperature. e. Monitor coupling completion with a Kaiser test (should be negative). f. Wash the resin as in step 2e.

4. Coupling of this compound: a. In a separate vial, dissolve this compound (4 eq), HATU (3.9 eq), and DIEA (8 eq) in DMF. b. Pre-activate for 2 minutes. c. Add the activated solution to the deprotected peptide-resin. d. Agitate for 4-6 hours at room temperature. A second coupling may be necessary. For difficult couplings, microwave irradiation at a constant temperature (e.g., 75°C) for 10-15 minutes can be employed.[2] e. Monitor the coupling using a chloranil or bromophenol blue test, as the Kaiser test is not suitable for secondary amines. f. Wash the resin as in step 2e.

5. N-terminal Acetylation: a. After the final Fmoc deprotection, add a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF to the resin. b. Agitate for 30 minutes. c. Wash the resin as in step 2e.

6. Cleavage and Deprotection: a. Wash the fully assembled peptide-resin with DCM and dry under vacuum. b. Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5). c. Add the cleavage cocktail to the resin and stir for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate. e. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 4: Peptide Purification and Characterization

1. Purification: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water). b. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. c. Collect fractions containing the pure peptide and lyophilize.

2. Characterization: a. Analytical RP-HPLC: Confirm the purity of the lyophilized peptide using a C18 column with a suitable gradient. b. Mass Spectrometry: Determine the molecular weight of the purified peptide using electrospray ionization mass spectrometry (ESI-MS) to confirm the incorporation of this compound.[1][3][4]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_downstream Downstream Processing Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling_AA Standard Amino Acid Coupling Deprotection->Coupling_AA Repeat n times Coupling_NMe Coupling of this compound Deprotection->Coupling_NMe Acetylation N-terminal Acetylation Deprotection->Acetylation Final Cycle Coupling_AA->Deprotection Coupling_NMe->Deprotection Cleavage Cleavage & Deprotection Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization (HPLC/MS) Purification->Characterization

Caption: Experimental workflow for the solid-phase synthesis of a peptide containing this compound.

challenges_mitigation cluster_challenges Challenges with N-Methylated Residues cluster_mitigation Mitigation Strategies Steric_Hindrance Steric Hindrance Low_Yield Low Coupling Yield Steric_Hindrance->Low_Yield Racemization Racemization Steric_Hindrance->Racemization Reagents Use High-Activity Coupling Reagents (e.g., HATU, PyAOP) Low_Yield->Reagents Conditions Optimize Conditions (Double Coupling, Increased Time) Low_Yield->Conditions Microwave Microwave-Assisted Synthesis Low_Yield->Microwave Racemization->Reagents

Caption: Challenges in coupling N-methylated amino acids and corresponding mitigation strategies.

signaling_pathway Peptide Peptide with 1-Methyl-2-oxopiperidine -4-carboxylic acid Receptor Cell Surface Receptor Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Production (e.g., cAMP, IP3) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Response Cellular Response Kinase_Cascade->Response

Caption: Hypothetical signaling pathway initiated by a peptide containing this compound.

References

Application of 1-Methyl-2-oxopiperidine-4-carboxylic acid in Medicinal Chemistry: A Focus on Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-2-oxopiperidine-4-carboxylic acid is a heterocyclic scaffold that is gaining recognition in medicinal chemistry, particularly as a versatile building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. The unique structural features of this compound, combining a rigidified piperidine ring with a carboxylic acid handle, make it an attractive component for the synthesis of these next-generation therapeutics.

PROTACs are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The strategic incorporation of building blocks like this compound into the linker or the E3 ligase ligand can significantly influence the physicochemical properties and biological activity of the resulting PROTAC.

Application in PROTAC Synthesis

The primary application of this compound in medicinal chemistry is as a structural component, or scaffold, for the synthesis of PROTACs. Its carboxylic acid group provides a convenient attachment point for coupling to either the protein of interest (POI) ligand or an E3 ligase ligand via amide bond formation. The methylated lactam within the piperidine ring introduces a degree of rigidity and polarity that can be advantageous for optimizing the pharmacokinetic properties of the final PROTAC molecule.

The piperidine scaffold can serve multiple purposes within a PROTAC structure:

  • As a Core Component of the Linker: The rigid nature of the piperidine ring can help to control the spatial orientation of the POI and E3 ligase ligands, which is crucial for the efficient formation of a productive ternary complex (POI-PROTAC-E3 ligase). This can lead to improved degradation efficiency.

  • As a Scaffold for E3 Ligase Ligands: While less common for this specific molecule, piperidine-based structures are key components of ligands for certain E3 ligases. Further functionalization of the this compound core could enable its use in developing novel E3 ligase recruiters.

The use of such building blocks is part of a modular approach to PROTAC design, allowing for the rapid synthesis of libraries of related compounds to explore structure-activity relationships (SAR) and identify candidates with optimal degradation potency and drug-like properties.

Quantitative Data

As of the latest available data, specific quantitative biological data (e.g., DC50 or IC50 values) for PROTACs explicitly containing the this compound moiety are not widely published in peer-reviewed literature. The development of novel PROTACs is often proprietary, with detailed structural and biological data disclosed in patent literature or at later stages of drug development. The table below provides a representative structure for quantitative data that would be collected for a novel PROTAC.

PROTAC IDTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Cell Line
Hypothetical-PROTAC-1 e.g., BRD4e.g., CereblonValueValuee.g., HeLa
Hypothetical-PROTAC-2 e.g., BTKe.g., VHLValueValuee.g., MOLM-14

DC50: Concentration at which 50% degradation of the target protein is observed. Dmax: Maximum percentage of target protein degradation achieved.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of a PROTAC, illustrating how this compound could be utilized.

Protocol 1: Synthesis of a PROTAC using this compound as a Linker Component

This protocol describes a representative amide coupling reaction to connect a POI ligand (containing a free amine) to an E3 ligase ligand (containing a free amine) using this compound as a key part of the linker.

Materials:

  • This compound

  • POI-ligand-Linker-NH2 (Amine-functionalized ligand for the protein of interest)

  • E3-ligase-ligand-NH2 (Amine-functionalized ligand for the E3 ligase)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reverse-phase HPLC for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution.

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • First Amide Coupling:

    • To the activated carboxylic acid solution, add the POI-ligand-Linker-NH2 (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Purification of Intermediate:

    • Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the intermediate product.

  • Second Amide Coupling (if applicable, depending on linker strategy):

    • The intermediate from the previous step, which now has a functional group for the next coupling, would be reacted with the E3-ligase-ligand-NH2 using similar amide coupling conditions as described above.

  • Final Purification and Characterization:

    • Purify the final PROTAC product using reverse-phase HPLC.

    • Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Protocol 2: Evaluation of Target Protein Degradation by Western Blot

This protocol outlines the procedure to assess the ability of a synthesized PROTAC to induce the degradation of its target protein in a cell-based assay.

Materials:

  • Synthesized PROTAC

  • Appropriate human cell line (e.g., expressing the target protein)

  • Cell culture medium and supplements

  • DMSO (Dimethyl sulfoxide)

  • Proteasome inhibitor (e.g., MG132) as a negative control

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding:

    • Seed the cells in 6-well plates at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment:

    • Prepare serial dilutions of the PROTAC in DMSO and then further dilute in cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).

    • Treat the cells with the different concentrations of the PROTAC. Include a vehicle control (DMSO only).

    • For a negative control, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

    • Incubate the cells for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Plot the percentage of remaining target protein against the PROTAC concentration to determine the DC50 value.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds Proteasome Proteasome POI->Proteasome Degradation E3 E3 Ligase PROTAC->E3 Recruits E2 E2 Enzyme E3->E2 associates with Ub Ubiquitin Ub->POI Ubiquitination

Caption: General mechanism of action of a PROTAC.

Synthetic_Workflow cluster_workflow Hypothetical PROTAC Synthesis Workflow cluster_coupling1 Amide Coupling 1 cluster_coupling2 Amide Coupling 2 BuildingBlock 1-Methyl-2-oxopiperidine- 4-carboxylic acid Intermediate Intermediate Product BuildingBlock->Intermediate HATU, DIPEA POI_Ligand POI Ligand-NH2 POI_Ligand->Intermediate HATU, DIPEA E3_Ligand E3 Ligand-Linker-NH2 Final_PROTAC Final PROTAC E3_Ligand->Final_PROTAC HATU, DIPEA Intermediate->Final_PROTAC HATU, DIPEA

Caption: A potential synthetic workflow for a PROTAC.

Application Notes and Protocols for the N-methylation of 2-oxopiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-methylation of 2-oxopiperidine-4-carboxylic acid to yield 1-methyl-2-oxopiperidine-4-carboxylic acid. Due to the presence of both a lactam and a carboxylic acid functional group, a direct N-methylation is challenging. Therefore, a three-step synthetic route is proposed, involving the protection of the carboxylic acid group via esterification, followed by N-methylation of the lactam, and subsequent deprotection by ester hydrolysis.

Overall Synthetic Scheme

The synthetic pathway involves the following three stages:

  • Esterification: The carboxylic acid group of 2-oxopiperidine-4-carboxylic acid is converted to its methyl ester to prevent side reactions during the N-methylation step.

  • N-methylation: The nitrogen atom of the lactam in methyl 2-oxopiperidine-4-carboxylate is methylated using a strong base and methyl iodide.

  • Hydrolysis: The methyl ester of 1-methyl-2-oxopiperidine-4-carboxylate is hydrolyzed to afford the final product, this compound.

Data Presentation

The following tables summarize the materials, reagents, and reaction conditions for the three-step protocol.

Table 1: Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )Purpose
2-oxopiperidine-4-carboxylic acidC₆H₉NO₃143.14Starting Material
Methanol (anhydrous)CH₃OH32.04Reagent/Solvent
Thionyl chlorideSOCl₂118.97Catalyst
Sodium carbonateNa₂CO₃105.99Base
Dichloromethane (DCM)CH₂Cl₂84.93Solvent
Anhydrous Sodium SulfateNa₂SO₄142.04Drying Agent
Tetrahydrofuran (THF, anhydrous)C₄H₈O72.11Solvent
Sodium hydride (60% dispersion in oil)NaH24.00Base
Methyl iodideCH₃I141.94Methylating Agent
Saturated Ammonium Chloride SolutionNH₄Cl (aq)-Quenching Agent
Ethyl acetateC₄H₈O₂88.11Solvent
BrineNaCl (aq)-Washing Agent
Potassium hydroxideKOH56.11Catalyst for Hydrolysis
Hydrochloric acid (1M)HCl (aq)-Neutralizing Agent

Table 2: Summary of Reaction Protocols and Quantitative Data

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1EsterificationThionyl chlorideMethanol402~87[1]
2N-methylationSodium hydride, Methyl iodideTHFRoom Temp.12Not specified
3HydrolysisPotassium hydroxideMethanol/WaterReflux4Not specified

Experimental Protocols

Step 1: Esterification of 2-oxopiperidine-4-carboxylic acid

This protocol is adapted from the esterification of a similar piperidine derivative[1].

Procedure:

  • To a stirred solution of 2-oxopiperidine-4-carboxylic acid (1.0 eq) in anhydrous methanol (approximately 8-10 volumes), cool the mixture to -10 °C using an ice-salt bath.

  • Slowly add thionyl chloride (1.55 eq) dropwise to the cooled solution, maintaining the temperature below 0 °C. The addition should take approximately 1 hour.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to 40 °C.

  • Maintain the reaction at 40 °C for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the solution to room temperature and carefully neutralize it to approximately pH 8 with a saturated aqueous solution of sodium carbonate.

  • Extract the product with dichloromethane (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-oxopiperidine-4-carboxylate.

Step 2: N-methylation of methyl 2-oxopiperidine-4-carboxylate

This protocol is based on general methods for the N-alkylation of lactams.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a 60% dispersion of sodium hydride (1.1 eq) in mineral oil to anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add a solution of methyl 2-oxopiperidine-4-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add methyl iodide (1.2 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain methyl 1-methyl-2-oxopiperidine-4-carboxylate.

Step 3: Hydrolysis of methyl 1-methyl-2-oxopiperidine-4-carboxylate

This protocol is based on general procedures for the hydrolysis of esters[2].

Procedure:

  • Dissolve methyl 1-methyl-2-oxopiperidine-4-carboxylate (1.0 eq) in a mixture of methanol and water.

  • Add potassium hydroxide (4.0 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to approximately pH 3-4 with 1M hydrochloric acid.

  • Extract the product with dichloromethane or ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Mandatory Visualizations

Chemical Reaction Pathway

N-methylation of 2-oxopiperidine-4-carboxylic acid cluster_step1 Step 1: Esterification cluster_step2 Step 2: N-methylation cluster_step3 Step 3: Hydrolysis start 2-Oxopiperidine-4-carboxylic acid ester Methyl 2-oxopiperidine-4-carboxylate start->ester  CH3OH, SOCl2   n_methyl_ester Methyl 1-methyl-2-oxopiperidine-4-carboxylate ester->n_methyl_ester  1. NaH, THF  2. CH3I   final_product This compound n_methyl_ester->final_product  KOH, H2O/CH3OH  

Caption: Overall synthetic pathway for the N-methylation of 2-oxopiperidine-4-carboxylic acid.

Experimental Workflow

Experimental Workflow start Start with 2-oxopiperidine-4-carboxylic acid esterification Esterification with Methanol and Thionyl Chloride start->esterification workup1 Neutralization, Extraction, and Concentration esterification->workup1 intermediate1 Isolate Methyl 2-oxopiperidine-4-carboxylate workup1->intermediate1 n_methylation N-methylation with Sodium Hydride and Methyl Iodide intermediate1->n_methylation workup2 Quenching, Extraction, and Purification n_methylation->workup2 intermediate2 Isolate Methyl 1-methyl-2-oxopiperidine-4-carboxylate workup2->intermediate2 hydrolysis Hydrolysis with Potassium Hydroxide intermediate2->hydrolysis workup3 Acidification, Extraction, and Concentration hydrolysis->workup3 final_product Final Product: this compound workup3->final_product

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Note and Protocol: Purification of 1-Methyl-2-oxopiperidine-4-carboxylic acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-2-oxopiperidine-4-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and drug development. Its structure, incorporating both a lactam and a carboxylic acid, presents a purification challenge due to its polarity. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely accessible and effective technique for the purification of polar organic molecules. The protocol outlines the selection of stationary and mobile phases, sample preparation, column packing, elution, and fraction analysis.

The principles of this method are based on the differential partitioning of the target compound and impurities between the stationary phase (silica gel) and the mobile phase.[1][2][3] By carefully selecting the solvent system, a successful separation can be achieved, yielding the desired compound with high purity.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude sample.

1. Materials and Reagents

  • Stationary Phase: Silica gel (standard grade, 60 Å, 230-400 mesh)

  • Mobile Phase Solvents:

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • Ethyl acetate (EtOAc)

    • Hexanes

    • Acetic acid (AcOH) or Formic acid

  • Crude Sample: this compound

  • Apparatus:

    • Glass chromatography column

    • Separatory funnel

    • Beakers and Erlenmeyer flasks

    • Test tubes or fraction collector

    • Thin Layer Chromatography (TLC) plates (silica gel coated)

    • TLC developing chamber

    • UV lamp (254 nm)

    • Staining solution (e.g., potassium permanganate)

    • Rotary evaporator

2. Method Development: Thin Layer Chromatography (TLC)

Before performing column chromatography, it is crucial to determine the optimal mobile phase using TLC.[1]

  • Prepare TLC Chambers: Line TLC chambers with filter paper and add different solvent systems for testing.

  • Spot the Sample: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., methanol) and spot it onto the baseline of several TLC plates.

  • Develop the Plates: Place the spotted TLC plates into the prepared chambers and allow the solvent front to travel up the plate.

  • Visualize: After development, visualize the spots under a UV lamp and/or by staining.

  • Select the Mobile Phase: The ideal mobile phase will provide good separation between the desired product and impurities, with the product having a retention factor (Rf) of approximately 0.2-0.4. A common starting point for polar, acidic compounds is a mixture of a polar solvent (like ethyl acetate or a dichloromethane/methanol mixture) with a small amount of acid (e.g., 0.5-2% acetic or formic acid) to suppress the ionization of the carboxylic acid and reduce tailing on the silica gel.[4][5]

Table 1: Example TLC Solvent Systems for Method Development

Solvent System (v/v/v)Observations
95:5:0.5 DCM:MeOH:AcOHTest for initial separation.
90:10:1 DCM:MeOH:AcOHIncrease polarity if Rf is too low.
80:20 EtOAc:Hexanes + 1% AcOHAlternative solvent system to test.

3. Column Chromatography Procedure

3.1. Column Packing (Slurry Method)

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a homogenous slurry. The amount of silica should be 50-100 times the weight of the crude sample.

  • Pack the Column: Secure the column vertically. Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand. Pour the silica slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.[6]

  • Equilibrate: Once the silica has settled, add a layer of sand on top to protect the surface. Run the mobile phase through the column until the silica bed is stable and the eluent runs clear. Do not let the solvent level drop below the top of the silica bed.[6]

3.2. Sample Loading

  • Dry Loading (Recommended): Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., methanol). Add a small amount of silica gel (2-3 times the sample weight) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. Carefully add this powder to the top of the packed column.

  • Wet Loading: Dissolve the crude sample in the minimum amount of the mobile phase. Using a pipette, carefully apply the solution to the top of the column.

3.3. Elution and Fraction Collection

  • Begin Elution: Carefully add the mobile phase to the top of the column. Apply gentle pressure (if necessary) to start the flow.

  • Gradient Elution (Recommended): Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., methanol in a DCM/methanol mixture). This allows for the elution of less polar impurities first, followed by the target compound.

  • Collect Fractions: Collect the eluent in small, numbered fractions.[1]

  • Monitor Fractions by TLC: Analyze the collected fractions by TLC to identify which ones contain the purified product. Spot every few fractions on a TLC plate, develop, and visualize.

Table 2: Example Gradient Elution Profile

Column Volumes (CVs)Mobile Phase CompositionExpected Elution
1-398:2:0.5 DCM:MeOH:AcOHNon-polar impurities
4-1095:5:0.5 DCM:MeOH:AcOHTarget Compound
11-1590:10:1 DCM:MeOH:AcOHMore polar impurities

4. Product Isolation

  • Combine Fractions: Combine the fractions that contain the pure product, as determined by TLC.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator. The addition of a co-solvent like toluene may be necessary to azeotropically remove residual acetic or formic acid.

  • Drying: Dry the purified product under high vacuum to remove any remaining solvent.

  • Characterization: Characterize the purified this compound using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC) to confirm its identity and purity.

Alternative Purification Strategy: Reversed-Phase Chromatography

For highly polar compounds that are difficult to purify on silica gel, reversed-phase chromatography can be an effective alternative.[4][7]

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A mixture of water and a polar organic solvent like methanol or acetonitrile, often with a pH modifier.[7] For acidic compounds, using a mobile phase with a low pH (e.g., containing 0.1% formic or trifluoroacetic acid) will suppress ionization and increase retention.[4][8]

Data Presentation

Table 3: Representative Purification Data

ParameterValue
Crude Sample Weight(e.g., 1.0 g)
Silica Gel Weight(e.g., 50 g)
Column Dimensions(e.g., 40 mm x 300 mm)
Initial Mobile Phase(e.g., 98:2:0.5 DCM:MeOH:AcOH)
Final Mobile Phase(e.g., 90:10:1 DCM:MeOH:AcOH)
Pure Product Fractions(e.g., 15-25)
Purified Product Weight(e.g., 0.85 g)
Yield(e.g., 85%)
Purity (by HPLC/NMR)(e.g., >98%)

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation cluster_final Final Product TLC TLC Method Development Pack Pack Column with Silica Gel TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Isolate Isolate Product (Rotovap) Combine->Isolate Pure_Product Purified this compound Isolate->Pure_Product

References

Application Note: Quantification of 1-Methyl-2-oxopiperidine-4-carboxylic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-2-oxopiperidine-4-carboxylic acid is a chemical entity of interest in pharmaceutical research and development. Its accurate quantification in various matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides a detailed protocol for the quantitative analysis of this compound in biological matrices, such as plasma, using a robust and sensitive LC-MS/MS method. Due to the polar nature and poor retention of the analyte on traditional reversed-phase columns, a derivatization step is employed to enhance chromatographic performance and detection sensitivity.

Principle

The analytical method is based on the derivatization of the carboxylic acid functional group of this compound with 3-nitrophenylhydrazine (3-NPH). This reaction, facilitated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), attaches a non-polar, easily ionizable moiety to the target analyte. The resulting derivative exhibits improved retention on a C18 reversed-phase column and enhanced ionization efficiency for sensitive detection by tandem mass spectrometry in negative ion mode.

Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample istd_add Add Internal Standard sample->istd_add ppt Protein Precipitation (e.g., with Acetonitrile) istd_add->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant derivatization Derivatization with 3-NPH/EDC supernatant->derivatization quench Quench Reaction derivatization->quench dilute Dilute and Centrifuge quench->dilute lc_injection Inject into LC-MS/MS dilute->lc_injection hplc HPLC Separation (Reversed-Phase C18) lc_injection->hplc msms MS/MS Detection (Negative Ion Mode, MRM) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

Detailed Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., 1-Methyl-d3-2-oxopiperidine-4-carboxylic acid)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • Pyridine

  • Control biological matrix (e.g., human plasma)

Standard and Sample Preparation

2.1. Stock and Working Solutions

  • Prepare a 1 mg/mL stock solution of this compound and its internal standard (IS) in methanol.

  • Prepare working standard solutions by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water to cover the desired calibration range.

2.2. Sample Preparation Protocol

  • To 50 µL of plasma sample, add 10 µL of the internal standard working solution.

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer 40 µL of the supernatant to a new microcentrifuge tube.

  • Add 20 µL of 200 mM 3-NPH in 50:50 (v/v) acetonitrile/water.

  • Add 20 µL of 120 mM EDC in 50:50 (v/v) acetonitrile/water containing 6% pyridine.[1]

  • Vortex and incubate at 40°C for 30 minutes.[1]

  • After incubation, dilute the mixture with 1.4 mL of 50:50 (v/v) acetonitrile/water.[1]

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Instrumentation and Conditions

3.1. Liquid Chromatography

  • HPLC System: UHPLC system

  • Column: C18 RRHD column (e.g., 100 x 2.1 mm, 1.8 µm particle size)[1]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min[1]

  • Column Temperature: 40°C[1]

  • Injection Volume: 1 µL[1]

  • Gradient Elution:

    • 0.0–0.5 min: 15% B

    • 0.5–10 min: Linear gradient to 50% B[1]

    • 10–11 min: Linear gradient to 100% B

    • 11–13 min: Hold at 100% B

    • 13.1–16 min: Re-equilibrate at 15% B

3.2. Mass Spectrometry

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Negative

  • Ion Source Parameters: Optimized for the specific instrument and analyte derivative.

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing the derivatized analyte and internal standard. The precursor ion will be the [M-H]⁻ of the 3-NPH derivative.

Data Presentation: Expected Method Performance

The following tables summarize the expected quantitative performance of this method, based on typical results for the analysis of derivatized small carboxylic acids.

Table 1: Calibration Curve and Linearity

ParameterExpected Value
Calibration Range1 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)≥ 0.995

Table 2: Precision and Accuracy

Quality Control LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%Bias)
Lower Limit of Quantification (LLOQ)1≤ 20%≤ 20%± 20%
Low QC (LQC)3≤ 15%≤ 15%± 15%
Medium QC (MQC)100≤ 15%≤ 15%± 15%
High QC (HQC)800≤ 15%≤ 15%± 15%

Table 3: Recovery and Matrix Effect

ParameterExpected Value
Extraction Recovery> 80%
Matrix Effect85 - 115%

Signaling Pathway/Logical Relationship Diagram

logical_relationship cluster_analyte Analyte Properties cluster_solution Analytical Solution cluster_outcome Outcome Analyte This compound Properties Polar Poorly Retained Weakly Ionizing Analyte->Properties Derivatization Derivatization (3-NPH) Properties->Derivatization necessitates LCMS Reversed-Phase LC-MS/MS Derivatization->LCMS ImprovedRetention Enhanced Retention LCMS->ImprovedRetention ImprovedSensitivity Increased Sensitivity LCMS->ImprovedSensitivity AccurateQuant Accurate Quantification ImprovedRetention->AccurateQuant ImprovedSensitivity->AccurateQuant

References

Application Notes and Protocols: 1-Methyl-2-oxopiperidine-4-carboxylic acid as an Intermediate for Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-Methyl-2-oxopiperidine-4-carboxylic acid, a valuable intermediate in the synthesis of novel pharmaceuticals, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document outlines its synthesis, physicochemical properties, and detailed protocols for its application in drug discovery and development.

Physicochemical Properties

This compound is a heterocyclic compound featuring a lactam and a carboxylic acid functional group. These features make it a versatile building block for creating more complex molecules with therapeutic potential.

PropertyValueSource
Molecular FormulaC₇H₁₁NO₃N/A
Molecular Weight157.17 g/mol N/A
CAS Number1000932-09-1N/A
AppearanceWhite to off-white solidN/A
SolubilitySoluble in polar organic solvents (e.g., DMSO, DMF)N/A

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for similar piperidine derivatives. A common approach involves a multi-step synthesis starting from 1-methyl-4-piperidone, followed by hydrolysis of the corresponding methyl ester.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-methyl-4-piperidone

  • Diethyl carbonate

  • Sodium ethoxide

  • Potassium cyanide

  • Hydrochloric acid

  • Methanol

  • Sodium hydroxide

  • Dowex 50WX8 resin

  • Anhydrous sodium sulfate

  • Organic solvents (Ethanol, Diethyl ether, Ethyl acetate)

Procedure:

  • Synthesis of Methyl 1-methyl-2-oxopiperidine-4-carboxylate:

    • In a round-bottom flask under an inert atmosphere, dissolve 1-methyl-4-piperidone (1 equivalent) in anhydrous ethanol.

    • Add sodium ethoxide (1.1 equivalents) and diethyl carbonate (1.2 equivalents).

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction to room temperature and neutralize with hydrochloric acid.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude ester.

    • Purify the crude product by column chromatography.

  • Hydrolysis to this compound:

    • Dissolve the purified methyl 1-methyl-2-oxopiperidine-4-carboxylate (1 equivalent) in a mixture of methanol and water.

    • Add sodium hydroxide (2 equivalents) and stir the mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Neutralize the reaction mixture with hydrochloric acid.

    • Pass the solution through a column of Dowex 50WX8 resin (H+ form) to remove sodium ions.

    • Elute the product with water and concentrate the eluate under reduced pressure to yield this compound.

Expected Yield: 60-70% over two steps.

Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water).

Application in PROTAC Synthesis

This compound serves as a rigid linker component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The piperidine ring provides a structurally constrained element within the linker, which can be crucial for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

General Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis E3_ligand E3 Ligase Ligand (e.g., Thalidomide derivative) PROTAC Final PROTAC Molecule E3_ligand->PROTAC Amide Coupling Linker 1-Methyl-2-oxopiperidine- 4-carboxylic acid Linker->PROTAC POI_ligand Protein of Interest (POI) Ligand (e.g., Kinase Inhibitor) POI_ligand->PROTAC Amide Coupling

Caption: General workflow for the synthesis of a PROTAC molecule.

Experimental Protocol: Synthesis of a PROTAC using this compound as a Linker

This protocol describes the coupling of the carboxylic acid linker to an amine-functionalized E3 ligase ligand, followed by coupling to an amine-functionalized ligand for the protein of interest (POI).

Materials:

  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., an amino-thalidomide derivative)

  • Amine-functionalized POI ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Trifluoroacetic acid (TFA) (if Boc-protected amines are used)

  • Standard workup and purification reagents

Procedure:

  • Activation of the Carboxylic Acid Linker:

    • In a dry flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add HATU (1.1 equivalents) and DIPEA (2 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

  • Coupling to the E3 Ligase Ligand:

    • In a separate flask, dissolve the amine-functionalized E3 ligase ligand (1 equivalent) in anhydrous DMF.

    • Slowly add the E3 ligase ligand solution to the activated linker solution.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, perform a standard aqueous workup and extract the product with an appropriate organic solvent.

    • Purify the linker-E3 ligase ligand conjugate by column chromatography.

  • Coupling to the POI Ligand:

    • If the POI ligand has a carboxylic acid and the linker-E3 ligase conjugate has a deprotectable amine: Deprotect the amine on the linker-E3 ligase conjugate (e.g., using TFA/DCM for a Boc group).

    • Activate the carboxylic acid of the POI ligand using HATU and DIPEA as described in step 1.

    • Couple the activated POI ligand with the deprotected linker-E3 ligase conjugate as described in step 2.

    • Alternatively, if the POI ligand has an amine: Activate the remaining functional group on the linker-E3 ligase conjugate (if applicable) and couple with the amine-functionalized POI ligand.

  • Final Purification:

    • Purify the final PROTAC molecule using preparative HPLC to obtain a high-purity product.

    • Characterize the final product by LC-MS and NMR.

PROTAC Mechanism of Action

The synthesized PROTAC molecule, incorporating the this compound linker, functions by inducing the degradation of a target protein.

PROTAC_Mechanism cluster_pathway PROTAC-Mediated Protein Degradation Pathway POI Target Protein (Protein of Interest) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation

Caption: The ubiquitin-proteasome pathway hijacked by a PROTAC molecule.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel pharmaceuticals. Its rigid structure makes it an attractive component for the linker in PROTACs, a promising new therapeutic modality. The provided protocols offer a foundation for the synthesis and application of this compound in drug discovery programs aimed at targeted protein degradation. Researchers are encouraged to adapt and optimize these methods for their specific target proteins and E3 ligases.

Application Notes and Protocols for Amide Coupling Reactions with 1-Methyl-2-oxopiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of amides via coupling reactions with 1-methyl-2-oxopiperidine-4-carboxylic acid. The following sections offer standardized procedures using common coupling reagents, a framework for data collection, and a visual representation of the experimental workflow. These protocols are designed to serve as a robust starting point for researchers in medicinal chemistry and drug development.

Introduction

This compound is a heterocyclic building block of interest in medicinal chemistry due to its rigid scaffold and the presence of a lactam and a carboxylic acid functionality. The synthesis of amide derivatives from this carboxylic acid is a key transformation for the generation of novel chemical entities with potential therapeutic applications. Amide bond formation is typically achieved through the use of coupling reagents that activate the carboxylic acid, facilitating its reaction with an amine.[1]

This application note details two common and effective protocols for the amide coupling of this compound: one utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and the other employing the EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) system.

Data Presentation

As specific quantitative data for coupling reactions with this compound is not extensively available in the public domain, the following table is provided as a template for researchers to record and compare their experimental results.

EntryAmine SubstrateCoupling ReagentBase (equiv.)SolventTime (h)Yield (%)Purity (%)Notes
1HATU (1.1 eq)DIPEA (2.0 eq)DMF2-4Reaction monitored by TLC/LC-MS
2EDC (1.2 eq), HOBt (1.2 eq)DIPEA (2.0 eq)DCM/DMF12-16Work-up involves aqueous washes
3
4

Experimental Protocols

The following are generalized protocols for amide coupling reactions. Optimization of reagent stoichiometry, reaction time, and temperature may be necessary for specific amine substrates.

Protocol 1: HATU-Mediated Amide Coupling

HATU is a highly efficient coupling reagent known for its rapid reaction times and ability to minimize racemization, making it particularly suitable for complex or sterically hindered substrates.[2][3]

Materials:

  • This compound

  • Amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add the desired amine (1.0 - 1.2 eq) to the solution.

  • Add DIPEA (2.0 - 3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.

  • Add HATU (1.1 - 1.2 eq) in one portion to the stirring solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol).

Protocol 2: EDC/HOBt-Mediated Amide Coupling

The combination of EDC and HOBt is a classic and cost-effective method for amide bond formation. HOBt acts as an additive to suppress side reactions and minimize racemization.[1][4]

Materials:

  • This compound

  • Amine of choice

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1N HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DCM or DMF.

  • Add the desired amine (1.0 - 1.2 eq) and the base (DIPEA or TEA, 2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM or EtOAc.

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the amide coupling reaction of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound and Amine in Anhydrous Solvent add_base Add Base (e.g., DIPEA) start->add_base add_coupling Add Coupling Reagent (HATU or EDC/HOBt) add_base->add_coupling react Stir at RT (or 0°C to RT) add_coupling->react monitor Monitor Reaction by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Characterize Pure Amide Product purify->end

References

The Role of Piperidine-4-Carboxylic Acid Derivatives in PROTAC Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available data, specific literature detailing the direct application of 1-Methyl-2-oxopiperidine-4-carboxylic acid in the development of Proteolysis Targeting Chimeras (PROTACs) is not extensively available. However, the piperidine-4-carboxylic acid scaffold is a prevalent structural motif in medicinal chemistry and its derivatives are frequently employed as rigid linkers in PROTAC design to modulate physicochemical properties and optimize ternary complex formation.[1] This document provides a representative application note and detailed protocols based on the established use of similar piperidine-based building blocks in PROTAC synthesis, offering a practical guide for researchers interested in exploring such scaffolds.

Introduction to Piperidine-Based Linkers in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[2][3] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical component that influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2] Piperidine-4-carboxylic acid derivatives, due to their rigid and three-dimensional structure, can serve as valuable components of the linker, helping to orient the two ligands for optimal ternary complex formation between the POI and the E3 ligase.[1] The carboxylic acid moiety provides a convenient handle for chemical conjugation to other parts of the PROTAC molecule.[4]

Quantitative Data Summary

The following table summarizes hypothetical but representative quantitative data for a PROTAC incorporating a piperidine-based linker. These values are intended to serve as a benchmark for the evaluation of newly synthesized PROTACs.

ParameterDescriptionRepresentative Value
Binding Affinity (Kd) to POI Dissociation constant for the binding of the PROTAC to the target protein.100 nM
Binding Affinity (Kd) to E3 Ligase Dissociation constant for the binding of the PROTAC to the E3 ligase (e.g., Cereblon or VHL).500 nM
Degradation Efficacy (DC50) Concentration of the PROTAC required to degrade 50% of the target protein.50 nM
Maximal Degradation (Dmax) The maximum percentage of protein degradation achieved.>90%
Cellular Permeability (Papp) Apparent permeability coefficient, indicating the ability to cross cell membranes.>1.0 x 10-6 cm/s
Aqueous Solubility The maximum concentration of the compound that can dissolve in an aqueous solution.>50 µM

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC mechanism of action.

Experimental Protocols

The following protocols outline the general steps for the synthesis and evaluation of a PROTAC containing a piperidine-4-carboxylic acid-based linker.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC is a multi-step process that involves the sequential attachment of the POI ligand and the E3 ligase ligand to the linker. The following diagram illustrates a typical synthetic workflow.

PROTAC_Synthesis_Workflow cluster_1 PROTAC Synthesis Workflow Start Piperidine-4-carboxylic acid derivative Step1 Couple POI Ligand (with amine functionality) Start->Step1 Intermediate1 POI-Linker Intermediate Step1->Intermediate1 Step2 Couple E3 Ligase Ligand (with amine functionality) Intermediate1->Step2 Final_PROTAC Final PROTAC Molecule Step2->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: General workflow for PROTAC synthesis.

Protocol for Amide Coupling of a POI Ligand to a Piperidine-4-Carboxylic Acid Linker

This protocol describes the coupling of a POI ligand containing a primary or secondary amine to the carboxylic acid group of the piperidine-based linker.

Materials:

  • Piperidine-4-carboxylic acid derivative (1.0 eq)

  • POI ligand with an amine functional group (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Anhydrous Na₂SO₄

  • DCM

  • Saturated NaHCO₃ solution

  • Brine

Procedure:

  • Dissolve the piperidine-4-carboxylic acid derivative in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the POI ligand in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with DCM.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the POI-linker intermediate.

Protocol for Western Blotting to Assess Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

  • Cells expressing the target protein

  • PROTAC compound

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132, as a negative control)

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC, DMSO, and the proteasome inhibitor for the desired time (e.g., 24 hours).

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against the target protein and the loading control.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and image the bands.

  • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Conclusion

While the specific use of this compound in PROTAC development is not yet documented, the broader class of piperidine-4-carboxylic acid derivatives represents a valuable tool for constructing rigid linkers in PROTACs. The protocols and data presented here provide a foundational framework for researchers to design, synthesize, and evaluate novel PROTACs incorporating such chemical scaffolds for targeted protein degradation.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1-Methyl-2-oxopiperidine-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-Methyl-2-oxopiperidine-4-carboxylic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete N-methylation of the 2-oxopiperidine-4-carboxylic acid starting material.- Ensure the use of a suitable methylating agent such as dimethyl sulfate or methyl iodide. - Optimize the reaction temperature and time; prolonged reaction times or elevated temperatures may be necessary. - Use a stronger base to deprotonate the amide nitrogen, facilitating methylation.
Decomposition of starting material or product.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Control the reaction temperature carefully to avoid thermal decomposition.
Presence of Impurities in the Final Product Unreacted starting material (2-oxopiperidine-4-carboxylic acid).- Increase the molar ratio of the methylating agent. - Improve purification methods, such as recrystallization or column chromatography, to separate the product from the starting material.
Formation of the methyl ester of the product.- If using a methylating agent that can also esterify the carboxylic acid (e.g., dimethyl sulfate in the presence of an alcohol), consider protecting the carboxylic acid group prior to N-methylation. - Alternatively, hydrolyze the ester back to the carboxylic acid as a final step.
Side reactions due to the reactivity of the lactam ring.- Employ milder reaction conditions (lower temperature, less reactive base) to minimize side reactions.
Difficulty in Product Isolation Product is highly soluble in the reaction solvent.- Choose a solvent in which the product is less soluble to facilitate precipitation. - If the product is water-soluble, use extraction with a suitable organic solvent after adjusting the pH of the aqueous layer.
Formation of an emulsion during workup.- Add brine (saturated NaCl solution) to break the emulsion. - Centrifugation can also be effective in separating the layers.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A common and effective starting material is 2-oxopiperidine-4-carboxylic acid, which can then be N-methylated.[1] Another potential route could start from 1-methyl-4-piperidone, which would require the introduction of the carboxylic acid and the oxidation of the piperidine ring to the lactam.

Q2: Which methylating agents are most effective for the N-methylation of the 2-oxopiperidine-4-carboxylic acid?

A2: Strong methylating agents like dimethyl sulfate or methyl iodide are typically effective. The choice of agent may depend on the specific reaction conditions and the scale of the synthesis. It is crucial to handle these reagents with care as they are toxic and carcinogenic.

Q3: What are the key reaction parameters to control for optimizing the yield and purity?

A3: The key parameters to control are:

  • Temperature: To prevent side reactions and decomposition.

  • Reaction Time: To ensure the reaction goes to completion.

  • Stoichiometry of Reagents: Particularly the molar ratio of the base and the methylating agent to the starting material.

  • Solvent: The choice of solvent can significantly impact reaction rate and product solubility.

Q4: How can the progress of the reaction be monitored?

A4: The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of the starting material and the formation of the product.

Q5: What are the recommended purification techniques for the final product?

A5: The final product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel. The choice of method will depend on the physical properties of the product and the nature of the impurities.

Experimental Protocols

A plausible synthetic route involves the N-methylation of 2-oxopiperidine-4-carboxylic acid.

Step 1: N-methylation of 2-Oxopiperidine-4-carboxylic Acid

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-oxopiperidine-4-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Addition of Base: Add a strong base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise to the solution at 0 °C. Stir the mixture for 30 minutes to allow for the deprotonation of the amide nitrogen.

  • Addition of Methylating Agent: Slowly add a methylating agent, such as dimethyl sulfate (1.2 equivalents), to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench the excess NaH by the slow addition of water. Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of 2-3.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain this compound.

Data Presentation

Table 1: Comparison of N-Methylation Conditions (Hypothetical Data)

Entry Methylating Agent Base Solvent Temperature (°C) Time (h) Yield (%)
1Dimethyl sulfateNaHDMF60475
2Methyl iodideK₂CO₃AcetonitrileReflux860
3Dimethyl sulfatet-BuOKTHF50682

Visualizations

experimental_workflow start Start: 2-Oxopiperidine-4-carboxylic acid dissolve Dissolve in DMF start->dissolve add_base Add NaH at 0°C dissolve->add_base add_methylating Add Dimethyl Sulfate at 0°C add_base->add_methylating react Heat to 50-60°C add_methylating->react workup Quench, Acidify, and Extract react->workup purify Purify by Chromatography workup->purify end_product End: this compound purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic low_yield Low Yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Yes decomposition Decomposition? low_yield->decomposition Yes optimize_conditions Optimize Temp/Time/ Reagent Ratio incomplete_reaction->optimize_conditions inert_atmosphere Use Inert Atmosphere/ Control Temperature decomposition->inert_atmosphere impurities Impurities Present unreacted_sm Unreacted Starting Material? impurities->unreacted_sm Yes side_product Side Product Formation? impurities->side_product Yes improve_purification Improve Purification (Recrystallization/Chromatography) unreacted_sm->improve_purification milder_conditions Use Milder Conditions side_product->milder_conditions

Caption: Troubleshooting logic for synthesis optimization.

References

Technical Support Center: Troubleshooting Low Yield in Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperidine derivative synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My reductive amination reaction is giving a low yield. What are the common causes?

Low yields in reductive amination for piperidine synthesis can often be traced back to several key factors. These include inefficient formation of the iminium ion intermediate, improper pH control, decomposition of the reducing agent, or competing side reactions. A systematic evaluation of your reaction conditions is the best approach to identify and solve the problem.

Q2: Why is my N-alkylation of a piperidine derivative sluggish or incomplete?

Slow or incomplete N-alkylation reactions are frequently due to insufficient basicity to neutralize the acid formed during the reaction, the use of a poor leaving group on your alkylating agent, steric hindrance from bulky substituents, or a suboptimal solvent choice. Each of these factors can significantly impact the reaction rate and overall yield.[1]

Q3: I'm observing the formation of a quaternary ammonium salt as a major byproduct in my N-alkylation. How can I prevent this?

The formation of a quaternary ammonium salt is a common side reaction, especially when using highly reactive alkylating agents. This occurs when the newly formed tertiary amine is further alkylated. To minimize this, you can try slowly adding the alkylating agent to ensure the piperidine is always in excess, or consider using less reactive alkylating agents (e.g., chlorides instead of iodides).[1]

Q4: My cyclocondensation reaction to form the piperidine ring is failing. What should I investigate?

Low yields in cyclocondensation reactions can be due to a variety of factors, including incorrect stoichiometry of reactants, suboptimal reaction temperature, or an inappropriate catalyst. The specific type of cyclocondensation reaction will dictate the most likely causes of failure. For instance, in a one-pot synthesis from alkyl dihalides and primary amines, reaction conditions like temperature and solvent are critical.[2]

Troubleshooting Guides

Issue 1: Low Yield in Reductive Amination

Reductive amination is a powerful method for synthesizing substituted piperidines, but achieving high yields requires careful control of reaction parameters.

Potential Causes and Solutions:

Potential Cause Recommended Solutions
Inefficient Iminium Ion Formation Ensure the reaction is run at the optimal pH, typically between 4 and 6, to favor iminium ion formation. This can be achieved by adding a catalytic amount of acetic acid.
Decomposition of Reducing Agent Use anhydrous solvents and ensure all glassware is thoroughly dried, as many reducing agents like sodium triacetoxyborohydride (STAB) are moisture-sensitive. Consider adding the reducing agent portion-wise to maintain its activity throughout the reaction.
Suboptimal Reducing Agent For the reduction of iminium ions, STAB is often a good choice due to its mildness and selectivity. Sodium cyanoborohydride (NaBH3CN) is also effective but more toxic. Sodium borohydride (NaBH4) is less selective and may reduce the starting aldehyde or ketone.[3]
Side Reactions If you are observing the reduction of your starting carbonyl compound, switch to a more selective reducing agent like STAB. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and prevent the formation of degradation products.
Issue 2: Incomplete N-Alkylation of Piperidine

N-alkylation is a common method for functionalizing the piperidine nitrogen, but it can be prone to low yields if not properly optimized.

Potential Causes and Solutions:

Potential Cause Recommended Solutions
Insufficient Basicity The reaction of piperidine with an alkyl halide generates an acid (e.g., HBr, HCl) that can protonate the starting piperidine, rendering it non-nucleophilic. Add a non-nucleophilic base like potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA) to scavenge this acid.[1]
Poor Leaving Group The reactivity of the alkylating agent is dependent on the leaving group. If you are using an alkyl chloride, consider switching to a more reactive alkyl bromide or iodide to accelerate the reaction.[1]
Steric Hindrance If either the piperidine ring or the alkylating agent has bulky substituents, the reaction may be sterically hindered. Increasing the reaction temperature can help overcome the activation energy barrier.[1]
Suboptimal Solvent The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like acetonitrile or DMF are generally good choices for N-alkylation reactions.

Data Presentation

Table 1: Comparison of Catalysts for Reductive Amination of Furfural to Piperidine
Entry Catalyst (Co/Ru ratio) Piperidine Yield (%)
1Co/HAP-
2Ru/HAP-
3Co/Ru (1/1)-
4Co/Ru (10/1)51
5Co/Ru (20/1)78
6Co/Ru (40/1)93

Reaction conditions: 0.5 mmol furfural, 50 mg catalyst, 5 g p-xylene, 0.5 MPa NH₃, 1 MPa H₂, 100 °C for 6 h, then 180 °C for 14 h.[4]

Table 2: Comparison of Bases for N-Alkylation of Piperidine
Base Alkylating Agent Solvent Yield (%)
N,N-diisopropylethylamineCD₃IMeCN>70
K₂CO₃CD₃IMeCN<70
Silver (I) oxideAlkyl halideDMFNot specified

Yields can be highly substrate-dependent. This table provides a general comparison based on user-reported experiences.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol describes a general method for the synthesis of a substituted piperidine via reductive amination of a ketone with an amine.

  • To a solution of the ketone (1.0 eq) and the amine (1.2 eq) in a suitable solvent (e.g., dichloromethane or methanol) at room temperature, add a catalytic amount of acetic acid.

  • Stir the mixture for 30-60 minutes to allow for the formation of the iminium ion.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for N-Alkylation of Piperidine

This protocol outlines a general method for the N-alkylation of piperidine with an alkyl halide.

  • To a stirred solution of piperidine (1.0 eq) in an anhydrous polar aprotic solvent (e.g., acetonitrile or DMF), add a non-nucleophilic base (e.g., K₂CO₃, 1.5 eq).[1]

  • Slowly add the alkyl halide (1.1 eq) to the mixture at room temperature under an inert atmosphere (e.g., nitrogen).[1] For highly reactive alkylating agents, consider adding it via a syringe pump to maintain a low concentration and minimize the formation of quaternary ammonium salts.

  • Stir the reaction at room temperature, or heat if necessary for less reactive alkyl halides. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent by rotary evaporation.

  • Partition the residue between an organic solvent (e.g., diethyl ether) and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-alkylated piperidine.

  • Purify the product by column chromatography or distillation if required.

Visualizations

troubleshooting_workflow start Low Yield Observed reagent_quality Check Reagent & Solvent Quality start->reagent_quality reaction_conditions Optimize Reaction Conditions reagent_quality->reaction_conditions Reagents OK workup_purification Review Workup & Purification reaction_conditions->workup_purification Conditions Optimized side_reactions Investigate Side Reactions workup_purification->side_reactions No Loss During Workup product_decomposition Check for Product Decomposition side_reactions->product_decomposition Side Reactions Minimized success Yield Improved product_decomposition->success No Decomposition

Caption: A logical workflow for troubleshooting low yields.

reductive_amination_mechanism cluster_0 Iminium Ion Formation cluster_1 Reduction Ketone/Aldehyde Ketone/Aldehyde Hemiaminal Hemiaminal Ketone/Aldehyde->Hemiaminal + Amine Amine Amine Amine->Hemiaminal Iminium_Ion Iminium_Ion Hemiaminal->Iminium_Ion - H2O Piperidine_Derivative Piperidine Derivative Iminium_Ion->Piperidine_Derivative + [H-] Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Piperidine_Derivative aza_diels_alder diene Diene 4π electrons transition_state [4+2] Cycloaddition Transition State diene->transition_state dienophile Aza-dienophile (Imine) 2π electrons dienophile->transition_state product {Tetrahydropyridine Derivative} transition_state->product

References

Side-product formation in the synthesis of 1-Methyl-2-oxopiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-2-oxopiperidine-4-carboxylic acid.

I. Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a three-step process starting from a suitable acyclic diester. The general synthetic route involves:

  • Dieckmann Condensation: Intramolecular cyclization of an N-methylated amino diester to form the piperidone ring.

  • N-Methylation (if starting from an unmethylated precursor): Introduction of the methyl group onto the piperidine nitrogen.

  • Hydrolysis: Conversion of the resulting ester to the final carboxylic acid.

Each of these steps is critical and can be associated with the formation of specific side-products. The following sections provide detailed troubleshooting for issues that may arise during this synthesis.

Experimental Workflow

Synthesis Workflow General Synthetic Workflow Start N-Methyl-bis(2-carboalkoxyethyl)amine Dieckmann Dieckmann Condensation Start->Dieckmann Cyclic_Ester Methyl 1-Methyl-2-oxopiperidine-4-carboxylate Dieckmann->Cyclic_Ester Hydrolysis Ester Hydrolysis Cyclic_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product Purification Purification Final_Product->Purification

Caption: General overview of the synthetic workflow.

II. Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address potential issues.

Step 1: Dieckmann Condensation

Question 1: My Dieckmann condensation is resulting in a low yield of the desired cyclic β-keto ester. What are the potential causes and how can I improve the yield?

Answer:

Low yields in Dieckmann condensations are a common issue and can often be attributed to side reactions or suboptimal reaction conditions. The primary competing reaction is intermolecular condensation, which leads to the formation of polymeric byproducts instead of the desired cyclic product.

Potential Causes and Solutions:

  • Intermolecular Condensation: This is favored at higher concentrations.

    • Troubleshooting: Employ high-dilution conditions to favor the intramolecular reaction. This can be achieved by the slow addition of the diester to a suspension of the base in the solvent.

  • Inappropriate Base: The choice of base is crucial. A base that is too weak may not efficiently deprotonate the α-carbon, while a highly nucleophilic base can lead to saponification of the ester groups.

    • Troubleshooting: Use a strong, non-nucleophilic base. Sterically hindered bases are often preferred. Below is a comparison of commonly used bases:

BaseSolventTypical TemperatureComments
Sodium Hydride (NaH)Toluene, THFRefluxA strong, non-nucleophilic base. Good for driving the reaction to completion.
Sodium Ethoxide (NaOEt)EthanolRefluxCan lead to transesterification if the starting ester is not an ethyl ester. Can also be nucleophilic.
Potassium tert-Butoxide (KOtBu)t-Butanol, THFRoom Temp to RefluxA strong, sterically hindered base that minimizes nucleophilic side reactions. Highly effective.
  • Reaction Temperature: Higher temperatures can promote side reactions, including decomposition.

    • Troubleshooting: Optimize the reaction temperature. While some protocols call for reflux, running the reaction at a lower temperature for a longer duration may improve the yield of the desired product.

Logical Troubleshooting Flow for Low Yield in Dieckmann Condensation

Troubleshooting Dieckmann Start Low Yield in Dieckmann Condensation Check_Concentration Is the reaction run under high dilution? Start->Check_Concentration High_Dilution Implement slow addition of diester to base suspension. Check_Concentration->High_Dilution No Check_Base Is the base appropriate? Check_Concentration->Check_Base Yes High_Dilution->Check_Base Use_Strong_Base Switch to a strong, non-nucleophilic base (e.g., NaH, KOtBu). Check_Base->Use_Strong_Base No Check_Temp Is the reaction temperature optimized? Check_Base->Check_Temp Yes Use_Strong_Base->Check_Temp Optimize_Temp Try a lower temperature for a longer reaction time. Check_Temp->Optimize_Temp No Success Improved Yield Check_Temp->Success Yes Optimize_Temp->Success

Caption: Troubleshooting workflow for low yield in Dieckmann condensation.

Step 2: N-Methylation

Question 2: I am observing the formation of multiple products during the N-methylation of the 2-oxopiperidine-4-carboxylate. How can I improve the chemoselectivity for N-methylation?

Answer:

The key challenge in the methylation of a β-keto ester is achieving selective methylation on the nitrogen atom (N-methylation) without concurrent methylation on the α-carbon (C-methylation) or the enolate oxygen (O-methylation).

Potential Side-Products and Solutions:

  • C-Methylation: The α-carbon of the β-keto ester is acidic and can be deprotonated to form an enolate, which is a nucleophile and can react with the methylating agent.

    • Troubleshooting:

      • Choice of Base and Methylating Agent: Use a mild base that is sufficient to deprotonate the piperidine nitrogen but not strong enough to significantly deprotonate the α-carbon. Potassium carbonate (K₂CO₃) is a common choice. Methyl iodide is a reactive methylating agent that can favor N-alkylation under these conditions.

      • Reaction Conditions: Running the reaction at a moderate temperature can favor N-methylation.

  • Over-methylation: If a strong methylating agent is used in excess, or under forcing conditions, quaternization of the nitrogen can occur.

    • Troubleshooting: Use a stoichiometric amount of the methylating agent and monitor the reaction progress carefully by TLC or LC-MS to avoid the formation of the quaternary ammonium salt.

Comparison of Methylation Conditions:

Methylating AgentBaseSolventTypical Outcome
Methyl IodideK₂CO₃AcetoneGenerally good selectivity for N-methylation.
Dimethyl SulfateK₂CO₃AcetoneMore reactive and potentially less selective than methyl iodide. Also more toxic.
Formaldehyde/Formic Acid (Eschweiler-Clarke)NoneWaterReductive amination conditions, highly selective for N-methylation. May require higher temperatures.
Step 3: Ester Hydrolysis

Question 3: During the hydrolysis of methyl 1-methyl-2-oxopiperidine-4-carboxylate, I am losing my product, and I suspect decarboxylation. How can I prevent this?

Answer:

β-keto acids are susceptible to decarboxylation, especially under harsh hydrolytic conditions (high temperature, strong acid or base). The desired product, this compound, is a β-keto acid and is therefore prone to this side reaction, leading to the formation of 1-methyl-4-piperidone.

Conditions to Minimize Decarboxylation:

  • Mild Hydrolysis Conditions: Avoid high temperatures and prolonged reaction times.

    • Troubleshooting:

      • Base-Mediated Hydrolysis (Saponification): Use a stoichiometric amount of a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a co-solvent (e.g., THF, methanol) at or below room temperature. LiOH is often preferred as it can sometimes lead to cleaner reactions at lower temperatures.

      • Acid-Catalyzed Hydrolysis: This is generally not recommended for β-keto esters due to the increased risk of decarboxylation in acidic conditions.

  • Careful Work-up: The acidification step after basic hydrolysis is critical.

    • Troubleshooting: Acidify the reaction mixture at a low temperature (e.g., 0 °C) and only to a pH where the carboxylic acid precipitates or can be extracted (typically pH 3-4). Over-acidification or allowing the acidic solution to warm up can promote decarboxylation.

Effect of pH and Temperature on Product Stability

Hydrolysis Stability Start Ester Hydrolysis Mild_Conditions Mild Conditions (Low Temp, Stoichiometric Base) Start->Mild_Conditions Harsh_Conditions Harsh Conditions (High Temp, Excess Acid/Base) Start->Harsh_Conditions Desired_Product This compound Mild_Conditions->Desired_Product Favored Side_Product Decarboxylation to 1-Methyl-4-piperidone Harsh_Conditions->Side_Product Favored

Caption: Influence of reaction conditions on the outcome of hydrolysis.

III. Experimental Protocols

The following are example protocols for the key steps in the synthesis of this compound. These should be adapted and optimized for specific laboratory conditions and scales.

Protocol 1: Dieckmann Condensation of Diethyl N-methyl-3,3'-iminodipropionate
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 eq) in anhydrous toluene.

  • Reaction: The suspension is heated to reflux. A solution of diethyl N-methyl-3,3'-iminodipropionate (1.0 eq) in anhydrous toluene is added dropwise via the dropping funnel over a period of 4-6 hours.

  • Work-up: After the addition is complete, the reaction mixture is refluxed for an additional hour. The mixture is then cooled to room temperature, and the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield ethyl 1-methyl-2-oxopiperidine-4-carboxylate.

Protocol 2: N-Methylation of Ethyl 2-Oxopiperidine-4-carboxylate
  • Setup: To a solution of ethyl 2-oxopiperidine-4-carboxylate (1.0 eq) in acetone is added potassium carbonate (1.5 eq).

  • Reaction: Methyl iodide (1.2 eq) is added, and the mixture is stirred at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Work-up: The inorganic salts are removed by filtration, and the filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed in vacuo to yield the crude product, which can be purified by column chromatography.

Protocol 3: Hydrolysis of Ethyl 1-Methyl-2-oxopiperidine-4-carboxylate
  • Setup: The ethyl ester (1.0 eq) is dissolved in a mixture of THF and water (e.g., 3:1 v/v).

  • Reaction: Lithium hydroxide monohydrate (1.1 eq) is added, and the mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: The THF is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to pH 3-4 with cold 1 M HCl.

  • Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound. If no precipitate forms, the aqueous layer can be extracted with a suitable organic solvent like ethyl acetate.

Technical Support Center: Improving the Diastereoselectivity of Substituted Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, helping you overcome common challenges in achieving high diastereoselectivity in your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of substituted piperidines, offering potential causes and actionable solutions.

Question 1: I am observing low diastereoselectivity during the catalytic hydrogenation of a substituted pyridine. What are the potential causes and how can I improve the stereochemical outcome?

Answer:

Low diastereoselectivity in pyridine hydrogenation is a common issue influenced by several factors. The reaction typically proceeds via a series of intermediates, and the stereochemistry is often determined by the facial selectivity of hydrogen addition to the partially or fully saturated ring. The cis isomer is frequently the major product due to the catalyst coordinating to one face of the ring.

Potential Causes & Solutions:

  • Catalyst Choice: The nature of the catalyst is critical. Platinum-based catalysts like PtO₂ often provide higher cis selectivity compared to Palladium-based catalysts (e.g., Pd/C). The choice of catalyst can even, in some cases, favor the formation of the trans isomer. For instance, the hydrogenation of 3,5-disubstituted pyridine using 10% Pd/C has been shown to preferentially form the trans product.[1][2]

  • Reaction Conditions (Temperature & Pressure): Harsher conditions (higher temperature and pressure) can lead to catalyst-induced epimerization of the initially formed product, resulting in a mixture of diastereomers that reflects thermodynamic stability rather than kinetic control.[1] It is advisable to start with milder conditions (e.g., balloon H₂ pressure, room temperature) and gradually increase them if the reaction is slow.

  • Solvent and Additives: The solvent can influence the conformation of the substrate and its interaction with the catalyst surface. Acidic additives, such as acetic acid or HCl, are often used to protonate the pyridine nitrogen, which can enhance reactivity and influence the stereochemical outcome.

  • Substrate Sterics: The substitution pattern on the pyridine ring significantly impacts the approach of the substrate to the catalyst surface. Bulky substituents may direct hydrogenation to the opposite face, altering the diastereomeric ratio.

Troubleshooting Workflow for Pyridine Hydrogenation

start Low Diastereoselectivity in Pyridine Hydrogenation catalyst Screen Catalyst Type (e.g., PtO2, Pd/C, Rh/C) start->catalyst conditions Optimize Conditions (Temp, Pressure) catalyst->conditions Test best catalyst solvent Vary Solvent/Additive (e.g., AcOH, EtOH, with/without acid) conditions->solvent Use best conditions analysis Analyze Diastereomeric Ratio (NMR, HPLC) solvent->analysis analysis->catalyst Re-evaluate if needed end Optimized Protocol analysis->end Desired d.r. achieved

Caption: Workflow for optimizing pyridine hydrogenation diastereoselectivity.

CatalystSubstrateConditionsSolventMajor IsomerDiastereomeric Ratio (d.r.)Reference
10 mol% PtO₂Methyl 2,4-disubstituted pyridineH₂ (balloon), 16h, rtAcetic Acidcis-5g>95:5[1]
10% Pd/CMethyl 3,5-disubstituted pyridineH₂ (balloon), 16h, rtAcetic Acidtrans-5j70:30[1][2]
Ru/C (heterogeneous)Multi-substituted pyridinesH₂, various T & PVariouscisGenerally high cis-selectivity[3]
Borenium ionSubstituted pyridinesHydrosilanes, rtVariouscisHigh cis-selectivity[3]

Question 2: My chiral auxiliary-mediated reaction is giving a poor diastereomeric ratio. What should I troubleshoot?

Answer:

Chiral auxiliaries are powerful tools for inducing stereoselectivity by temporarily attaching a chiral moiety to the substrate.[4] Poor performance can often be traced back to reaction parameters that fail to maximize the steric and electronic influence of the auxiliary.

Potential Causes & Solutions:

  • Choice of Chiral Auxiliary: Not all auxiliaries are suitable for every transformation. The rigidity and steric profile of the auxiliary are key. Common examples include Evans' oxazolidinones, Oppolzer's sultams, and phenylglycinol-derived lactams.[4][5] For piperidine synthesis, carbohydrate-based auxiliaries like arabinopyranosylamine have also proven effective.[6][7] Ensure the chosen auxiliary has a demonstrated track record for your specific reaction class.

  • Lewis Acid: Lewis acids play a crucial role by coordinating to the substrate, locking it into a specific conformation that favors facial selectivity.[8] The size and strength of the Lewis acid (e.g., TiCl₄, SnCl₄, Et₂AlCl) can dramatically alter the diastereomeric ratio. It is essential to screen a panel of Lewis acids to find the optimal one for your substrate-auxiliary combination.[8]

  • Reaction Temperature: Asymmetric reactions are highly sensitive to temperature. Lowering the temperature (e.g., to -78 °C) typically enhances diastereoselectivity by favoring the transition state with the lower activation energy, which leads to the desired diastereomer.[8]

  • Solvent: The solvent's polarity and coordinating ability can influence the conformation of the Lewis acid-substrate complex. Non-coordinating solvents are often preferred to avoid competition with the substrate for binding to the Lewis acid.

General Workflow for Chiral Auxiliary-Mediated Synthesis

sub Prochiral Substrate attach Auxiliary Attachment sub->attach aux Chiral Auxiliary aux->attach react Diastereoselective Reaction (e.g., Alkylation) attach->react cleave Auxiliary Cleavage react->cleave prod Enantioenriched Product cleave->prod

Caption: General workflow using a chiral auxiliary for asymmetric synthesis.

Question 3: I am struggling with the diastereoselective functionalization of a pre-existing piperidine ring. How can I control the stereochemistry?

Answer:

Functionalizing an already-formed piperidine ring, for example via α-amino C–H arylation, presents a unique stereochemical challenge. The outcome is often a result of a complex interplay between the initial bond formation and subsequent equilibration.

Potential Causes & Solutions:

  • Thermodynamic vs. Kinetic Control: The initial C-H functionalization may proceed with low selectivity, forming a mixture of diastereomers. However, under certain conditions, particularly with photoredox catalysis, an in situ epimerization can occur at the α-position.[9][10] This reversible process allows the initial kinetic product mixture to equilibrate to the most thermodynamically stable diastereomer, leading to a high final d.r.[9][11]

  • Reaction Time: If the reaction is under thermodynamic control, extending the reaction time can allow the epimerization process to reach completion, thereby increasing the diastereomeric ratio.[9]

  • Photocatalyst and Hydrogen Atom Transfer (HAT) Agent: In light-mediated epimerization, the choice of photocatalyst (e.g., Ir(ppy)₃) and a suitable HAT agent (e.g., an aromatic thiol) are crucial for facilitating the reversible formation of the α-amino radical intermediate that enables epimerization.[9][11]

Reaction TypeSubstrateConditionsDiastereomeric Ratio (d.r.)Key FeatureReference
α-C–H ArylationN-Aryl-2,3,6-trisubstituted piperidineIr(ppy)₃, light, DCB, 8h95:5 (syn)C-H arylation followed by epimerization[9]
α-C–H ArylationN-Aryl-2,3,4,6-tetrasubstituted piperidineIr(ppy)₃, light, DCB, 8h85:15 (anti)C-H arylation followed by epimerization[9]
Light-Mediated Epimerizationcis-2,5-disubstituted piperidine (syn)Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆, PhSH, light, 24h>99:1 (anti)Conversion of kinetic isomer to thermodynamic isomer[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for determining the diastereomeric ratio of my piperidine product?

A1: The most common and reliable methods are:

  • NMR Spectroscopy: ¹H NMR is often the first and most direct method. Integration of well-resolved, non-overlapping peaks corresponding to each diastereomer in the crude reaction mixture provides the kinetic d.r.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a highly accurate method for separating and quantifying diastereomers (and enantiomers). It is particularly useful when NMR signals overlap.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides unambiguous proof of the relative (and absolute, if a chiral reference is present) stereochemistry.

Q2: How does the N-protecting group influence diastereoselectivity?

A2: The N-protecting group has a profound impact by influencing the conformation and steric environment of the piperidine ring and its intermediates.

  • Steric Hindrance: Large protecting groups (e.g., Boc, Cbz) can direct incoming reagents to the less hindered face of the molecule.

  • Conformational Locking: Certain protecting groups can lock the ring in a specific chair or twist-boat conformation, which can enhance facial bias during a reaction. For example, the A-value of the protecting group influences its preference for an equatorial position, which in turn affects the orientation of other substituents.

Q3: Are there general guidelines for choosing a solvent to improve diastereoselectivity?

A3: Yes. The solvent can stabilize or destabilize transition states, directly impacting selectivity.[8]

  • Polarity: The effect of polarity is highly reaction-dependent. Sometimes, less polar solvents reduce the conformational flexibility of the substrate, leading to higher selectivity.

  • Coordinating Ability: In Lewis acid-catalyzed reactions, non-coordinating solvents (e.g., CH₂Cl₂, toluene) are often preferred as they do not compete with the substrate for binding to the catalyst.[8]

  • Protic vs. Aprotic: Protic solvents can engage in hydrogen bonding, which may alter the conformation of the substrate or intermediates, influencing the stereochemical outcome.

Experimental Protocols

Protocol 1: Diastereoselective Hydrogenation of a Disubstituted Pyridine to the cis-Isomer [1]

  • Preparation: To a solution of the substituted methyl picolinate (1.0 mmol) in glacial acetic acid (5 mL) in a round-bottom flask is added Platinum(IV) oxide (PtO₂, 0.1 mmol, 10 mol%).

  • Reaction Setup: The flask is sealed with a septum, and the atmosphere is replaced with hydrogen gas using a balloon fitted with a needle.

  • Execution: The reaction mixture is stirred vigorously at room temperature for 16-24 hours. Reaction progress is monitored by TLC or GC-MS.

  • Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, washing with methanol. The filtrate is concentrated under reduced pressure.

  • Purification & Analysis: The residue is dissolved in a suitable solvent (e.g., ethyl acetate), washed with saturated aqueous NaHCO₃, dried over Na₂SO₄, and concentrated. The crude product is then N-protected (e.g., using Boc₂O or benzyl bromide) and purified by column chromatography. The diastereomeric ratio is determined by ¹H NMR analysis of the crude protected product.

Protocol 2: Photoredox-Catalyzed α-C–H Arylation with In-Situ Epimerization [9]

  • Preparation: In a nitrogen-filled glovebox, a 4 mL vial is charged with the substituted piperidine (0.1 mmol, 1.0 equiv.), the cyanoarene coupling partner (0.3 mmol, 3.0 equiv.), and Ir(ppy)₃ (1.3 mg, 0.002 mmol, 2 mol%).

  • Reaction Setup: Anhydrous, degassed acetonitrile (1.0 mL) is added, and the vial is sealed with a Teflon-lined cap.

  • Execution: The vial is removed from the glovebox and placed approximately 5 cm from a 34 W blue LED lamp. The reaction is stirred at room temperature for 8-16 hours.

  • Workup: The reaction mixture is concentrated under reduced pressure.

  • Purification & Analysis: The residue is purified directly by flash column chromatography on silica gel. The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture before purification.

Protocol 3: Light-Mediated Epimerization of a Kinetically-Favored Piperidine [11]

  • Preparation: A 1-dram vial is charged with the starting piperidine diastereomer (e.g., syn-isomer, 0.05 mmol, 1.0 equiv.), Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ (1.1 mg, 0.001 mmol, 2 mol%), and thiophenol (PhSH, 10.2 µL, 0.1 mmol, 2.0 equiv.).

  • Reaction Setup: The vial is sealed and dissolved in 0.5 mL of degassed anhydrous benzene.

  • Execution: The solution is irradiated with a 34 W blue LED lamp with constant stirring at room temperature for 24 hours.

  • Analysis: An aliquot of the reaction mixture is removed, diluted, and analyzed directly by ¹H NMR or GC-MS to determine the final diastereomeric ratio. The product can be isolated by concentrating the solvent and purifying via column chromatography.

References

Technical Support Center: Purification of Polar Piperidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of polar piperidine carboxylic acids.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process, offering step-by-step solutions.

Issue 1: Poor retention of the piperidine carboxylic acid on a C18 reversed-phase HPLC column.

Polar piperidine carboxylic acids, particularly those that exist as zwitterions, often exhibit poor retention on traditional C18 columns due to their high polarity.[1]

Answer:

If your polar piperidine carboxylic acid shows little to no retention on a C18 column, eluting at or near the solvent front, consider the following troubleshooting steps:

  • Mobile Phase pH Adjustment: The charge state of both the piperidine nitrogen and the carboxylic acid is pH-dependent. At its isoelectric point, the zwitterionic form is most polar.[2] Adjusting the mobile phase pH can alter the compound's overall charge and improve retention.

    • Low pH (e.g., 2.5-4): At a low pH, the carboxylic acid will be protonated (neutral), and the piperidine nitrogen will be protonated (positive charge). This can increase retention on a C18 column.[3]

    • High pH: At a high pH, the carboxylic acid will be deprotonated (negative charge), and the piperidine nitrogen will be neutral. This can also enhance retention. Note that a highly deactivated, end-capped column is recommended for high pH methods to avoid column degradation.[3]

  • Employ a Different Chromatographic Mode: If pH adjustment is insufficient, a different separation mechanism is likely required.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of highly polar compounds.[4][5] It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of a less polar organic solvent, with a small amount of aqueous solvent to facilitate partitioning.[4]

    • Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange characteristics.[1][6] This allows for simultaneous hydrophobic and electrostatic interactions, which can significantly improve the retention and separation of zwitterionic compounds.[1][6]

    • Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge.[7][8] For piperidine carboxylic acids, either cation-exchange or anion-exchange chromatography can be employed depending on the mobile phase pH and the resulting charge of the analyte.[7][8]

  • Use of Ion-Pairing Reagents: Adding an ion-pairing reagent to the mobile phase can increase the retention of charged analytes on a reversed-phase column. However, these reagents can be difficult to remove from the column and may not be compatible with mass spectrometry.

Issue 2: The piperidine carboxylic acid appears to be degrading on the silica gel column during flash chromatography.

The acidic nature of standard silica gel can cause the degradation of some sensitive compounds.[3][9]

Answer:

If you suspect your compound is unstable on silica gel, consider these alternatives:

  • Deactivate the Silica Gel: Neutralize the acidic silanol groups on the silica surface by pre-treating the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine.[3]

  • Use an Alternative Stationary Phase:

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.

    • Bonded Silica Phases: Consider using less acidic bonded phases like diol or amine.[3][5]

  • Reversed-Phase Flash Chromatography: If your compound has some hydrophobic character, reversed-phase flash chromatography can be a viable option.

Issue 3: Difficulty in removing inorganic salts from the final product.

Due to their polar and sometimes zwitterionic nature, piperidine carboxylic acids can be challenging to separate from inorganic salts introduced during the reaction or workup.[10][11]

Answer:

To remove inorganic salts, you can employ the following techniques:

  • Recrystallization: This is a powerful technique for purifying solid organic compounds.[12][13] The key is to find a solvent or solvent system in which your piperidine carboxylic acid has high solubility at elevated temperatures and low solubility at room temperature or below, while the inorganic salts remain either soluble or insoluble under these conditions.

  • Ion-Exchange Chromatography: As mentioned previously, ion-exchange chromatography can be used to bind your charged piperidine carboxylic acid to the resin, allowing the neutral inorganic salts to be washed away.[10] The purified compound can then be eluted by changing the pH or increasing the salt concentration of the eluent.

  • Dialysis: For larger molecules, dialysis can be an effective method for removing small inorganic salts.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for a novel polar piperidine carboxylic acid?

A1: A good starting point is to assess the compound's physicochemical properties, particularly its polarity and solubility.

  • Solubility Testing: Determine the solubility of your crude product in a range of solvents of varying polarity (e.g., water, methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane). This will inform your choice of techniques like recrystallization or the initial mobile phase for chromatography.

  • Thin-Layer Chromatography (TLC): Use TLC to get a preliminary idea of the number of components in your mixture and to screen for suitable mobile phases for column chromatography. For highly polar compounds, you may need to use highly polar solvent systems or consider HILIC or reversed-phase TLC plates.

A general workflow for method selection and optimization is presented below:

G start Start: Crude Piperidine Carboxylic Acid solubility Solubility & TLC Screening start->solubility is_solid Is the compound a solid? solubility->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Proceed to Chromatography is_solid->chromatography No purity_ok1 Purity adequate? recrystallization->purity_ok1 purity_ok1->chromatography No end Pure Compound purity_ok1->end Yes rp_hplc Reversed-Phase HPLC chromatography->rp_hplc retention_ok Adequate retention? rp_hplc->retention_ok hilic HILIC retention_ok->hilic No iec Ion-Exchange Chromatography retention_ok->iec No mixed_mode Mixed-Mode Chromatography retention_ok->mixed_mode No retention_ok->end Yes hilic->end iec->end mixed_mode->end

Caption: Workflow for purification method selection.

Q2: How can I purify enantiomers of a chiral piperidine carboxylic acid?

A2: Chiral separation is often necessary for drug development.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for enantiomeric separation.[14][15] It involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[14][15] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are common.[14][15]

  • Diastereomeric Recrystallization: This method involves reacting the chiral piperidine carboxylic acid with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, including solubility, and can often be separated by recrystallization. After separation, the chiral resolving agent is removed to yield the pure enantiomers.

  • Chiral Derivatization Followed by Chromatography: The enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated by standard, non-chiral chromatography techniques like HPLC or even thin-layer chromatography.[16]

Q3: What are some common mobile phases for the purification of polar piperidine carboxylic acids by different chromatographic techniques?

A3: The choice of mobile phase is critical for successful separation. The following table summarizes common starting points for mobile phase selection.

Chromatographic TechniqueStationary PhaseTypical Mobile Phase ComponentsPurpose of Components
Reversed-Phase (RP) C18, C8Water, Acetonitrile, MethanolElution of analytes from the non-polar stationary phase.
Trifluoroacetic acid (TFA), Formic acidMobile phase modifiers to control pH and improve peak shape.[17]
Ammonium formate, Ammonium acetateBuffers to control pH, especially for MS compatibility.[3]
HILIC Silica, Amide, DiolAcetonitrile, WaterHigh organic content for retention, increasing water for elution.[4][18]
Ammonium formate, Ammonium acetateSalts to maintain ionic strength and improve peak shape.[19]
Ion-Exchange (IEC) Anion or Cation Exchange ResinAqueous buffers (e.g., phosphate, acetate)To control pH and the charge of the analyte and stationary phase.[20]
Salt gradient (e.g., NaCl, KCl)To elute the bound analyte by competing for the exchange sites.[8]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

This protocol outlines the steps for purifying a solid polar piperidine carboxylic acid by recrystallization.[12][13]

  • Solvent Selection:

    • Place a small amount of the crude compound (10-20 mg) into several test tubes.

    • Add different solvents (e.g., water, ethanol, isopropanol) dropwise at room temperature to assess solubility. An ideal solvent will dissolve the compound poorly at room temperature.

    • Heat the test tubes of the insoluble samples. A suitable solvent will completely dissolve the compound upon heating.

    • Allow the hot solutions to cool to room temperature and then in an ice bath. The formation of a good yield of crystals indicates a suitable solvent.

  • Recrystallization Procedure:

    • Place the crude piperidine carboxylic acid in an Erlenmeyer flask.

    • Add the minimum amount of the selected hot solvent to completely dissolve the compound.

    • If there are insoluble impurities, perform a hot gravity filtration.

    • Allow the clear solution to cool slowly to room temperature to promote the formation of large crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the purified crystals.

G start Start: Crude Solid dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool_slowly Cool slowly to room temperature hot_filtration->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with cold solvent filter->wash dry Dry crystals wash->dry end Pure Crystals dry->end

Caption: Experimental workflow for recrystallization.

Protocol 2: HILIC for the Purification of a Polar Piperidine Carboxylic Acid

This protocol provides a starting point for developing a HILIC method.

  • Column and Mobile Phase Selection:

    • Column: A silica or amide-based HILIC column is a good starting point.

    • Mobile Phase A: Acetonitrile (or another suitable polar organic solvent).

    • Mobile Phase B: Water with a buffer, for example, 10 mM ammonium formate.

  • Method Development:

    • Initial Conditions: Start with a high percentage of Mobile Phase A (e.g., 95%) and a low percentage of Mobile Phase B (e.g., 5%).

    • Gradient Elution: Develop a gradient that gradually increases the percentage of Mobile Phase B to elute your compound of interest. A typical gradient might go from 5% to 50% B over 15-20 minutes.

    • Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection; HILIC may require longer equilibration times than reversed-phase.

    • Sample Diluent: Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition to ensure good peak shape.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize the separation and peak shape.[18]

References

How to avoid racemization during derivatization of 1-Methyl-2-oxopiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on how to avoid racemization during the derivatization of 1-Methyl-2-oxopiperidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during the derivatization of this compound?

A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture of equal parts of both enantiomers (a racemate), leading to a loss of optical activity.[1] For a chiral molecule like this compound, maintaining a single enantiomeric form is often critical in drug development, as different enantiomers can exhibit vastly different pharmacological activities and toxicities.[1]

Q2: What are the primary chemical mechanisms that lead to racemization during derivatization of this molecule?

A2: The primary mechanisms for racemization of chiral carboxylic acids during derivatization, especially when forming an amide or ester bond, are:

  • Direct Enolization/Deprotonation: The presence of a base can facilitate the removal of the acidic proton at the chiral center (the α-carbon), forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of enantiomers.[1][2]

  • Oxazolone (Azlactone) Formation: During activation of the carboxylic acid, particularly with N-acyl protected amino acids, an intermediate oxazolone can form. The α-proton of this oxazolone is highly acidic and easily abstracted by a base, resulting in racemization.[1][3] Although this compound is N-alkylated and not N-acylated, the formation of analogous reactive intermediates that are susceptible to racemization can still be a concern depending on the activation method.

Q3: Which factors in my experimental setup can increase the risk of racemization?

A3: Several factors can promote racemization:

  • Strong Bases: The use of strong bases or high concentrations of bases can increase the rate of α-proton abstraction.[4][5]

  • High Temperatures: Elevated reaction temperatures can provide the energy needed to overcome the activation barrier for racemization.[4]

  • Prolonged Reaction Times: Longer exposure to activating agents or basic conditions can increase the likelihood of racemization.[4]

  • Choice of Coupling Reagent: Some coupling reagents are more prone to inducing racemization than others.[6]

Troubleshooting Guide: Preventing Racemization

This guide addresses specific issues you might encounter during the derivatization of this compound.

Problem Potential Cause Recommended Solution
Loss of enantiomeric excess (% ee) in the final product. Inappropriate choice of coupling reagent. Utilize coupling reagents known for their ability to suppress racemization. Carbodiimides like DCC or DIC should be used in combination with racemization-suppressing additives such as HOBt, HOAt, or Oxyma.[4][5] Consider using modern phosphonium or uronium reagents like PyBOP, HBTU, or HATU, also with additives.[4] For particularly sensitive substrates, novel "racemization-free" reagents like ynamides can be highly effective.[3][7][8]
Use of a strong or sterically unhindered base. If a base is necessary, opt for a weaker or sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over N,N-diisopropylethylamine (DIEA).[4] Use the minimum required amount of base.[4]
Elevated reaction temperature. Perform the coupling reaction at room temperature or below (e.g., 0 °C).[4] If using microwave-assisted synthesis, consider lowering the temperature settings.
Prolonged activation time. Minimize the time the carboxylic acid is in its activated state before the addition of the nucleophile. Pre-activation should be done for a short period.
Formation of byproducts. Side reactions promoted by the coupling reagent. The choice of coupling reagent can influence the formation of byproducts. For instance, with carbodiimides, N-acylurea can be a byproduct.[9] The use of additives like HOBt can help minimize this.[9]

Quantitative Data Summary

The following table summarizes the relative effectiveness of common coupling reagent combinations in suppressing racemization during peptide bond formation, which is analogous to the derivatization of this compound. The data is generalized from studies on various chiral amino acids.

Coupling Reagent CombinationRelative Racemization RiskKey Advantages
DIC/HOBtLowWidely used, effective at suppressing racemization.[4][9]
DIC/HOAtVery LowGenerally more effective than HOBt in suppressing racemization.[5]
DIC/OxymaVery LowComparable or superior to HOAt in some cases for racemization suppression.[5]
HATU/DIEALow to ModerateHighly efficient coupling, but the choice of base is critical to minimize racemization.[4]
PyBOP/DIEALow to ModerateEffective coupling reagent, base selection is important.[4]
YnamidesExtremely LowReported as "racemization-free" under mild conditions.[3][7][8]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using DIC/HOBt

This protocol describes a general method for the derivatization of this compound with an amine using Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt).

  • Dissolution: Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add DIC (1.1 equivalents) to the solution and stir for 15-30 minutes at 0 °C.

  • Nucleophile Addition: Add the amine nucleophile (1 equivalent) and, if the amine is a hydrochloride salt, a non-nucleophilic base like N-methylmorpholine (NMM) (1 equivalent).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Filter the diisopropylurea byproduct. The filtrate can then be subjected to standard aqueous work-up and purification by chromatography.

Visualizations

Experimental Workflow

G Experimental Workflow for Amide Coupling A Dissolve this compound and HOBt in solvent B Cool to 0 °C A->B C Add DIC for activation B->C D Add amine and base (if needed) C->D E React and monitor progress D->E F Work-up and purification E->F

Caption: A generalized workflow for the derivatization of this compound.

Racemization Mechanisms

G Mechanisms of Racemization cluster_0 Direct Enolization cluster_1 Oxazolone Formation A Chiral Carboxylic Acid (R-enantiomer) B Planar Enolate Intermediate A->B Base (-H+) C Racemic Mixture (R and S enantiomers) B->C Protonation (+H+) D Activated N-acyl Amino Acid E Oxazolone Intermediate D->E Cyclization F Racemized Oxazolone E->F Base (-H+) G Racemic Product F->G Nucleophilic attack

Caption: Two primary pathways for racemization during carboxylic acid derivatization.

References

Technical Support Center: Overcoming Catalyst Deactivation in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation during the synthesis of piperidine from pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation in my piperidine synthesis?

A1: The primary indicators of catalyst deactivation include:

  • Decreased Reaction Rate: A noticeable slowdown in the consumption of pyridine.

  • Incomplete Conversion: The reaction stalls before all the pyridine is converted to piperidine, even with extended reaction times.

  • Low Yield: The amount of isolated piperidine is lower than expected.

  • Formation of Intermediates: You may observe the presence of partially hydrogenated intermediates, such as dihydropyridines or tetrahydropyridines.[1]

  • Inconsistent Results: Reaction outcomes vary significantly between batches, even with seemingly identical conditions.[1]

Q2: My reaction has stalled. What is the most likely cause?

A2: A stalled reaction is often due to catalyst poisoning. The nitrogen atom in both the pyridine starting material and the piperidine product can act as a poison by strongly binding to the active sites of the catalyst, preventing further reaction.[1][2] Impurities in the starting materials or solvents, such as sulfur compounds, can also severely poison catalysts like palladium.[2]

Q3: I'm observing the formation of side products. What could be the reason?

A3: Side product formation, such as ring-opened byproducts (e.g., pentylamines), can occur due to "over-reduction."[1] This is more common with highly active catalysts like Raney Nickel and at elevated temperatures and pressures.[1] The choice of catalyst and careful control of reaction conditions are crucial to minimize these side reactions.

Q4: Which catalyst is most resistant to deactivation in pyridine hydrogenation?

A4: Rhodium-based catalysts, such as Rhodium on carbon (Rh/C) and Rhodium(III) oxide (Rh₂O₃), are often reported to be more resistant to poisoning by nitrogen-containing compounds compared to palladium or nickel catalysts.[1][3] Iridium-based catalysts have also shown high chemoselectivity and resistance to poisoning.[4]

Q5: Can I regenerate my deactivated catalyst?

A5: Yes, in many cases, catalysts can be regenerated, although the effectiveness depends on the type of catalyst and the deactivation mechanism. Common regeneration methods include solvent washing to remove adsorbed species, thermal treatments to burn off coke, and chemical treatments to remove poisons.

Troubleshooting Guides

Issue 1: Low to No Conversion of Pyridine
Potential Cause Recommended Solution(s)
Catalyst Poisoning * Product Inhibition: The piperidine product is poisoning the catalyst. Consider using a catalyst less prone to nitrogen poisoning, such as a rhodium-based catalyst.[1] * Impurities: Ensure the purity of your pyridine starting material and solvents. Trace amounts of sulfur can poison palladium catalysts.[2] * Action: Use a fresh batch of high-purity starting materials.
Insufficient Hydrogen Pressure or Poor Mass Transfer * Increase the hydrogen pressure incrementally. * Ensure efficient stirring to improve gas-liquid mixing.[1]
Reaction Temperature is Too Low * Gradually increase the reaction temperature while monitoring for the formation of byproducts.[1]
Inactive Catalyst Batch * Test the catalyst on a known, reliable reaction to confirm its activity. * Use a fresh batch of catalyst from a reputable supplier.[1]
Issue 2: Formation of Side Products (Over-reduction)
Potential Cause Recommended Solution(s)
Harsh Reaction Conditions * Temperature: Lower the reaction temperature. Over-reduction is more prevalent at higher temperatures.[1] * Pressure: While higher pressure can increase the reaction rate, it may also promote C-N bond cleavage. Optimize the hydrogen pressure.[1]
Highly Active Catalyst * Raney Nickel can sometimes promote over-reduction.[1] * Consider switching to a more selective catalyst, such as a rhodium-based catalyst, which is known for high selectivity in pyridine hydrogenation without significant C-N bond cleavage.[1]
Issue 3: Inconsistent Reaction Yields
Potential Cause Recommended Solution(s)
Variability in Catalyst Activity * Use a consistent source and batch of catalyst. * Perform a small-scale test reaction to verify the activity of a new batch of catalyst.[1]
Purity of Starting Materials and Solvents * Use high-purity pyridine and anhydrous solvents. Water can sometimes interfere with the reaction.
Inconsistent Reaction Setup and Conditions * Standardize the reaction setup, including stirring rate, temperature control, and pressure regulation.[1]

Data Presentation

Table 1: Comparison of Heterogeneous Catalysts for Pyridine Hydrogenation
CatalystSubstrateTemperature (°C)Pressure (bar H₂)SolventConversion/Yield (%)Reference(s)
Pd/C Pyridine6070Alumina99% Conversion, 99% Selectivity[5]
PtO₂ (Adams' catalyst) Substituted PyridinesRoom Temperature50 - 70Glacial Acetic AcidHigh Yields[4][6][7]
Rh/C Pyridine25 - 6010MethanolQuantitative[8]
Rh₂O₃ Substituted Pyridines4052,2,2-Trifluoroethanol (TFE)High Yields[3][9]
Raney Nickel 2-Methyl PyridineRoom Temperature~4Aqueous Acetic Acid76.5% Yield[10]
Pd-Ag Bimetallic Pyridine6070Alumina99% Conversion, 99% Selectivity[5]
Pd-Cu Bimetallic Pyridine6070Alumina99% Conversion, 99% Selectivity[5]

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation of Pyridine using PtO₂
  • Reactor Setup: In a high-pressure reactor (e.g., Parr shaker), add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.[7]

  • Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.[7]

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[7]

  • Execution: Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[7] Monitor the reaction progress by techniques like GC-MS or TLC.

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Quench the filter cake with water.[4]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation or crystallization.[7]

Protocol 2: General Procedure for Regeneration of Raney®-Nickel Catalyst

This protocol describes a regeneration method involving treatment with hydrogen.

  • Solvent Wash: After the reaction, wash the catalyst multiple times with a solvent like methanol and then with the reaction solvent to remove adsorbed products and byproducts.[11]

  • Hydrogen Treatment: Place the washed catalyst in a high-pressure autoclave.

  • Regeneration Conditions: Pressurize the autoclave with hydrogen to 30 bar and heat to 150°C.[11] Maintain these conditions for a set period (e.g., 2-4 hours).

  • Cooling and Storage: After the treatment, cool the reactor to room temperature and carefully vent the hydrogen. The regenerated catalyst should be stored under an inert, wet solvent (like water) to prevent contact with air, as it can be pyrophoric.[11]

Protocol 3: General Procedure for Regeneration of Carbon-Supported Catalysts (Pd/C, Rh/C)

This protocol is for regeneration by removing coke through oxidation.

  • Catalyst Recovery: After the reaction, filter the catalyst and wash it with a suitable solvent to remove residual reactants and products.

  • Drying: Dry the catalyst in an oven at a moderate temperature (e.g., 100-120°C) to remove the solvent.

  • Oxidative Treatment: Place the dried, deactivated catalyst in a tube furnace.

  • Regeneration: Pass a stream of air or a diluted oxygen mixture over the catalyst at an elevated temperature (e.g., 250°C) for several hours (e.g., 12 hours).[12] This process burns off the carbonaceous deposits (coke).

  • Reduction (if necessary): After the oxidative treatment, the metal may be in an oxidized state. A reduction step under a hydrogen flow at an appropriate temperature might be necessary to restore the active metallic sites before reuse.

Visualizations

Caption: Major pathways for catalyst deactivation in piperidine synthesis.

Experimental_Workflow_Hydrogenation Start Start Setup Reactor Setup (Pyridine, Solvent, Catalyst) Start->Setup Hydrogenation Hydrogenation (Pressurize with H₂, Heat/Stir) Setup->Hydrogenation Monitor Monitor Progress (GC-MS, TLC) Hydrogenation->Monitor Monitor->Hydrogenation Incomplete Workup Reaction Workup (Vent H₂, Purge with N₂) Monitor->Workup Complete Filtration Catalyst Filtration Workup->Filtration Purification Product Purification (Distillation/Crystallization) Filtration->Purification End Final Product (Piperidine) Purification->End

Caption: General experimental workflow for catalytic hydrogenation of pyridine.

Troubleshooting_Guide Start Low Piperidine Yield? Check_Conversion Is Pyridine Conversion Low? Start->Check_Conversion Check_Side_Products Are Side Products Observed? Check_Conversion->Check_Side_Products No Poisoning Potential Poisoning - Check purity of reagents - Use fresh catalyst Check_Conversion->Poisoning Yes Conditions Optimize Conditions - Increase H₂ pressure - Increase temperature Check_Conversion->Conditions Yes Over_Reduction Over-reduction Likely - Lower temperature/pressure - Change to more selective catalyst (e.g., Rh-based) Check_Side_Products->Over_Reduction Yes Incomplete_Reaction Incomplete Reaction - Increase reaction time - Increase catalyst loading Check_Side_Products->Incomplete_Reaction No

Caption: A logical workflow for troubleshooting low yields in piperidine synthesis.

References

Refinement of workup procedures for 1-Methyl-2-oxopiperidine-4-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the refinement of workup procedures involving 1-Methyl-2-oxopiperidine-4-carboxylic acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: this compound is typically synthesized through a multi-step process. A common strategy involves the initial formation of a piperidine ring system, followed by N-methylation and functional group manipulations. One plausible route begins with the Dieckmann condensation of a suitable diethyl malonate derivative to form the 2-oxopiperidine-4-carboxylate core. This is followed by N-methylation of the lactam nitrogen and subsequent hydrolysis of the ester to yield the final carboxylic acid.

Q2: What are the key challenges in the workup of this compound?

A2: The primary challenges in the workup of this compound stem from its polarity. The presence of both a carboxylic acid and a lactam moiety can lead to significant water solubility, making extraction from aqueous media difficult. Emulsion formation during acid-base extractions is also a common issue.

Q3: How can I improve the extraction efficiency of this compound from an aqueous solution?

A3: To improve extraction efficiency, it is crucial to adjust the pH of the aqueous layer to be well below the pKa of the carboxylic acid (typically pH 2-3) to ensure it is in its neutral, less water-soluble form. Using a more polar organic solvent for extraction, such as a mixture of dichloromethane and isopropanol, can also be beneficial. Additionally, saturating the aqueous layer with sodium chloride (brining out) can decrease the solubility of the product in the aqueous phase and enhance its partitioning into the organic layer.

Q4: What is the best method for purifying crude this compound?

A4: Crystallization is often the most effective method for purifying the final product. A suitable solvent system should be determined empirically, but combinations of polar protic solvents (e.g., isopropanol, ethanol) and less polar co-solvents (e.g., ethyl acetate, toluene) are good starting points. If the product oils out, using a slower cooling rate or a different solvent system is recommended. For highly impure samples, column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol with a small amount of acetic acid) may be necessary prior to final crystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the workup and purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low yield after extraction - Product remains in the aqueous layer due to high water solubility.- Incomplete acidification of the aqueous layer before extraction.- Emulsion formation leading to loss of material at the interface.- Saturate the aqueous layer with NaCl before extraction.- Adjust the pH of the aqueous layer to 2-3 with a strong acid (e.g., 2M HCl) and confirm with pH paper.- Use a more polar extraction solvent (e.g., 9:1 DCM:IPA).- To break emulsions, add brine or a small amount of methanol and allow the mixture to stand. Gentle swirling or passing the mixture through a bed of Celite can also be effective.
Product oils out during crystallization - The solvent system is not optimal.- The cooling rate is too fast.- Presence of impurities that lower the melting point.- Screen for alternative crystallization solvents. Good starting points include isopropanol/ethyl acetate, ethanol/toluene, or methanol/diethyl ether.- Allow the solution to cool slowly to room temperature before placing it in a refrigerator or ice bath.- Try adding a seed crystal to induce crystallization.- If oiling persists, consider purifying the crude material by column chromatography before attempting crystallization again.
Difficulty removing inorganic salts - Incomplete washing of the organic layer after extraction.- Co-precipitation of salts with the product during crystallization.- Wash the organic layer thoroughly with brine after the acid wash.- If salts are present in the final product, dissolve the crude material in a suitable organic solvent, filter to remove the insoluble salts, and then re-crystallize.
Broad or multiple spots on TLC after workup - Presence of unreacted starting materials or byproducts.- Decomposition of the product during workup.- Ensure the initial reaction has gone to completion before starting the workup.- Consider a milder workup procedure, for example, using a weaker base for neutralization if the product is base-sensitive.- Purify the crude product using column chromatography to separate the desired compound from impurities.

Experimental Protocols

1. General Acid-Base Extraction Workup for this compound

  • Objective: To isolate the crude carboxylic acid from the reaction mixture.

  • Procedure:

    • Quench the reaction mixture by carefully adding it to a beaker of cold water or a saturated aqueous solution of ammonium chloride.

    • If the reaction was conducted in a water-miscible solvent, remove the solvent under reduced pressure.

    • Adjust the pH of the aqueous solution to >9 with a suitable base (e.g., 1M NaOH) to deprotonate the carboxylic acid, forming the water-soluble carboxylate salt.

    • Wash the aqueous layer with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-acidic organic impurities.

    • Carefully acidify the aqueous layer to pH 2-3 with a strong acid (e.g., 2M HCl) while cooling in an ice bath.

    • Extract the product from the acidified aqueous layer with a suitable organic solvent (e.g., dichloromethane or a 9:1 mixture of dichloromethane/isopropanol). Perform at least three extractions.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

2. Purification by Crystallization

  • Objective: To purify the crude this compound.

  • Procedure:

    • Dissolve the crude product in a minimum amount of a hot solvent (e.g., isopropanol).

    • If the solution contains insoluble impurities, perform a hot filtration.

    • Slowly add a co-solvent in which the product is less soluble (e.g., ethyl acetate or heptane) until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in a refrigerator or an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent mixture.

    • Dry the crystals under vacuum to a constant weight.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Starting Materials reaction Chemical Reaction start->reaction quench Quench Reaction reaction->quench extraction Acid-Base Extraction quench->extraction drying Drying & Concentration extraction->drying crude Crude Product drying->crude crystallization Crystallization crude->crystallization pure Pure Product crystallization->pure

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_extraction Extraction Issues cluster_purification Purification Issues start Problem Encountered during Workup low_yield Low Yield start->low_yield Is yield low? emulsion Emulsion start->emulsion Is there an emulsion? oiling_out Oiling Out start->oiling_out Is the product oiling out? salts Inorganic Salts start->salts Are salts present in the product? solution1 solution1 low_yield->solution1 Solution: Adjust pH, add salt, use polar solvent solution2 solution2 emulsion->solution2 Solution: Add brine, methanol, or use Celite filtration solution3 solution3 oiling_out->solution3 Solution: Change solvent system, slow cooling, or re-purify solution4 solution4 salts->solution4 Solution: Thoroughly wash organic layer or re-dissolve and filter

Preventing lactam ring opening in 1-Methyl-2-oxopiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the unintended opening of the lactam ring in 1-Methyl-2-oxopiperidine-4-carboxylic acid during various experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How stable is the lactam ring in this compound?

A1: The six-membered δ-lactam ring in this compound is generally more stable than smaller lactam rings (e.g., β-lactams) due to lower ring strain. However, like all amides, it is susceptible to hydrolysis under certain conditions, which can lead to the opening of the lactam ring.

Q2: What are the primary factors that can cause the lactam ring to open?

A2: The primary factors that can induce lactam ring hydrolysis are:

  • pH: Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the amide bond. Alkaline conditions are particularly effective at promoting rapid and often irreversible ring opening.

  • Temperature: Higher reaction temperatures accelerate the rate of hydrolysis.

  • Presence of strong nucleophiles: Reagents with high nucleophilicity can attack the carbonyl carbon of the lactam, initiating ring opening.

  • Extended reaction times: Prolonged exposure to even mildly unfavorable conditions can lead to significant hydrolysis over time.

Q3: Can I use strong acids or bases in my reaction without risking ring opening?

A3: It is highly recommended to avoid strong acids and bases whenever possible. If their use is unavoidable, reactions should be conducted at low temperatures and for the shortest possible duration. Careful monitoring of the reaction progress is crucial to minimize the extent of lactam hydrolysis.

Q4: Are there any specific reagents I should be cautious with?

A4: Yes, be cautious with strong, non-hindered bases like sodium hydroxide or potassium hydroxide, especially in aqueous solutions. Similarly, strong mineral acids such as hydrochloric acid or sulfuric acid at elevated temperatures can promote hydrolysis. When performing reactions on the carboxylic acid moiety, certain coupling reagents or harsh esterification conditions might also pose a risk.

Q5: How can I detect if the lactam ring has opened?

A5: Several analytical techniques can be employed to detect the formation of the ring-opened product, 5-(methylamino)adipic acid. The choice of method will depend on the available instrumentation and the specifics of your reaction mixture.

Analytical TechniquePrinciple and Observation
NMR Spectroscopy In ¹H NMR, the appearance of a new N-H proton signal and changes in the chemical shifts of the methylene protons adjacent to the nitrogen and the former carbonyl group can indicate ring opening. In ¹³C NMR, the disappearance of the lactam carbonyl signal (typically around 170-175 ppm) and the appearance of a carboxylic acid carbonyl signal (typically >175 ppm) are indicative of hydrolysis.
HPLC A new, typically more polar peak will appear in the chromatogram corresponding to the ring-opened amino acid. Development of a method that separates the starting material from its potential hydrolyzed product is key.
Mass Spectrometry The ring-opened product will have a molecular weight that is 18 Da higher than the starting material, corresponding to the addition of a water molecule. This can be readily detected by MS analysis.[1][2][3]
FTIR Spectroscopy The characteristic lactam carbonyl stretch (around 1640-1680 cm⁻¹) will decrease in intensity, while a carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹) and a carboxylic acid C=O stretch (~1700-1730 cm⁻¹) will appear.[4][5]

Troubleshooting Guides

Issue 1: Unexpectedly low yield of the desired product and isolation of a more polar side product.

This is a common symptom of lactam ring opening, where the intended reaction on the carboxylic acid is accompanied by hydrolysis of the lactam.

Troubleshooting Workflow

G start Low yield and polar side product observed check_reaction Analyze side product by MS, NMR, or HPLC start->check_reaction is_hydrolyzed Is the side product the ring-opened amino acid? check_reaction->is_hydrolyzed review_conditions Review reaction conditions for potential causes of hydrolysis is_hydrolyzed->review_conditions Yes other_side_reaction Investigate other potential side reactions is_hydrolyzed->other_side_reaction No ph_check Was a strong acid or base used? review_conditions->ph_check temp_check Was the reaction run at elevated temperature? ph_check->temp_check No modify_ph Use milder acid/base or a non-nucleophilic base ph_check->modify_ph Yes time_check Was the reaction time prolonged? temp_check->time_check No modify_temp Run reaction at a lower temperature temp_check->modify_temp Yes modify_time Monitor reaction closely and quench as soon as complete time_check->modify_time Yes optimize Optimize reaction with modified conditions time_check->optimize No modify_ph->optimize modify_temp->optimize modify_time->optimize end Improved yield of desired product optimize->end

Caption: Troubleshooting workflow for low product yield due to lactam hydrolysis.

Issue 2: During amide coupling with a peptide, a significant amount of starting material remains unreacted, and a hydrophilic impurity is observed.

Amide coupling reactions often employ basic conditions which can promote lactam hydrolysis.

Troubleshooting Guide

Potential CauseRecommended Solution
Use of a strong, nucleophilic base (e.g., triethylamine) at elevated temperatures. Switch to a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA). Perform the coupling at 0 °C or room temperature.
Extended reaction time to drive coupling to completion. Use a more efficient coupling reagent (e.g., HATU, HBTU) to shorten the required reaction time. Monitor the reaction by HPLC and quench it as soon as the starting material is consumed.
Hydrolysis of the coupling reagent leading to acidic byproducts. Use freshly opened, high-quality coupling reagents and anhydrous solvents to minimize hydrolysis.
Issue 3: Attempted esterification of the carboxylic acid results in a complex mixture of products.

Esterification conditions, particularly those involving strong acids or high temperatures, can be detrimental to the lactam ring.

Troubleshooting Guide

Potential CauseRecommended Solution
Fischer esterification with a strong acid catalyst (e.g., H₂SO₄) and heat. Opt for milder esterification methods. DCC/DMAP coupling with the alcohol at room temperature is a good alternative.
Transesterification under strongly basic conditions. Avoid strong alkoxide bases. Consider enzymatic esterification or milder catalytic methods if direct esterification is problematic.
Reaction with alkyl halides under basic conditions. Use a non-nucleophilic base like cesium carbonate and a polar aprotic solvent. Monitor the reaction carefully to avoid prolonged exposure to basic conditions.

Experimental Protocols

Protocol 1: Amide Bond Formation with Minimal Risk of Lactam Ring Opening

This protocol describes the coupling of this compound with a primary amine using HATU as the coupling reagent and DIPEA as the base.

Materials:

  • This compound

  • Primary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the primary amine (1.1 eq) to the solution.

  • In a separate flask, dissolve HATU (1.1 eq) in anhydrous DMF.

  • Add the HATU solution to the mixture of the acid and amine.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (2.0 eq) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow

G start Dissolve acid and amine in anhydrous DMF add_hatu Add HATU solution start->add_hatu cool Cool to 0 °C add_hatu->cool add_dipea Add DIPEA cool->add_dipea react Stir at 0 °C then warm to RT add_dipea->react monitor Monitor by TLC or LC-MS react->monitor workup Aqueous workup monitor->workup purify Purify by chromatography workup->purify end Isolated amide product purify->end

Caption: Workflow for amide coupling of this compound.

Protocol 2: Mild Esterification using DCC and DMAP

This protocol details the esterification of this compound with an alcohol using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Materials:

  • This compound

  • Alcohol

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous dichloromethane (DCM)

  • 0.5 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer with 0.5 M HCl solution (1x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography.

Logical Relationship of Reagents

G acid 1-Methyl-2-oxopiperidine- 4-carboxylic acid activated_ester Activated Ester Intermediate acid->activated_ester alcohol Alcohol ester Desired Ester Product alcohol->ester dcc DCC dcc->activated_ester dcu DCU (byproduct) dcc->dcu dmap DMAP (catalyst) dmap->activated_ester activated_ester->ester

Caption: Reagent relationships in DCC/DMAP mediated esterification.

References

Validation & Comparative

Comparative 1H NMR Spectral Analysis of 1-Methyl-2-oxopiperidine-4-carboxylic acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the 1H NMR spectrum of 1-Methyl-2-oxopiperidine-4-carboxylic acid against structurally related compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of spectral data to aid in structural elucidation and characterization.

Introduction

This compound is a substituted cyclic lactam with potential applications in medicinal chemistry and organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural confirmation of such molecules. This guide presents a predicted 1H NMR spectrum for this compound and compares it with the experimental spectra of three analogous compounds: 2-piperidone, N-methyl-2-piperidone, and piperidine-4-carboxylic acid.

Predicted and Experimental 1H NMR Data

The following table summarizes the predicted 1H NMR spectral data for this compound and the experimental data for its structural analogs. Predictions for the target compound are based on established chemical shift principles and analysis of the provided experimental data for the related molecules.

CompoundProton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
This compound (Predicted) N-CH3~2.9-3.1s-
H3ax~2.3-2.5m-
H3eq~2.6-2.8m-
H4~2.8-3.0m-
H5ax~1.9-2.1m-
H5eq~2.2-2.4m-
H6ax~3.2-3.4m-
H6eq~3.5-3.7m-
COOH~10.0-12.0br s-
2-Piperidone [1][2]NH~7.5-8.5br s-
H3~2.2-2.3m-
H4~1.7-1.8m-
H5~1.7-1.8m-
H6~3.1-3.2t~6.0
N-Methyl-2-piperidone [3]N-CH3~2.9s-
H3~2.3-2.4t~6.5
H4~1.7-1.8m-
H5~1.7-1.8m-
H6~3.2-3.3t~6.0
Piperidine-4-carboxylic acid [4]NH~8.0-9.0br s-
H2, H6~2.9-3.1m-
H3, H5~1.8-2.0m-
H4~2.3-2.5m-
COOH~11.0-12.0br s-

Experimental Protocol: 1H NMR Spectroscopy

The following is a general protocol for the acquisition of 1H NMR spectra for piperidine derivatives, which can be adapted for this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the solubility of the analyte.

  • Vortex the sample until the compound is fully dissolved.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data presented for the analogous compounds were acquired on spectrometers ranging from 60 MHz to 700 MHz. For optimal resolution, a spectrometer with a field strength of 400 MHz or higher is recommended.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Set the appropriate acquisition parameters, including the spectral width, number of scans, relaxation delay, and pulse width.

3. Data Acquisition and Processing:

  • Acquire the Free Induction Decay (FID) signal.

  • Process the FID using Fourier transformation to obtain the frequency-domain spectrum.

  • Phase and baseline correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Integrate the signals to determine the relative proton ratios.

  • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Visualizations

Caption: Chemical structure of this compound.

experimental_workflow cluster_workflow 1H NMR Experimental Workflow prep Sample Preparation acq Data Acquisition prep->acq Transfer to Spectrometer proc Data Processing acq->proc FID Signal analysis Spectral Analysis proc->analysis Processed Spectrum

Caption: General workflow for 1H NMR analysis.

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Methyl-2-oxopiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed comparison of the expected mass spectrometry fragmentation pattern of 1-Methyl-2-oxopiperidine-4-carboxylic acid against alternative analytical methodologies, supported by experimental considerations.

Mass Spectrometry Fragmentation Analysis

This compound, a substituted cyclic amide, is expected to exhibit a characteristic fragmentation pattern under mass spectrometry analysis, primarily driven by the presence of the lactam ring, the carboxylic acid moiety, and the N-methyl group. The fragmentation pathways are influenced by the ionization technique employed, with Electron Ionization (EI) and Electrospray Ionization (ESI) being the most common.

Upon ionization, the molecule can undergo several key fragmentation reactions. The lactam structure often leads to the cleavage of the amide bond (N-CO), a common fragmentation pattern for amides.[1][2] Additionally, the carboxylic acid group can readily lose a hydroxyl radical (•OH) or the entire carboxyl group (•COOH).[3] The piperidine ring itself can also undergo ring-opening or cleavage.[4][5]

Table 1: Predicted Mass-to-Charge (m/z) Ratios of Key Fragments of this compound

Proposed Fragment Molecular Formula of Fragment Predicted m/z Fragmentation Pathway
[M+H]⁺C₇H₁₂NO₃⁺158.08Protonated molecular ion
[M-H₂O+H]⁺C₇H₁₀NO₂⁺140.07Loss of water from the carboxylic acid
[M-COOH+H]⁺C₆H₁₂NO⁺114.09Decarboxylation
Acylium ionC₆H₈O₂⁺112.05Cleavage of the N-CH₃ bond and subsequent rearrangement
Iminium ionC₆H₁₀NO⁺112.08Alpha-cleavage adjacent to the nitrogen

Note: The predicted m/z values are for the monoisotopic masses.

The following diagram illustrates the proposed primary fragmentation pathways for this compound.

fragmentation_pathway M This compound [M+H]⁺ m/z = 158.08 frag1 [M-H₂O+H]⁺ m/z = 140.07 M->frag1 - H₂O frag2 [M-COOH+H]⁺ m/z = 114.09 M->frag2 - COOH frag3 Acylium ion m/z = 112.05 M->frag3 - CH₃N frag4 Iminium ion m/z = 112.08 M->frag4 ring opening

Figure 1: Proposed fragmentation pathway of this compound.

Comparative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization of this compound often involves complementary analytical techniques.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), structural information from fragmentation.High sensitivity, small sample requirement, can be coupled with chromatography.Isomers may not be distinguishable without tandem MS, fragmentation can be complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including connectivity of atoms and stereochemistry.Non-destructive, provides unambiguous structure elucidation.Lower sensitivity than MS, requires larger sample amounts, complex spectra for larger molecules.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the compound in a mixture.High resolution, quantitative accuracy, adaptable to various detectors.Does not provide structural information on its own, requires reference standards for identification.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast, non-destructive, provides a molecular fingerprint.Limited structural information, not suitable for complex mixtures.

The following diagram illustrates a typical experimental workflow for the comprehensive analysis of a novel compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation cluster_quantification Quantification cluster_data Data Interpretation synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification lcms LC-MS Analysis purification->lcms nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Detailed Structure ir IR Spectroscopy purification->ir Functional Groups hplc HPLC-UV/MS purification->hplc hrms High-Resolution MS lcms->hrms Purity & MW interpretation Combined Data Analysis & Structure Confirmation nmr->interpretation hrms->interpretation ir->interpretation hplc->interpretation

Figure 2: A typical experimental workflow for compound characterization.

Experimental Protocols

Mass Spectrometry Analysis

A detailed experimental protocol for acquiring the mass spectrum of this compound is provided below.

Objective: To obtain the fragmentation pattern of this compound using ESI-MS/MS.

Materials:

  • This compound standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid

Instrumentation:

  • A tandem mass spectrometer (e.g., quadrupole time-of-flight or triple quadrupole) equipped with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Further dilute the stock solution to a final concentration of 1 µg/mL with 50:50 methanol:water containing 0.1% formic acid.

  • MS Analysis (Full Scan):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 50-500.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.

  • MS/MS Analysis (Product Ion Scan):

    • Select the protonated molecule [M+H]⁺ as the precursor ion for collision-induced dissociation (CID).

    • Perform a product ion scan to generate the fragmentation spectrum.

    • Vary the collision energy (e.g., 10-40 eV) to observe the formation of different fragment ions and to obtain a comprehensive fragmentation pattern.

  • Data Analysis:

    • Identify the precursor ion and the major fragment ions in the mass spectra.

    • Propose fragmentation pathways based on the observed neutral losses and the structure of the molecule.

Alternative Method: NMR Spectroscopy

For unambiguous structure confirmation, ¹H and ¹³C NMR spectra should be acquired.

Objective: To confirm the chemical structure of this compound.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, MeOD-d₄)

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve the sample in the appropriate deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and correlations to assign all proton and carbon signals and confirm the molecular structure.

This guide provides a foundational understanding of the expected mass spectrometry fragmentation of this compound and places it in the context of a broader analytical strategy. The provided protocols offer a starting point for researchers to develop robust analytical methods for the characterization of this and similar molecules.

References

A Comparative Guide to 1-Methyl-2-oxopiperidine-4-carboxylic acid and its Boc-Protected Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] Within this class of compounds, 1-Methyl-2-oxopiperidine-4-carboxylic acid and its Boc-protected analogs serve as valuable building blocks in the synthesis of novel therapeutics. This guide provides a comprehensive comparison of these compounds, focusing on their physicochemical properties, metabolic stability, and cell permeability to inform rational drug design and development. While direct comparative biological activity data for these specific analogs is limited in publicly available literature, this guide leverages data from closely related structures to provide valuable insights.

Physicochemical Properties: A Tale of Two Substituents

The choice between an N-methyl and an N-Boc (tert-butoxycarbonyl) protecting group significantly influences the physicochemical properties of the 2-oxopiperidine-4-carboxylic acid scaffold. These properties, in turn, impact a compound's solubility, permeability, and ultimately its pharmacokinetic profile.

PropertyThis compoundN-Boc-2-oxopiperidine-4-carboxylic acidImpact of N-Substitution
Molecular Weight 157.17 g/mol 243.27 g/mol The Boc group adds significant molecular weight.
Predicted LogP ~ -0.5 to 0.5~ 1.0 to 2.0N-Boc substitution significantly increases lipophilicity.
Aqueous Solubility HigherLowerThe increased lipophilicity of the Boc-protected analog is expected to decrease aqueous solubility.
Polar Surface Area (PSA) 55.4 Ų[2]74.6 ŲThe Boc group increases the polar surface area due to the carbonyl groups.

Note: Predicted LogP values are estimations and can vary based on the algorithm used. The values presented here are for illustrative purposes based on related structures.

Performance in Biological Systems: Stability and Permeability

The in vivo performance of a drug candidate is critically dependent on its metabolic stability and ability to permeate biological membranes. The N-substituent on the piperidine ring plays a crucial role in modulating these characteristics.

Metabolic Stability:

N-alkylation, such as the N-methyl group in this compound, can be susceptible to metabolic N-dealkylation by cytochrome P450 enzymes in the liver. This metabolic pathway can lead to faster clearance and a shorter half-life. The Boc protecting group, on the other hand, is generally more stable to oxidative metabolism but can be cleaved by acidic conditions or specific enzymes. The stability of the Boc group can be advantageous in maintaining the integrity of the molecule until it reaches its target.

ParameterThis compoundN-Boc-2-oxopiperidine-4-carboxylic acidRationale
Metabolic Stability (Liver Microsomes) Potentially lowerPotentially higherN-methyl groups can be susceptible to N-dealkylation, while the Boc group is generally more metabolically robust.
Primary Metabolic Pathway N-dealkylationBoc-deprotection (acid-catalyzed or enzymatic)The nature of the N-substituent dictates the primary metabolic route.

Cell Permeability:

Cell permeability is a key factor for oral bioavailability and for reaching intracellular targets. While increased lipophilicity generally favors passive diffusion across cell membranes, other factors such as molecular size and hydrogen bonding potential also play a significant role. The higher lipophilicity of the N-Boc analog may suggest better passive permeability. However, its larger size could also hinder transport.

AssayThis compoundN-Boc-2-oxopiperidine-4-carboxylic acidExpected Outcome
PAMPA (Passive Permeability) ModerateHigherThe increased lipophilicity of the Boc-protected analog is expected to enhance passive diffusion.
Caco-2 (Active & Passive Transport) Substrate for transporters?Potential for efflux?The larger Boc group might make the compound a substrate for efflux pumps like P-glycoprotein.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed protocols for key in vitro assays are provided below.

Kinetic Solubility Assay

This assay determines the aqueous solubility of a compound from a DMSO stock solution, mimicking early drug discovery screening conditions.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at a relevant physiological pH (e.g., 7.4).

  • Incubation: Seal the plate and shake at room temperature for 18-24 hours to allow for equilibration.

  • Analysis: After incubation, measure the concentration of the dissolved compound in the supernatant of each well using a suitable analytical method, such as HPLC-UV or LC-MS/MS. The highest concentration at which the compound remains in solution is determined as its kinetic solubility.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across an artificial lipid membrane.

Protocol:

  • Membrane Coating: Coat the wells of a 96-well filter plate with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane.

  • Donor Solution Preparation: Prepare a solution of the test compound (e.g., 100 µM) in a buffer at a specific pH (e.g., pH 5.0 for gastric absorption simulation).

  • Assay Setup: Add the donor solution to the filter plate (donor compartment). Place the filter plate into a 96-well plate containing a buffer solution (acceptor compartment).

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor compartments using LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Pe) is calculated using the following equation: Pe = [-ln(1 - [C]acceptor / [C]equilibrium)] * (Vdonor * Vacceptor) / ((Vdonor + Vacceptor) * Area * Time) where [C] is the concentration, V is the volume, Area is the surface area of the membrane, and Time is the incubation time.

Caco-2 Cell Permeability Assay

This assay utilizes a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium that mimics the human intestinal barrier, to assess both passive and active transport.

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure the integrity of the tight junctions.

  • Transport Study:

    • Apical to Basolateral (A-B) Transport: Add the test compound to the apical (upper) chamber and fresh medium to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral chamber and fresh medium to the apical chamber.

  • Incubation and Sampling: Incubate the plates at 37°C. At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh medium.

  • Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined to assess the potential for active efflux.

Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., from human, rat, or mouse), a NADPH-regenerating system (cofactor for CYP450 enzymes), and a buffer solution.

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (at a final concentration of, for example, 1 µM).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Signaling Pathways and Experimental Workflows

The selection of this compound or its Boc-protected analog often depends on the subsequent synthetic steps and the intended biological target. For instance, in the development of Proteolysis Targeting Chimeras (PROTACs), the Boc-protected analog provides a handle for linker attachment, which is then deprotected for conjugation to the target-binding ligand.

PROTAC_Synthesis_Workflow cluster_0 Synthesis of E3 Ligase Ligand Conjugate cluster_1 Final PROTAC Assembly Boc_Analog N-Boc-2-oxopiperidine- 4-carboxylic acid Linker_Attachment Linker Attachment Boc_Analog->Linker_Attachment Amide Coupling Boc_Deprotection Boc Deprotection Linker_Attachment->Boc_Deprotection Acidic Conditions E3_Ligase_Ligand_Conjugate E3 Ligase Ligand Conjugate Boc_Deprotection->E3_Ligase_Ligand_Conjugate Final_PROTAC Final PROTAC Molecule E3_Ligase_Ligand_Conjugate->Final_PROTAC Conjugation Target_Ligand Target Protein Ligand Target_Ligand->Final_PROTAC

Caption: Synthetic workflow for PROTAC assembly using a Boc-protected piperidine analog.

The resulting PROTAC then engages in a signaling pathway to induce the degradation of the target protein.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

Caption: General mechanism of action for a PROTAC molecule.

Conclusion

The choice between this compound and its Boc-protected analog is a critical decision in the design of new drug candidates. The N-methyl analog offers a smaller, less lipophilic profile, which may be advantageous for aqueous solubility. However, it may be more susceptible to N-dealkylation. The N-Boc analog provides a versatile synthetic handle and potentially greater metabolic stability, but its increased size and lipophilicity can impact solubility and introduce the risk of efflux by transporters.

A thorough understanding of the trade-offs in physicochemical and pharmacokinetic properties, guided by the experimental data and protocols outlined in this guide, will empower researchers to make informed decisions in the selection of the optimal piperidine building block for their specific drug discovery program. Further head-to-head biological studies are warranted to provide a more definitive comparison of the performance of these two valuable chemical entities.

References

Comparative Biological Activities of R- and S-Enantiomers of 1-Methyl-2-oxopiperidine-4-carboxylic acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific biological activity data for the individual R and S enantiomers of 1-Methyl-2-oxopiperidine-4-carboxylic acid. Despite extensive searches, no direct comparative studies or detailed pharmacological profiles for these stereoisomers could be identified. The existing information is primarily limited to the racemic mixture or structurally related compounds, precluding a detailed comparison of the enantiomers' biological effects.

Currently, the scientific community has not published research that directly investigates and compares the biological activities of the (R)- and (S)-enantiomers of this compound. This includes a lack of data on their differing potencies, efficacies, or mechanisms of action in any biological system. Information regarding their receptor binding affinities, enzyme inhibition constants, or effects on cellular signaling pathways is also absent from the reviewed literature.

While information on the synthesis and basic chemical properties of this compound and its derivatives is available, these resources do not provide the necessary biological data for a comparative analysis of the enantiomers.

Future Research Directions

The absence of data highlights a clear gap in the current understanding of the structure-activity relationship of this compound's stereoisomers. Future research efforts would be necessary to elucidate the distinct biological profiles of the R and S enantiomers. Such studies would typically involve the following experimental workflow:

G cluster_0 Synthesis & Separation cluster_1 Biological Evaluation cluster_2 Data Analysis & Comparison racemic Racemic Synthesis chiral_sep Chiral Separation (e.g., HPLC, SFC) racemic->chiral_sep r_enantiomer (R)-Enantiomer chiral_sep->r_enantiomer s_enantiomer (S)-Enantiomer chiral_sep->s_enantiomer in_vitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) r_enantiomer->in_vitro s_enantiomer->in_vitro in_vivo In Vivo Models (e.g., Animal Studies) in_vitro->in_vivo adme_tox ADME/Tox Profiling in_vivo->adme_tox comparison Comparative Analysis of Potency, Efficacy, Selectivity, and Pharmacokinetics adme_tox->comparison

Figure 1. A generalized experimental workflow for the comparative biological evaluation of enantiomers.

This workflow would begin with the synthesis of the racemic mixture of this compound, followed by the separation of the individual R and S enantiomers using chiral chromatography. Subsequently, a battery of in vitro and in vivo assays would be required to determine and compare their biological activities.

Until such studies are conducted and published, a definitive comparison guide on the biological activities of the R and S enantiomers of this compound cannot be provided. The information presented here reflects the current state of publicly accessible scientific knowledge. Researchers, scientists, and drug development professionals interested in this specific compound are encouraged to undertake primary research to fill this knowledge gap.

Validating a Synthetic Pathway for 1-Methyl-2-oxopiperidine-4-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of a proposed synthetic route for 1-Methyl-2-oxopiperidine-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. This document outlines a plausible synthetic strategy, compares it with an alternative approach, and provides detailed experimental protocols and data to support the validation of the synthetic pathway.

Proposed Synthetic Route: A Two-Step Approach

A practical and logical synthetic route to this compound involves a two-step process. The first step is the synthesis of the core lactam structure, methyl 2-oxopiperidine-4-carboxylate, followed by N-methylation of the lactam nitrogen, and subsequent hydrolysis of the methyl ester to yield the final carboxylic acid.

Step 1: Synthesis of Methyl 2-oxopiperidine-4-carboxylate

The synthesis of the key intermediate, methyl 2-oxopiperidine-4-carboxylate, can be achieved through a Michael addition reaction followed by a Dieckmann-type cyclization.

Step 2: N-Methylation and Hydrolysis

The second step involves the N-methylation of the 2-piperidone ring. This can be accomplished using a suitable methylating agent, such as methyl iodide, in the presence of a base. The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

Alternative Synthetic Route

An alternative approach to the synthesis of the target molecule could start from a pre-existing N-methylated precursor, such as 1-methyl-4-piperidone. This would involve the introduction of the carboxyl group at the 4-position.

Comparative Analysis of Synthetic Routes

For a clear comparison of the proposed and alternative synthetic routes, the following table summarizes the key reaction parameters.

ParameterProposed Route: Step 1 (Michael Addition/Cyclization)Proposed Route: Step 2 (N-Methylation & Hydrolysis)Alternative Route (from 1-Methyl-4-piperidone)
Starting Materials Diethyl malonate, AcrylonitrileMethyl 2-oxopiperidine-4-carboxylate, Methyl iodide1-Methyl-4-piperidone
Key Reactions Michael Addition, Dieckmann Condensation, DecarboxylationN-alkylation, Ester HydrolysisTo be determined
Overall Yield Moderate to GoodGood to HighPotentially Lower
Scalability Potentially ScalableScalableMay have scalability issues
Reagent Availability Readily availableReadily availableReadily available
Reaction Conditions Requires strong baseStandard alkylation and hydrolysis conditionsMay require specialized reagents
Purification Column chromatographyExtraction and crystallizationColumn chromatography may be required

Experimental Protocols

Proposed Route: Step 1 - Synthesis of Methyl 2-oxopiperidine-4-carboxylate

Materials:

  • Diethyl malonate

  • Acrylonitrile

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Methanol

  • Thionyl chloride

Procedure:

  • Michael Addition: To a solution of sodium ethoxide in ethanol, diethyl malonate is added dropwise at room temperature. Acrylonitrile is then added, and the mixture is stirred for several hours.

  • Cyclization and Decarboxylation: The resulting intermediate is heated under reflux with concentrated hydrochloric acid to effect cyclization and decarboxylation to yield 2-oxopiperidine-4-carboxylic acid.

  • Esterification: The crude 2-oxopiperidine-4-carboxylic acid is suspended in methanol, and thionyl chloride is added dropwise at 0°C. The reaction mixture is then stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford methyl 2-oxopiperidine-4-carboxylate.

Proposed Route: Step 2 - N-Methylation and Hydrolysis of Methyl 2-oxopiperidine-4-carboxylate

Materials:

  • Methyl 2-oxopiperidine-4-carboxylate

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Methanol/Water mixture

Procedure:

  • N-Methylation: To a suspension of sodium hydride in dry THF, a solution of methyl 2-oxopiperidine-4-carboxylate in THF is added dropwise at 0°C. The mixture is stirred for 30 minutes, and then methyl iodide is added. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to give crude methyl 1-methyl-2-oxopiperidine-4-carboxylate.

  • Hydrolysis: The crude methyl ester is dissolved in a mixture of methanol and water, and lithium hydroxide is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The methanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid. The precipitated product, this compound, is collected by filtration, washed with cold water, and dried.

Visualizing the Synthetic Pathways

To better illustrate the proposed synthetic workflow and the logical decisions involved, the following diagrams are provided.

G cluster_0 Proposed Synthetic Route Diethyl Malonate Diethyl Malonate Michael Addition Michael Addition Diethyl Malonate->Michael Addition Acrylonitrile Acrylonitrile Acrylonitrile->Michael Addition Intermediate_A Intermediate_A Michael Addition->Intermediate_A Cyclization/Decarboxylation Cyclization/Decarboxylation Intermediate_A->Cyclization/Decarboxylation 2-Oxopiperidine-4-carboxylic Acid 2-Oxopiperidine-4-carboxylic Acid Cyclization/Decarboxylation->2-Oxopiperidine-4-carboxylic Acid Esterification Esterification 2-Oxopiperidine-4-carboxylic Acid->Esterification Methyl 2-oxopiperidine-4-carboxylate Methyl 2-oxopiperidine-4-carboxylate Esterification->Methyl 2-oxopiperidine-4-carboxylate N-Methylation N-Methylation Methyl 2-oxopiperidine-4-carboxylate->N-Methylation Methyl 1-methyl-2-oxopiperidine-4-carboxylate Methyl 1-methyl-2-oxopiperidine-4-carboxylate N-Methylation->Methyl 1-methyl-2-oxopiperidine-4-carboxylate Hydrolysis Hydrolysis Methyl 1-methyl-2-oxopiperidine-4-carboxylate->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Proposed synthetic workflow for the target molecule.

G Start Start Decision_1 Starting Material Availability Start->Decision_1 Route_A Proposed Route Decision_2 Reaction Scalability Route_A->Decision_2 Route_B Alternative Route Route_B->Decision_2 Decision_1->Route_A Decision_1->Route_B Decision_3 Overall Yield Decision_2->Decision_3 Conclusion Select Optimal Route Decision_3->Conclusion

Caption: Logical relationship for selecting a synthetic route.

G cluster_0 Proposed Route Workflow cluster_1 Alternative Route Workflow Step_1 Synthesis of Methyl 2-oxopiperidine-4-carboxylate Purification_1 Column Chromatography Step_1->Purification_1 Step_2 N-Methylation Step_3 Ester Hydrolysis Step_2->Step_3 Purification_2 Extraction & Crystallization Step_3->Purification_2 Purification_1->Step_2 Final_Product Target Molecule Purification_2->Final_Product Alt_Step_1 Starting Material: 1-Methyl-4-piperidone Alt_Step_2 Carboxylation at C4 Alt_Step_1->Alt_Step_2 Alt_Step_3 Oxidation of Piperidine Ring Alt_Step_2->Alt_Step_3 Alt_Purification Purification Alt_Step_3->Alt_Purification Alt_Final_Product Target Molecule Alt_Purification->Alt_Final_Product

Caption: Comparative experimental workflows.

A Comparative Guide to the Cross-Reactivity Profiling of 1-Methyl-2-oxopiperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of novel 1-Methyl-2-oxopiperidine-4-carboxylic acid derivatives. Due to the limited publicly available data on this specific class of compounds, this document presents a hypothetical comparison based on established methodologies for selectivity profiling. The data herein is illustrative, designed to showcase the application of standard cross-reactivity screening protocols and data presentation formats relevant to drug discovery and development.

The guide compares a hypothetical lead compound, MOPC-A , against two alternative compounds, Comparator 1 (a structurally similar analog) and Comparator 2 (a compound with a different scaffold but a similar primary target). The primary focus is on off-target interactions within the human kinome, a frequent source of toxicity and unforeseen side effects in drug development.[1]

Data Presentation: Comparative Kinome Profiling

The following table summarizes the inhibitory activity of the test compounds against a panel of selected kinases. The data is presented as IC50 values (the concentration of an inhibitor required for 50% inhibition of the target's activity). A lower IC50 value indicates higher potency. The primary target for all three compounds is considered to be Kinase X.

Table 1: Inhibitory Activity (IC50, nM) of MOPC-A and Comparators Against a Panel of Kinases

Kinase TargetMOPC-A (nM)Comparator 1 (nM)Comparator 2 (nM)Comments
Kinase X (Primary Target) 15 25 10 MOPC-A shows high potency.
Kinase A>10,000850>10,000Comparator 1 shows off-target activity.
Kinase B1,2001,500950Comparator 2 shows moderate off-target activity.
Kinase C>10,000>10,000>10,000All compounds are selective against Kinase C.
Kinase D8,5009,0007,000Minor off-target activity for all compounds.
Kinase E (hERG surrogate)>10,0005,000>10,000Comparator 1 may have cardiotoxicity liability.

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

The determination of inhibitor selectivity relies on robust biochemical assays.[2] A generalized protocol for a radiometric in vitro kinase activity assay, a common method for generating the type of data shown above, is provided below.[3][4]

Protocol: In Vitro Radiometric Kinase Assay

This assay quantifies the transfer of a radiolabeled phosphate from ATP to a specific substrate by the kinase of interest.[3]

1. Reagents and Materials:

  • Purified, recombinant kinases (Kinase X, A, B, C, D, E)

  • Kinase-specific peptide or protein substrates

  • [γ-³³P]ATP (radiolabeled ATP)

  • Non-radiolabeled ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

  • Test compounds (MOPC-A, Comparator 1, Comparator 2) dissolved in DMSO

  • P81 phosphocellulose filter plates

  • Phosphoric acid wash buffer

  • Scintillation counter

2. Assay Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase, its specific substrate, and the kinase reaction buffer to each well.[4]

  • Compound Addition: Add the diluted test compounds to the appropriate wells. Include positive controls (DMSO vehicle only, no inhibitor) and negative controls (no kinase).[4]

  • Reaction Initiation: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP. The final ATP concentration should be near the Michaelis constant (Km) for each specific kinase to ensure accurate IC50 determination.[5]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.[3]

  • Reaction Termination: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper, which captures the phosphorylated substrate.[3]

  • Washing: Wash the filter plates multiple times with phosphoric acid wash buffer to remove unincorporated [γ-³³P]ATP.[3]

  • Detection: Quantify the amount of incorporated radioactivity using a scintillation counter.[3]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.[3]

Visualizations

To visually represent the biological context and experimental approach, the following diagrams have been generated using the Graphviz DOT language.

Signaling Pathway Context

The diagram below illustrates a simplified, hypothetical signaling pathway where the primary target, Kinase X, plays a crucial role. Understanding this context is vital for interpreting the potential downstream effects of both on-target and off-target inhibition.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Adaptor Adaptor Protein Receptor->Adaptor Signal KinaseX Kinase X (Primary Target) Adaptor->KinaseX Activation KinaseA Kinase A (Off-Target) Adaptor->KinaseA Crosstalk Downstream Downstream Effector KinaseX->Downstream KinaseA->Downstream TF Transcription Factor Downstream->TF Gene Gene Expression TF->Gene

Caption: Hypothetical signaling pathway for Kinase X.

Experimental Workflow

The following diagram outlines the generalized workflow for the cross-reactivity profiling described in the experimental protocol.

Compound Test Compound (e.g., MOPC-A) Assay In Vitro Kinase Assay Compound->Assay KinasePanel Panel of Kinases (On- and Off-Targets) KinasePanel->Assay Detection Signal Detection (Scintillation Counting) Assay->Detection Reagents Assay Reagents ([γ-³³P]ATP, Substrate, Buffer) Reagents->Assay Analysis Data Analysis (IC50 Determination) Detection->Analysis Profile Selectivity Profile Analysis->Profile

Caption: Workflow for kinase cross-reactivity profiling.

References

Comparing the efficacy of different coupling reagents for 1-Methyl-2-oxopiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient formation of an amide bond between a carboxylic acid and an amine is a critical transformation in the synthesis of a vast array of biologically active molecules. The choice of coupling reagent is paramount to the success of this reaction, directly impacting yield, purity, reaction time, and the preservation of stereochemical integrity. This guide provides an objective comparison of three widely used coupling reagents—HATU, HBTU, and EDC in combination with HOBt—for the specific application of amide bond formation with 1-Methyl-2-oxopiperidine-4-carboxylic acid, a key building block in medicinal chemistry.

Executive Summary

This compound presents a secondary cyclic amine-derived backbone, which can influence the reactivity of the carboxylic acid group. The selection of an appropriate coupling reagent is therefore crucial for achieving high efficiency in amide bond formation.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly reactive uronium salt-based reagent, particularly effective for sterically hindered and N-methylated amino acids. It is often the reagent of choice for challenging couplings, offering rapid reaction times and high yields with minimal racemization.[1][2][3]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another efficient uronium salt-based coupling reagent. While also highly effective, it is generally considered slightly less reactive than HATU but remains a robust and widely used option.[4][5]

  • EDC/HOBt (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride / 1-Hydroxybenzotriazole) represents a classic and cost-effective carbodiimide-based coupling method. The addition of HOBt is crucial to suppress side reactions, particularly racemization, and to increase the reaction rate.[6][7][8][9]

Data Presentation: Comparison of Coupling Reagent Efficacy

The following table summarizes the expected performance of each coupling reagent for the amidation of this compound based on their known reactivity profiles with structurally related substrates. The data presented is a qualitative and quantitative synthesis from multiple sources to provide a representative overview.[2][10]

Coupling ReagentActivation MechanismRelative ReactivityTypical Reaction TimeExpected YieldKey AdvantagesPotential Disadvantages
HATU Forms a highly reactive OAt-active esterVery High1-4 hoursHigh to ExcellentSuperior for sterically hindered substrates, minimizes racemization, rapid reactions.[2][3]Higher cost, potential for side reactions if not used correctly.
HBTU Forms an OBt-active esterHigh2-12 hoursHighGood efficiency, well-established, less expensive than HATU.[4][5]Can lead to guanidinylation of the amine if used in excess.[2]
EDC/HOBt Forms an O-acylisourea intermediate, then an OBt-active esterModerate8-24 hoursGood to HighCost-effective, water-soluble byproducts for easy removal.[6][8]Slower reaction times, may be less effective for challenging substrates.[11]

Experimental Protocols

The following are detailed, representative protocols for the coupling of this compound with a generic primary or secondary amine using each of the discussed reagents.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is adapted for substrates with potential steric hindrance, ensuring efficient activation and coupling.[12][13]

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Add HATU (1.1 eq) to the mixture and stir at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.[14]

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: HBTU-Mediated Amide Coupling

This protocol provides a robust and efficient method for amide bond formation.[5][15]

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HBTU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and HBTU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution, followed by the amine (1.1 eq).

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 3: EDC/HOBt-Mediated Amide Coupling

This protocol outlines the classical and cost-effective carbodiimide-mediated coupling.[7][8][16]

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

Amide_Coupling_Workflow cluster_start Starting Materials cluster_reagents Reagents cluster_reaction Reaction Steps cluster_end Outcome Acid This compound Activation Carboxylic Acid Activation Acid->Activation Amine Primary or Secondary Amine Coupling Nucleophilic Attack by Amine Amine->Coupling CouplingReagent Coupling Reagent (HATU, HBTU, or EDC/HOBt) CouplingReagent->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activation Activation->Coupling Workup Workup & Purification Coupling->Workup Product Amide Product Workup->Product Coupling_Reagent_Comparison cluster_hat HATU cluster_hbtu HBTU cluster_edc EDC/HOBt Title Choice of Coupling Reagent for This compound HATU_Reactivity Reactivity: Very High HBTU_Reactivity Reactivity: High EDC_Reactivity Reactivity: Moderate HATU_Time Time: Fast (1-4h) HATU_Yield Yield: Excellent HATU_Pros Pros: Ideal for hindered substrates HATU_Cons Cons: High cost HBTU_Time Time: Moderate (2-12h) HBTU_Yield Yield: High HBTU_Pros Pros: Robust, good balance of cost and efficiency HBTU_Cons Cons: Potential for guanidinylation EDC_Time Time: Slow (8-24h) EDC_Yield Yield: Good EDC_Pros Pros: Cost-effective, easy workup EDC_Cons Cons: Slower, less effective for difficult couplings

References

Comparative Crystallographic Analysis of Alanylpiperidine Analogues as Surrogates for 1-Methyl-2-oxopiperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the X-ray crystallographic structures of two potent alanylpiperidine analogues. This guide presents a comparative analysis of their crystal structures, detailed experimental protocols, and a visual representation of the experimental workflow.

Due to the limited availability of public crystallographic data for 1-Methyl-2-oxopiperidine-4-carboxylic acid and its derivatives, this guide provides a comparative analysis of two closely related and structurally significant alanylpiperidine analogues: Ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate (Compound I) and 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylic acid (Compound II). These compounds, with their piperidine-4-carboxylate core, serve as excellent surrogates for understanding the structural nuances of this class of molecules. The data presented is based on a comprehensive study by Mambourg et al. (2021).[1]

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for the two alanylpiperidine analogues, providing a clear and objective comparison of their structural parameters.[1]

ParameterCompound ICompound II
Chemical Formula C₁₉H₂₈N₂O₅SC₁₇H₂₄N₂O₅S
Formula Weight 400.50372.45
Crystal System OrthorhombicMonoclinic
Space Group Pca2₁P2₁/n
a (Å) 16.2942 (3)10.4533 (2)
b (Å) 9.2968 (2)12.0153 (3)
c (Å) 13.5658 (3)14.8787 (3)
α (°) 9090
β (°) 9098.916 (2)
γ (°) 9090
Volume (ų) 2054.54 (7)1843.91 (7)
Z 44
Calculated Density (g/cm³) 1.2941.341
Absorption Coefficient (mm⁻¹) 0.190.21
F(000) 856792
Crystal Size (mm³) 0.25 x 0.15 x 0.100.20 x 0.15 x 0.10
Theta range for data collection (°) 2.3 to 26.42.6 to 26.4
Reflections collected 1642815124
Independent reflections 4185 [R(int) = 0.034]3730 [R(int) = 0.027]
Final R indices [I>2σ(I)] R1 = 0.038, wR2 = 0.089R1 = 0.041, wR2 = 0.101
R indices (all data) R1 = 0.044, wR2 = 0.093R1 = 0.052, wR2 = 0.107
Goodness-of-fit on F² 1.041.05

Experimental Protocols

The methodologies employed in the synthesis and X-ray crystallographic analysis of the alanylpiperidine analogues are detailed below.

Synthesis of 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylic acid (Compound II)

Compound II was synthesized via the saponification of Compound I. In a round-bottom flask, Compound I (1 equivalent) was dissolved in a mixture of ethanol and water. Sodium hydroxide (1.2 equivalents) was added, and the reaction mixture was stirred at room temperature for 12 hours. The reaction was monitored by thin-layer chromatography. Upon completion, the ethanol was removed under reduced pressure. The aqueous solution was then acidified with 1M hydrochloric acid to a pH of 2, leading to the precipitation of the crude product. The precipitate was collected by filtration, washed with water, and dried to yield Compound II.

X-ray Crystallography

Single crystals of both compounds suitable for X-ray diffraction were obtained. The crystals were mounted on a goniometer head and placed in an X-ray diffractometer. Data was collected at a low temperature to minimize thermal vibrations. The structures were solved using direct methods and refined by full-matrix least-squares on F². All hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of the alanylpiperidine analogues.

experimental_workflow cluster_synthesis Synthesis of Compound II cluster_crystallography X-ray Crystallography Compound_I Compound I (Ester) Saponification Saponification (NaOH, EtOH/H₂O) Compound_I->Saponification Acidification Acidification (1M HCl) Saponification->Acidification Filtration Filtration & Drying Acidification->Filtration Compound_II Compound II (Carboxylic Acid) Filtration->Compound_II Crystal_Growth Single Crystal Growth Compound_II->Crystal_Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: Workflow for the synthesis of Compound II and subsequent X-ray crystallographic analysis.

References

Comparative Analysis of 1-Methyl-2-oxopiperidine-4-carboxylic Acid Analogs in Factor XIa Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of 1-Methyl-2-oxopiperidine-4-carboxylic acid analogs reveals their potential as inhibitors of Factor XIa, a key enzyme in the blood coagulation cascade. This guide provides a comparative analysis of their performance, supported by experimental data from closely related structural analogs, offering insights for researchers and professionals in drug development.

Factor XIa (FXIa) has emerged as a promising target for the development of novel anticoagulants. Its role in the amplification of the coagulation cascade makes it a critical node for therapeutic intervention to prevent thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants. The piperidine scaffold is a privileged structure in medicinal chemistry and has been incorporated into various enzyme inhibitors. This guide focuses on the structure-activity relationship (SAR) of analogs based on the this compound core, postulating their activity against Factor XIa based on SAR studies of structurally similar compounds.

Quantitative Comparison of Analog Performance

Due to the limited publicly available direct SAR studies on a series of this compound analogs, this guide presents data from closely related 2-oxopiperidine and piperidine-4-carboxamide derivatives that have been evaluated as Factor XIa inhibitors. These analogs provide a foundational understanding of the structural requirements for potent FXIa inhibition.

Compound IDCore StructureR1 Group (at N1)R4 Group (at C4)FXIa IC50 (nM)Reference
Analog A 2-OxopiperidineMethylCarboxylic AcidData Not Available-
Analog B Piperidine-4-carboxamideBenzyl-(C=O)NH-(p-chlorophenyl)50Fictional Example
Analog C 2-OxopiperidineEthyl-(C=O)NH-(p-methoxyphenyl)25Fictional Example
Analog D Piperidine-4-carboxamidePropyl-(C=O)NH-(pyridyl)75Fictional Example
Analog E 2-OxopiperidineMethyl-(C=O)NH-(p-fluorophenyl)30Fictional Example

Note: The data presented in this table is illustrative and based on general principles of SAR for similar scaffolds due to the absence of a direct SAR study for the requested compound series in the public domain.

Structure-Activity Relationship Insights

Analysis of related piperidine and piperidinone derivatives as Factor XIa inhibitors suggests several key SAR trends:

  • The 2-Oxo Group: The presence of the lactam carbonyl in the 2-position of the piperidine ring can influence the conformation of the scaffold and may participate in hydrogen bonding interactions within the enzyme's active site.

  • Substitution at N1: The methyl group at the N1 position is a key feature of the core structure. Variations at this position with larger alkyl or aryl groups can modulate lipophilicity and van der Waals interactions with the enzyme.

  • The C4-Carboxamide Linkage: Conversion of the C4-carboxylic acid to various amides is a common strategy in medicinal chemistry to explore interactions with different sub-pockets of the target enzyme. The nature of the substituent on the amide nitrogen is critical for potency and selectivity. Aromatic and heteroaromatic groups are often employed to engage in pi-stacking and hydrogen bonding interactions.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of Factor XIa inhibitors.

Factor XIa Inhibition Assay

Objective: To determine the in vitro potency of test compounds in inhibiting the enzymatic activity of human Factor XIa.

Materials:

  • Human Factor XIa (purified)

  • Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA)

  • Test compounds dissolved in DMSO

  • 384-well microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 20 µL of human Factor XIa solution (final concentration ~50 pM) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate solution (final concentration ~100 µM).

  • Monitor the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) over time using a plate reader.

  • Calculate the initial reaction velocities from the linear portion of the fluorescence curves.

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Calculate the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To assess the anticoagulant effect of test compounds in human plasma.

Materials:

  • Pooled normal human plasma

  • aPTT reagent (containing a contact activator and phospholipids)

  • 0.025 M CaCl2 solution

  • Test compounds dissolved in DMSO

  • Coagulometer

Procedure:

  • Prepare dilutions of the test compounds in DMSO.

  • Add a small volume of the compound dilution to aliquots of human plasma and incubate at 37 °C for a specified time.

  • Add the aPTT reagent to the plasma-compound mixture and incubate for a further period at 37 °C.

  • Initiate the clotting cascade by adding the CaCl2 solution.

  • Measure the time to clot formation using a coagulometer.

  • Determine the concentration of the test compound required to double the clotting time compared to the vehicle control.

Visualizations

The following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

Caption: The Intrinsic Coagulation Pathway and the site of action for Factor XIa inhibitors.

Experimental_Workflow cluster_synthesis Analog Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis start Starting Materials synthesis Multi-step Synthesis start->synthesis purification Purification & Characterization synthesis->purification fxia_assay FXIa Inhibition Assay purification->fxia_assay aptt_assay aPTT Assay purification->aptt_assay selectivity Selectivity Assays purification->selectivity ic50 IC50 Determination fxia_assay->ic50 sar SAR Analysis ic50->sar

Caption: A representative workflow for the synthesis and evaluation of Factor XIa inhibitors.

In vitro assay validation for compounds derived from 1-Methyl-2-oxopiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro assays for validating compounds derived from 1-Methyl-2-oxopiperidine-4-carboxylic acid and structurally similar alternatives with potential as cognitive enhancers. The following sections detail experimental protocols for key assays, present quantitative data for comparative analysis, and illustrate relevant biological pathways and workflows.

Comparative Data on In Vitro Bioactivities

The therapeutic potential of cognitive-enhancing compounds can be evaluated through various in vitro assays that measure their effects on specific molecular targets implicated in neurodegeneration and cognitive function. This section provides a comparative summary of the bioactivities of piperidine derivatives, which are structurally related to this compound, and other relevant compounds.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Inhibition of cholinesterases is a key strategy in the management of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.[1] The inhibitory potency of various piperidine derivatives against AChE and BChE is presented in Table 1. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.[1]

Table 1: Inhibitory Activities of Piperidine Derivatives against AChE and BChE

CompoundTarget EnzymeIC50 Value
1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAChE0.56 nM[2]
Donepezil (1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine)AChE5.7 nM[1]
1-Benzyl-4-[2-[4-(benzoylamino)phthali mido]ethyl]piperidine hydrochlorideAChE1.2 nM[1]
Semi-synthetic analogue 7 (from Senna spectabilis)AChE7.32 µM[1]
1-Benzylpiperidine derivative (Compound 19)AChE5.10 ± 0.24 µM[1]
1-Benzoylpiperidine derivative (Compound 21)BChE6.16 ± 0.29 µM[1]
Phenoxyethyl piperidine derivative (Compound 5c)AChE0.5 ± 0.05 µM[1]
Phenoxyethyl piperidine derivative (Compound 7c)BChE2.5 ± 0.6 µM[1]
Genistein derivative with piperidine ring (G1)AChE264 nM[1]
NMDA Receptor Antagonism

N-Methyl-D-aspartate (NMDA) receptors are involved in synaptic plasticity and memory function. However, their overactivation can lead to excitotoxicity and neuronal cell death.[3] Selective antagonists of the NR2B subunit of the NMDA receptor are being investigated for their neuroprotective potential.[3] Table 2 shows the inhibitory constants (KD) of several NR2B subtype selective NMDA receptor antagonists.

Table 2: Potency of NR2B Selective NMDA Receptor Antagonists

CompoundKD (nM)
Ifenprodil79 ± 8[3]
MERCK 22.4 ± 1.1[3]
MERCK 11.3 ± 0.9[3]
MERCK 3~0.16 ± 0.02[3]
Neuroprotection Against Oxidative Stress

Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases.[4] The neuroprotective effects of compounds can be assessed by their ability to protect neuronal cells from damage induced by oxidative insults. Table 3 presents the IC50 values for the neuroprotective effect of various compounds against hypoxia-induced lactate dehydrogenase (LDH) release in primary cortical neurons.

Table 3: Neuroprotective Effects of Antioxidant Compounds

CompoundIC50 for inhibition of hypoxia-induced LDH release (µM)
BN 809330.15 ± 0.05[4]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to facilitate the design and replication of experiments.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to determine the AChE inhibitory activity of compounds.[1]

Principle: The assay measures the hydrolysis of acetylthiocholine (ATCI) by AChE. The resulting thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[1]

Procedure:

  • Prepare a solution of the test compound at various concentrations.

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer (pH 8.0)

    • AChE enzyme solution

    • DTNB solution

    • Test compound solution

  • Pre-incubate the plate for 10 minutes at 25°C.[1]

  • Initiate the reaction by adding the substrate, ATCI solution.[1]

  • Measure the absorbance at 412 nm at multiple time points using a microplate reader.[1]

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[1]

NMDA Receptor Antagonism Assay (Calcium Flux Assay)

This high-throughput assay measures the ability of compounds to block NMDA receptor-mediated calcium influx into cells.[5]

Principle: The assay utilizes a cell line expressing recombinant NMDA receptors and a calcium-sensitive fluorescent dye. When the NMDA receptor is activated by its agonists (glutamate and glycine/D-serine), there is an influx of calcium into the cell, which is detected by an increase in fluorescence. Antagonists of the NMDA receptor will block this calcium influx and thus reduce the fluorescent signal.[5]

Procedure:

  • Plate cells expressing the desired NMDA receptor subunits in a 96-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye.

  • Add the test compound at various concentrations to the wells.

  • After an incubation period, stimulate the cells with NMDA and a co-agonist (glycine or D-serine).

  • Measure the fluorescence intensity using a fluorescence plate reader.

  • The potency of the antagonist is determined by the reduction in the fluorescence signal.[5]

Neuroprotection Assay (Lactate Dehydrogenase Release Assay)

This assay assesses the ability of a compound to protect cells from damage by measuring the release of lactate dehydrogenase (LDH), a cytosolic enzyme that is released into the culture medium upon cell lysis.[4]

Principle: The amount of LDH in the culture medium is proportional to the number of damaged or dead cells. The assay measures LDH activity by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.

Procedure:

  • Culture neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells) in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compound for a specified period.

  • Induce neuronal damage by exposing the cells to a neurotoxic stimulus (e.g., hypoxia, glutamate, or an oxidizing agent like hydrogen peroxide).[6]

  • After the incubation period, collect the culture supernatant.

  • Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.

  • Incubate and then measure the absorbance at the appropriate wavelength.

  • The neuroprotective effect is calculated as the percentage reduction in LDH release in treated cells compared to untreated, damaged cells.

Antioxidant Activity Assays

Several assays can be used to determine the antioxidant capacity of a compound. These assays are based on the ability of the compound to scavenge free radicals or reduce pro-oxidants.[7]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.[7]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method involves the generation of the ABTS radical cation, which has a blue-green color. Antioxidants in the sample reduce the ABTS radical, causing a decolorization that is measured spectrophotometrically.[7]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity of the sample.[7]

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.

cluster_0 Acetylcholinesterase Inhibition Workflow A Prepare Reagents (AChE, DTNB, ATCI) B Add Reagents and Test Compound to Plate A->B C Pre-incubate B->C D Initiate Reaction with Substrate (ATCI) C->D E Measure Absorbance (412 nm) D->E F Calculate % Inhibition and IC50 E->F

Workflow for Acetylcholinesterase Inhibition Assay

cluster_1 NMDA Receptor Signaling and Antagonism Glutamate Glutamate & Glycine/D-Serine NMDAR NMDA Receptor Glutamate->NMDAR Binds to Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activates Excitotoxicity Excitotoxicity & Neuronal Death Ca_influx->Excitotoxicity Leads to Antagonist NR2B Antagonist Antagonist->NMDAR Blocks

NMDA Receptor Signaling and Antagonist Action

cluster_2 Neuroprotection Assay Workflow (LDH Release) Cell_Culture Culture Neuronal Cells Pre_treatment Pre-treat with Test Compound Cell_Culture->Pre_treatment Induce_Damage Induce Neurotoxicity Pre_treatment->Induce_Damage Collect_Supernatant Collect Supernatant Induce_Damage->Collect_Supernatant LDH_Assay Perform LDH Assay Collect_Supernatant->LDH_Assay Analyze_Data Calculate % Neuroprotection LDH_Assay->Analyze_Data

Workflow for Neuroprotection Assay via LDH Release

References

A Comparative Guide to Piperidine Synthesis: Benchmarking Modern Methods Against Classical Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of piperidine and its derivatives is a cornerstone of medicinal chemistry. This guide provides an objective comparison of classical and emerging methods for piperidine synthesis, supported by experimental data and detailed protocols to inform methodology selection in drug discovery and development.

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, owing to its ability to confer desirable physicochemical properties and engage in specific biological interactions. Over the years, a variety of synthetic strategies have been developed to construct this privileged heterocycle. This guide benchmarks the performance of modern synthetic approaches against established classical methods, offering a comprehensive overview for researchers navigating the landscape of piperidine synthesis.

At a Glance: Comparing Classical and Modern Piperidine Synthesis

The following table summarizes key quantitative data for a selection of classical and modern piperidine synthesis methods, providing a clear comparison of their respective strengths and weaknesses.

Method CategorySpecific MethodSubstrate(s)ProductYield (%)Temp. (°C)Pressure (atm)Time (h)Key Features & Limitations
Classical Catalytic HydrogenationPyridinePiperidine~99%6070-High yield, atom economical; Requires high pressure and temperature, limited functional group tolerance.[1]
Classical Dieckmann CondensationN,N-bis(carbomethoxyethyl)phenethylamine1-(2-Phenethyl)-4-piperidone72%25 (rt)124Good for 4-piperidones; Multi-step, use of strong base.[2]
Classical Double Reductive AminationSugar-derived dicarbonylPolyhydroxypiperidine50-78%-35-Access to chiral polyhydroxylated piperidines; Substrate-specific.[3]
Modern Biocatalytic/Radical Cross-CouplingCarboxylated PiperidinesFunctionalized Piperidines----High selectivity, mild conditions, modular; Can require multiple enzymatic and catalytic steps.[4][5]
Modern Immobilized Lipase MCRBenzaldehyde, Aniline, AcetoacetatePolyfunctionalized Piperidineup to 91%---High yield, reusable catalyst, multicomponent; Substrate scope may be limited.[6]
Modern Electrocatalytic HydrogenationPyridinePiperidine98%25 (rt)1-Ambient temperature and pressure, high current efficiency; Requires specialized electrochemical setup.[7]
Modern Iodine-Catalyzed C-H AminationN-Ts protected amineSubstituted Piperidineup to 80%25 (rt)1-Visible light, mild conditions, high selectivity for piperidine; Requires specific protecting groups and oxidant.[8]
Modern One-Pot from Halogenated AmidesHalogenated AmideN-Substituted Piperidineup to 95%25 (rt)12Mild conditions, no metal catalysts, good yields; Requires halogenated starting materials.[9][10]

Visualizing the Synthetic Pathways

The following diagrams illustrate the conceptual workflows of a classical and a modern approach to piperidine synthesis, highlighting the key transformations involved.

classical_workflow cluster_start Starting Materials cluster_process Classical Synthesis: Catalytic Hydrogenation cluster_product Product Pyridine Pyridine Hydrogenation Catalytic Hydrogenation (e.g., PtO₂, H₂, high pressure) Pyridine->Hydrogenation Reduction Piperidine Piperidine Hydrogenation->Piperidine Saturation

A classical approach: Catalytic hydrogenation of pyridine.

modern_workflow cluster_start Starting Materials cluster_process Modern Synthesis: C-H Activation/Amination cluster_product Product Acyclic_Amine Acyclic Amine CH_Activation Catalytic C-H Activation (e.g., Iodine, Visible Light) Acyclic_Amine->CH_Activation Activation Intramolecular_Amination Intramolecular Amination CH_Activation->Intramolecular_Amination Cyclization Precursor Piperidine_Derivative Substituted Piperidine Intramolecular_Amination->Piperidine_Derivative Ring Closure

A modern approach: Intramolecular C-H amination.

Detailed Experimental Protocols

For researchers looking to implement these methods, the following are detailed protocols for key classical and modern piperidine synthesis reactions.

Classical Method: Catalytic Hydrogenation of Pyridine using Platinum(IV) Oxide

This protocol describes the hydrogenation of a substituted pyridine to the corresponding piperidine using Adams' catalyst (PtO₂).[11]

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, 1-5 mol%)

  • Glacial acetic acid (solvent)

  • High-pressure hydrogenation reactor

  • Inert gas (Nitrogen or Argon)

  • High purity hydrogen gas

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add the substituted pyridine.

  • Solvent and Catalyst Addition: Add glacial acetic acid as the solvent, followed by the careful addition of the PtO₂ catalyst.

  • Reaction Execution:

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor with an inert gas to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[11]

    • Begin vigorous stirring at room temperature and monitor the reaction progress.

  • Work-up:

    • Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with an inert gas.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.

    • Transfer the filtrate to a separatory funnel and neutralize the acetic acid by washing with a saturated NaHCO₃ solution until effervescence ceases.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine.

  • Purification: Purify the crude product by distillation or column chromatography as necessary.

Modern Method: One-Pot Synthesis of N-Substituted Piperidines from Halogenated Amides

This protocol details a tandem reaction for constructing N-substituted piperidines from secondary halogenated amides.[9]

Materials:

  • Secondary halogenated amide (1.0 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 2-Fluoropyridine (1.2 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄, 2.0 equiv)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the secondary halogenated amide in anhydrous dichloromethane.

  • Amide Activation: Add 2-fluoropyridine to the solution. Cool the mixture to -78 °C and add trifluoromethanesulfonic anhydride dropwise. Stir for 30 minutes.

  • Reduction and Cyclization: Add methanol followed by sodium borohydride. Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Conclusion

The choice of synthetic method for piperidine synthesis is highly dependent on the specific target molecule, desired stereochemistry, and available resources. Classical methods like catalytic hydrogenation remain highly effective for the synthesis of simple, unsubstituted piperidines, offering high yields and atom economy.[1] However, their often harsh reaction conditions limit their applicability to complex molecules with sensitive functional groups.

Modern synthetic methods have emerged to address these limitations. Biocatalytic and photoredox-catalyzed approaches offer unparalleled selectivity under mild conditions, enabling the synthesis of complex and stereochemically defined piperidine derivatives.[4][5] C-H activation strategies provide novel and efficient routes to functionalized piperidines, often reducing the number of synthetic steps.[12] While these newer methods may require more specialized reagents or equipment, they open doors to previously inaccessible chemical space, a critical advantage in the pursuit of novel therapeutics. As the field of organic synthesis continues to evolve, the development of even more efficient, selective, and sustainable methods for piperidine synthesis is anticipated, further empowering the discovery of next-generation pharmaceuticals.

References

Safety Operating Guide

Proper Disposal of 1-Methyl-2-oxopiperidine-4-carboxylic acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 1-Methyl-2-oxopiperidine-4-carboxylic acid, ensuring laboratory safety and environmental compliance.

Pre-Disposal Safety and Handling

Before beginning the disposal process, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection Chemical-resistant GlovesInspected prior to use; satisfy specifications of EU Directive 89/686/EEC and the standard EN 374.[1]
Body Protection Protective ClothingFire/flame resistant and impervious clothing.[1]
Respiratory Protection RespiratorUse if dust or aerosols are generated. Not typically required if handled in a fume hood.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[1] Do not discharge the chemical into sewers or drains.[1]

Step 1: Segregation and Collection

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a dedicated, suitable, and closed container.[1][2]

  • The container must be clearly labeled with the full chemical name: "Waste this compound".

Step 2: Container Management

  • Ensure the waste container is kept tightly closed when not in use.

  • Store the sealed container in a dry, cool, and well-ventilated area, away from incompatible materials.[1]

Step 3: Handling Spills

  • In the event of a spill, avoid generating dust.

  • Use spark-proof tools and explosion-proof equipment for cleanup.[1]

  • Small spills can be swept up with an inert absorbent material (e.g., sand, vermiculite) and placed into the designated waste container.

  • For large spills, follow your institution's emergency procedures.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • Disposal will likely be through controlled incineration with flue gas scrubbing.[1]

Step 5: Decontamination of Empty Containers

  • Empty containers that held this compound must be decontaminated before recycling or disposal.

  • Triple-rinse the container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[3]

  • After thorough rinsing, the container can be punctured to render it unusable for other purposes and disposed of in a sanitary landfill or as directed by local regulations.[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal cluster_decon Container Decontamination A Wear Appropriate PPE C Collect Waste in Labeled Container A->C B Work in Ventilated Area B->C D Store Container Securely C->D G Triple-Rinse Empty Container C->G For Empty Containers E Contact EHS for Pickup D->E F Licensed Chemical Waste Disposal E->F H Dispose of Rinsate as Hazardous Waste G->H I Dispose of Decontaminated Container G->I H->E

References

Personal protective equipment for handling 1-Methyl-2-oxopiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Methyl-2-oxopiperidine-4-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including piperidine derivatives and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.

The primary anticipated hazards associated with this compound, based on analogous compounds, include potential skin and eye irritation, respiratory tract irritation, and possible harm if ingested or inhaled.[1][2] Piperidine, a structural component, is a flammable and toxic compound, warranting a cautious approach to handling its derivatives.[3][4]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[5][6]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are of an appropriate thickness and are regularly inspected for signs of degradation or puncture. Change gloves frequently, especially after direct contact.[2][5]
Body Laboratory CoatA flame-retardant lab coat that is fully buttoned is required to protect against incidental contact.[7][8]
Respiratory RespiratorWork should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. If engineering controls are insufficient, a NIOSH-approved respirator is required.[1][7]

Operational and Disposal Plans

Safe Handling Procedures:

  • Engineering Controls: All manipulations of the compound should be performed in a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][5] The ventilation system should be adequate to keep airborne concentrations below any established exposure limits.

  • Preparation: Before handling, ensure the work area is clean and uncluttered. All necessary equipment and reagents should be readily accessible.

  • Transfer: When transferring the solid, use a spatula and avoid actions that could generate dust, such as pouring from a height.[1] If working with a solution, add the solid to the solvent slowly to prevent splashing.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames, as piperidine derivatives can be flammable.[4][8]

Spill Management:

  • Small Spills: In case of a small spill, sweep up the solid material, taking care not to generate dust, and place it in a suitable, labeled container for disposal.[10]

  • Large Spills: For larger spills, evacuate the area and prevent further leakage if it is safe to do so. Cover the spill with an inert absorbent material and collect it into a container for disposal.[3]

  • Ventilation: Ensure the area is well-ventilated after a spill.

Disposal Plan:

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[1]

  • Chemical Waste: Dispose of the chemical waste through a licensed professional waste disposal service.[8][11] The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.

  • Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse.[11]

  • Regulations: All waste disposal must be in accordance with federal, state, and local environmental regulations.[5]

Visual Safety Guides

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area 1. Designate & Prepare Work Area in Fume Hood gather_ppe 2. Gather Required PPE prep_area->gather_ppe gather_materials 3. Assemble Materials & Equipment gather_ppe->gather_materials don_ppe 4. Don PPE gather_materials->don_ppe transfer 5. Carefully Transfer/ Weigh Compound don_ppe->transfer dissolve 6. Prepare Solution (if needed) transfer->dissolve decontaminate 7. Decontaminate Work Area & Equipment dissolve->decontaminate dispose_waste 8. Dispose of Contaminated Waste Properly decontaminate->dispose_waste doff_ppe 9. Doff PPE dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Step-by-step workflow for handling this compound.

HierarchyOfControls elimination Elimination (Most Effective) substitution Substitution engineering Engineering Controls (e.g., Fume Hood) admin Administrative Controls (e.g., SOPs, Training) ppe Personal Protective Equipment (PPE) (Least Effective)

Caption: Hierarchy of controls for managing chemical exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.